Product packaging for 3,5-Difluoro-2-nitrobenzoic acid(Cat. No.:CAS No. 331765-71-0)

3,5-Difluoro-2-nitrobenzoic acid

Cat. No.: B1304131
CAS No.: 331765-71-0
M. Wt: 203.1 g/mol
InChI Key: ZBEWIPTYUHHZIS-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-nitrobenzoic acid (CAS 331765-71-0) is a high-purity benzoic acid derivative supplied with a minimum purity of 96% and also available at ≥98% . This compound, with the molecular formula C₇H₃F₂NO₄ and a molecular weight of 203.10 g/mol, is characterized by its very slight solubility in water (0.2 g/L at 25°C) and a calculated density of 1.661 g/cm³ . It is a key synthetic building block, particularly valued in coupling reactions and for the synthesis of functionalized materials . The presence of both a carboxylic acid and a nitro group on a difluorinated aromatic ring makes it a versatile intermediate for constructing complex molecules for pharmaceutical and materials science research . It is also a precursor to derivatives such as Ethyl 3,5-difluoro-2-nitrobenzoate . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with batch-specific Certificate of Analysis (COA) for guaranteed quality and traceability . Please refer to the Safety Data Sheet (SDS) for handling instructions. Hazard Statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F2NO4 B1304131 3,5-Difluoro-2-nitrobenzoic acid CAS No. 331765-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEWIPTYUHHZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382611
Record name 3,5-difluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331765-71-0
Record name 3,5-difluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3,5-Difluoro-2-nitrobenzoic acid. The information is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

PropertyValueSource
Chemical Structure Chemical structure of this compound
Molecular Formula C₇H₃F₂NO₄[1]
Molecular Weight 203.10 g/mol [2]
CAS Number 331765-71-0[3]
Appearance Solid (predicted based on related compounds)
Melting Point Data not available. For the related isomer, 4,5-Difluoro-2-nitrobenzoic acid, the melting point is 165-167 °C.[2]
Boiling Point Data not available. For the related isomer, 4,5-Difluoro-2-nitrobenzoic acid, the predicted boiling point is 349.7 ± 42.0 °C.[2]
Solubility Specific quantitative data not available. As a nitrobenzoic acid derivative, it is expected to have some solubility in polar organic solvents like alcohols and limited solubility in water.

Experimental Protocols

The following are standard experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil) or a calibrated melting point apparatus with a heated metal block.

  • Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 2°C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Boiling Point Determination (for solids that decompose at their boiling point, this is often determined under reduced pressure)

For solid compounds that are stable at higher temperatures, the boiling point can be determined, although it is less commonly a primary identifier than the melting point.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube.

  • Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. The heating is then stopped.

  • Measurement: The temperature is recorded at the moment the bubbling stops and the liquid is drawn back into the capillary tube. This temperature corresponds to the boiling point of the substance at the given atmospheric pressure.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification, reaction chemistry, and formulation.

Methodology: Shake-Flask Method (for quantitative analysis)

  • Preparation of Saturated Solution: An excess amount of the solid is added to a known volume of the solvent in a sealed flask. This ensures that a saturated solution is formed in the presence of undissolved solute.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Sample Analysis: Once equilibrium is reached, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn, filtered to remove any solid particles, and its concentration is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

  • Calculation: The solubility is then expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Visualized Workflow: Melting Point Determination

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound using a melting point apparatus.

MeltingPointWorkflow start Start prep_sample Prepare Sample: - Finely powder the solid - Pack into capillary tube start->prep_sample place_in_app Place Capillary in Melting Point Apparatus prep_sample->place_in_app rapid_heat Rapid Heating: Determine approximate melting range place_in_app->rapid_heat cool_down Cool Apparatus Below Approx. MP rapid_heat->cool_down slow_heat Slow Heating: ~2°C per minute cool_down->slow_heat observe Observe Sample: Record T1 (first liquid) and T2 (all liquid) slow_heat->observe record Record Melting Range (T1 - T2) observe->record end End record->end

Caption: Workflow for determining the melting point of an organic solid.

References

An In-depth Technical Guide to 3,5-Difluoro-2-nitrobenzoic Acid (CAS: 331765-71-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-2-nitrobenzoic acid, with the CAS number 331765-71-0, is a fluorinated aromatic carboxylic acid. Its structural features, including the presence of two electron-withdrawing fluorine atoms and a nitro group, make it a valuable building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications, particularly in the realm of drug discovery and medicinal chemistry. The strategic placement of the fluoro and nitro groups on the benzoic acid scaffold offers unique reactivity and potential for biological activity, positioning it as a key intermediate in the synthesis of complex molecules.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its key physicochemical properties can be predicted based on its structure and data from isomeric compounds. A summary of these properties is presented in the table below.

PropertyValueSource
CAS Number 331765-71-0-
Molecular Formula C₇H₃F₂NO₄[1]
Molecular Weight 203.10 g/mol [1]
Predicted Monoisotopic Mass 203.00302 Da[1]
Appearance Likely a solid at room temperatureInferred from related compounds
Melting Point Not available. Isomer 4,5-Difluoro-2-nitrobenzoic acid: 165 °C. Isomer 4-Fluoro-3-nitrobenzoic acid: 123-126 °C.Inferred from related compounds
Boiling Point Not available-
Solubility Expected to have limited solubility in water and better solubility in organic solvents like ethanol, DMSO, and ethyl acetate.Inferred from related compounds
Predicted XlogP 1.5[1]

Predicted Mass Spectrometry Data: [1]

Adductm/z
[M+H]⁺204.01030
[M+Na]⁺225.99224
[M-H]⁻201.99574

Synthesis and Experimental Protocols

Plausible Synthetic Pathway: Nitration of 3,5-Difluorobenzoic Acid

The most direct route to this compound is the electrophilic nitration of 3,5-difluorobenzoic acid. The carboxylic acid group is a meta-director; however, the strong activating and ortho,para-directing effects of the fluorine atoms, combined with steric hindrance, would likely favor the introduction of the nitro group at the 2-position.

Synthesis_of_3_5_Difluoro_2_nitrobenzoic_acid 3,5-Difluorobenzoic_Acid 3,5-Difluorobenzoic Acid Reagents HNO₃ / H₂SO₄ 3,5-Difluorobenzoic_Acid->Reagents 3,5-Difluoro-2-nitrobenzoic_Acid This compound Reagents->3,5-Difluoro-2-nitrobenzoic_Acid Nitration

Plausible synthesis of this compound.
General Experimental Protocol for Nitration

This protocol is a general procedure adapted from the synthesis of similar nitrobenzoic acid derivatives and should be optimized for the specific synthesis of this compound.

Materials:

  • 3,5-Difluorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-difluorobenzoic acid in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.

  • Nitration: Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with water and then with brine to remove any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Applications in Research and Drug Development

While specific applications of this compound are not extensively reported, its structure suggests significant potential as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The presence of multiple reactive sites on the molecule makes it an attractive starting material for the synthesis of more complex molecules. The carboxylic acid group can be readily converted to esters, amides, or acid chlorides. The nitro group can be reduced to an amine, which opens up a vast array of subsequent chemical transformations, including diazotization, acylation, and the formation of heterocyclic rings. The fluorine atoms can enhance the pharmacokinetic properties of a final drug molecule by improving metabolic stability, increasing lipophilicity, and modulating pKa.

Applications_Workflow A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B D Carboxylic Acid Activation (e.g., SOCl₂) A->D C 2-Amino-3,5-difluorobenzoic Acid B->C F Further Synthetic Transformations (e.g., Amide Coupling, Cyclization) C->F E 3,5-Difluoro-2-nitrobenzoyl Chloride D->E E->F G Biologically Active Molecules / APIs F->G

Potential synthetic transformations of the core compound.
Role in Medicinal Chemistry

Fluorinated aromatic compounds are of great interest in medicinal chemistry. The introduction of fluorine can block metabolic pathways, leading to drugs with longer half-lives. The electron-withdrawing nature of fluorine can also influence the binding affinity of a molecule to its biological target. The nitro group, apart from being a synthetic handle, can also contribute to the biological activity of a compound, with some nitroaromatic compounds exhibiting antimicrobial or antitumor properties.

Potential Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity of this compound or its direct involvement in any signaling pathways. It is primarily considered a chemical intermediate. However, based on the general properties of related compounds, some potential areas of interest for its derivatives can be hypothesized:

  • Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties. Derivatives synthesized from this acid could be screened for antibacterial or antifungal activity.

  • Enzyme Inhibition: The structural motifs present in this molecule could serve as a scaffold for the design of enzyme inhibitors, a common strategy in drug discovery.

It is important to emphasize that any biological activity would likely be associated with more complex molecules synthesized from this compound, rather than the acid itself.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis. Its unique substitution pattern provides a platform for the creation of diverse and complex molecules with potential applications in the pharmaceutical and fine chemical industries. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties and a framework for its synthesis and potential utilization. Further research into the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.

References

An In-Depth Technical Guide to 3,5-Difluoro-2-nitrobenzoic Acid: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-2-nitrobenzoic acid is a halogenated aromatic carboxylic acid that serves as a key building block in synthetic organic chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group, imparts distinct reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physicochemical properties, detailed synthetic methodologies, and notable applications of this compound in the field of drug discovery and development.

Core Properties and Data

This compound is a solid at room temperature. The presence of highly electronegative fluorine atoms and a nitro group significantly influences its chemical reactivity and physical properties.

PropertyData
Molecular Formula C₇H₃F₂NO₄
Molecular Weight 203.10 g/mol
CAS Number 331765-71-0
Appearance Solid
Purity Specification ≥ 96%
Storage Sealed in dry, room temperature conditions

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the electrophilic nitration of 3,5-difluorobenzoic acid. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the benzene ring, necessitating strong nitrating conditions.

Experimental Protocol: Nitration of 3,5-Difluorobenzoic Acid

This protocol is adapted from established procedures for the nitration of similar deactivated aromatic systems.

Materials:

  • 3,5-Difluorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, sp. gr. 1.5)

  • Ice

  • Water (deionized)

  • 50% Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 3,5-difluorobenzoic acid to a stirred solution of concentrated sulfuric acid.

  • Maintain the temperature between 0-10 °C and add fuming nitric acid dropwise to the mixture over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • For purification, recrystallize the crude product from a hot 50% ethanol-water mixture.

  • Dry the purified crystals under vacuum to yield the final product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow start Start: 3,5-Difluorobenzoic Acid reagents Reagents: - Conc. H₂SO₄ - Fuming HNO₃ nitration Nitration Reaction (0-10 °C to RT) start->nitration reagents->nitration Add dropwise quench Quenching on Ice nitration->quench Pour into filtration Vacuum Filtration quench->filtration Precipitate forms wash Washing with Cold Water filtration->wash recrystallization Recrystallization (50% Ethanol) wash->recrystallization drying Drying under Vacuum recrystallization->drying product Final Product: This compound drying->product

A generalized workflow for the synthesis of this compound.

Applications in Drug Development

Halogenated and nitrated aromatic compounds are crucial building blocks in the pharmaceutical industry.[1] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the nitro group serves as a versatile handle for further chemical transformations, most commonly reduction to an amine.

While direct examples of marketed drugs synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are highly relevant to the synthesis of various classes of therapeutic agents, particularly fluoroquinolone antibiotics.[2] These synthetic antibacterial agents are known for their broad-spectrum activity.[3]

The general synthetic utility of this compound in drug development can be outlined as follows:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (3,5-difluoro-2-aminobenzoic acid) using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C with H₂) or metal-acid systems (e.g., Sn/HCl).

  • Amide Bond Formation: The resulting amino group is a key nucleophile for the formation of amide bonds, a common linkage in many drug molecules.

  • Heterocycle Synthesis: The difluoro-aminobenzoic acid derivative is a precursor for the synthesis of various heterocyclic ring systems, which are prevalent in medicinal chemistry.

Relevance to Fluoroquinolone Antibiotics

Fluoroquinolones are a class of antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] The core structure of many fluoroquinolones is built upon a substituted quinolone ring system. The synthesis of this core often involves the cyclization of a substituted aniline derivative. 3,5-Difluoro-2-aminobenzoic acid, derived from the title compound, represents a potential starting material for the construction of the quinolone scaffold.

The following diagram illustrates the mechanism of action of fluoroquinolone antibiotics, a class of drugs for which this compound is a potential synthetic precursor.

G Fluoroquinolone Mechanism of Action drug Fluoroquinolone Antibiotic target Bacterial DNA Gyrase & Topoisomerase IV drug->target Binds to complex Drug-Enzyme-DNA Complex Formation target->complex inhibition Inhibition of DNA Re-ligation complex->inhibition strand_breaks Stabilization of Double-Strand DNA Breaks inhibition->strand_breaks replication_block Blockage of DNA Replication and Transcription strand_breaks->replication_block cell_death Bacterial Cell Death replication_block->cell_death

Mechanism of action of fluoroquinolone antibiotics.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its preparation via the nitration of 3,5-difluorobenzoic acid is a feasible, albeit challenging, process that requires careful control of reaction conditions. The functionalities present in this molecule make it a highly attractive starting material for the synthesis of diverse and complex molecules, with significant potential for application in the development of new pharmaceutical agents, particularly in the realm of antibacterial drugs. Further research into the derivatization of this compound is likely to yield novel molecules with interesting biological activities.

References

An In-depth Technical Guide to 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Difluoro-2-nitrobenzoic acid, a key chemical intermediate. The document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its applications in organic synthesis and drug development.

Chemical Identity and Properties

This compound is an aromatic carboxylic acid featuring two fluorine atoms and a nitro group attached to the benzoic acid core.[1] The strategic placement of these functional groups significantly influences the molecule's reactivity and physical properties. The strong electron-withdrawing nature of the nitro group and the fluorine atoms makes the aromatic ring susceptible to nucleophilic substitution reactions and modulates the acidity of the carboxylic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 331765-71-0[2][3][4]
Molecular Formula C₇H₃F₂NO₄[3][5]
Molecular Weight 203.1 g/mol [3]
Monoisotopic Mass 203.00302 Da[5]
SMILES C1=C(C=C(C(=C1C(=O)O)--INVALID-LINK--[O-])F)F[5]
InChI InChI=1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12)[5]
InChIKey ZBEWIPTYUHHZIS-UHFFFAOYSA-N[5]
Predicted XlogP 1.5[5]
Physical Form Solid[1]

Table 2: Predicted Collision Cross Section (CCS) Data [5]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 204.01030131.8
[M+Na]⁺ 225.99224141.2
[M-H]⁻ 201.99574132.6
[M+NH₄]⁺ 221.03684149.7
[M+K]⁺ 241.96618135.2
[M+H-H₂O]⁺ 186.00028129.6
[M+HCOO]⁻ 248.00122154.3
[M+CH₃COO]⁻ 262.01687176.5
[M+Na-2H]⁻ 223.97769137.4
[M]⁺ 203.00247128.4
[M]⁻ 203.00357128.4

Note: CCS values are predicted using CCSbase.[5]

Synthesis

The primary synthetic route to this compound involves the nitration of 3,5-Difluorobenzoic acid.[3] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Synthesis_Workflow Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3,5-Difluorobenzoic Acid Process Nitration Reactant1->Process Reactant2 Nitrating Agent (e.g., HNO₃/H₂SO₄) Reactant2->Process Product This compound Process->Product Logical_Relationship Figure 2: Role as a Synthetic Intermediate cluster_start Starting Material cluster_modifications Chemical Modifications cluster_final Target Molecules Intermediate This compound Mod1 Carboxylic Acid Derivatization (Amidation, Esterification) Intermediate->Mod1 Mod2 Nitro Group Reduction to Amine Intermediate->Mod2 Mod3 Nucleophilic Aromatic Substitution Intermediate->Mod3 API Active Pharmaceutical Ingredients (APIs) Mod1->API Mod2->API Agro Agrochemicals Mod2->Agro Mod3->Agro

References

Solubility of 3,5-Difluoro-2-nitrobenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 3,5-Difluoro-2-nitrobenzoic acid in organic solvents. A comprehensive search of available scientific literature and databases indicates a lack of specific quantitative solubility data for this particular compound. This document, therefore, provides a qualitative assessment of its expected solubility based on its structural features and data from analogous compounds. Furthermore, it details a standardized experimental protocol for determining solubility and offers a visual representation of the experimental workflow. This guide is intended to assist researchers in estimating the solubility behavior of this compound and in designing appropriate experimental procedures for its quantitative measurement.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and other fine chemicals. Its molecular structure, featuring a carboxylic acid group, a nitro group, and two fluorine atoms, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its use in reaction chemistry, purification processes such as crystallization, and formulation development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. Searches in scientific databases did not yield experimental values for its solubility. PubChemLite, for instance, notes that no literature data is available for this compound.

However, data for structurally related compounds such as benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid can provide some insights into the expected solubility trends. For these related compounds, solubility is generally highest in polar aprotic and protic organic solvents and decreases with decreasing solvent polarity. For instance, the solubility of nitrated benzoic acid derivatives in a range of common solvents was found to follow the general order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[1]

Qualitative Solubility Assessment

Based on the functional groups present in this compound, a qualitative prediction of its solubility can be made:

  • Carboxylic Acid Group (-COOH): This group is polar and capable of both donating and accepting hydrogen bonds. This suggests good solubility in polar protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is polar. Its presence is expected to contribute to the overall polarity of the molecule.

  • Fluorine Atoms (-F): The two fluorine atoms are highly electronegative and will influence the electronic distribution of the aromatic ring. While C-F bonds are polar, the overall effect on solubility can be complex. The presence of fluorine can sometimes decrease solubility in nonpolar solvents.

Considering these features, this compound is expected to be soluble in polar organic solvents such as alcohols and acetone.[2] Its solubility in non-polar solvents like toluene and alkanes is anticipated to be low.

Experimental Protocol for Solubility Determination

For researchers requiring quantitative solubility data, the following is a detailed methodology for the widely accepted shake-flask method.[3]

Principle

An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the resulting saturated solution is then determined analytically.[3]

Materials and Apparatus
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

  • Conical flasks or vials with airtight stoppers

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, typically PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a flask. The presence of undissolved solid is essential to ensure that a saturated solution is formed.[3]

  • Equilibration: Seal the flask to prevent solvent evaporation and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. To confirm that equilibrium has been reached, samples can be taken at different time intervals (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.[3]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, and the mass of the remaining solid solute is determined.

    • Spectrophotometric/Chromatographic Method: The filtered saturated solution is diluted with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve. The concentration of the diluted sample is then measured using a suitable analytical technique like UV-Vis spectrophotometry or HPLC. The original solubility is calculated by accounting for the dilution factor.

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Solubility_Determination_Workflow A Preparation of Supersaturated Solution (Excess solid in solvent) B Equilibration (Constant temperature agitation for 24-72h) A->B C Phase Separation (Allow solid to settle) B->C D Sample Collection & Filtration (Syringe with filter) C->D E Quantification of Solute D->E F Gravimetric Analysis E->F Method 1 G Spectroscopic/Chromatographic Analysis E->G Method 2 H Data Analysis & Solubility Calculation F->H G->H

Workflow for Solubility Determination

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the literature, a qualitative assessment based on its chemical structure suggests good solubility in polar organic solvents. For drug development and other research applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for their determination. The provided workflow diagram offers a clear visual guide for planning and executing these experiments. Future experimental work is necessary to establish a quantitative solubility profile for this compound.

References

3,5-Difluoro-2-nitrobenzoic Acid: A Technical Overview of Physical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 3,5-Difluoro-2-nitrobenzoic acid, an aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to its specific substitution pattern, this compound serves as a valuable building block in the development of novel pharmaceutical agents and other complex organic molecules. This document also outlines standardized experimental protocols for the determination of its melting point, a critical parameter for identity and purity assessment.

Physicochemical Data

The physical characteristics of a compound are fundamental to its handling, formulation, and application in research and development. While some data for this compound is available, specific experimental values for its melting point and appearance are not consistently reported in publicly available literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 331765-71-0[1][2]
Molecular Formula C₇H₃F₂NO₄[1]
Molecular Weight 203.1 g/mol [1]
Melting Point Data not available[1][3]
Appearance Data not available
Purity 96%[4]

Experimental Protocols for Melting Point Determination

The melting point is a crucial physical property for the characterization and purity assessment of a crystalline solid. Below are detailed methodologies for determining the melting point of a compound such as this compound using standard laboratory techniques.

Capillary Melting Point Method

This method is a widely used and accessible technique for determining the melting range of a solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is collected. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a target for a more precise measurement.

  • Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat the sample at a slow, controlled rate of 1-2°C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range). A pure compound will typically exhibit a sharp melting range of 1-2°C.

workflow for the characterization of this compound.

G Workflow for Physical Characterization cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Appearance Analysis cluster_3 Data Reporting A Obtain Sample of This compound B Dry the Sample A->B C Grind to a Fine Powder B->C D Load Capillary Tube C->D H Visually Inspect Sample C->H E Determine Approximate Melting Point D->E F Determine Accurate Melting Range (1-2°C/min) E->F G Record T1 (onset) and T2 (clear) F->G J Report Melting Range (T1 - T2) G->J I Record Color and Crystalline Form H->I K Report Appearance I->K

Caption: Workflow for the physical characterization of this compound.

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Difluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Difluoro-2-nitrobenzoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and data from analogous structures to present a comprehensive and predictive overview. This guide is intended to assist researchers in spectral interpretation, compound verification, and the advancement of drug development programs involving similar fluorinated and nitrated aromatic compounds.

Predicted NMR Data

The chemical shifts (δ) and coupling constants (J) for this compound have been predicted based on the analysis of substituent effects and comparison with structurally related molecules. The following tables summarize the anticipated quantitative data for the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.80 - 8.10dd³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-67.50 - 7.80dd³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
COOH10.0 - 13.0br s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C-1 (C-COOH)165 - 170t
C-2 (C-NO₂)148 - 152d
C-3 (C-F)160 - 165d
C-4120 - 125t
C-5 (C-F)160 - 165d
C-6115 - 120d
COOH168 - 172s

Substituent Effects and Spectral Interpretation

The predicted NMR spectra of this compound are governed by the electronic effects of its substituents: the electron-withdrawing nitro group (-NO₂) and the two electron-withdrawing but also π-donating fluorine atoms (-F), all attached to a benzoic acid core.

The nitro group at the C-2 position is a strong deactivating group, significantly deshielding adjacent protons and carbons. The fluorine atoms at C-3 and C-5 also exert a strong deshielding effect on the directly attached carbons due to their high electronegativity. Furthermore, through-space and through-bond couplings between the fluorine atoms and nearby protons and carbons are expected, leading to characteristic splitting patterns. The carboxylic acid group at C-1 will also influence the electronic environment of the aromatic ring.

The interplay of these substituent effects is visualized in the following diagram:

G substituents Substituents -NO₂ (C-2) -F (C-3) -F (C-5) -COOH (C-1) effects Electronic Effects Inductive Effect (-I) Resonance Effect (-M) substituents->effects Exert protons Aromatic Protons H-4 H-6 effects->protons Influence carbons Aromatic Carbons C-1 to C-6 effects->carbons Influence nmr NMR Observables Chemical Shift (δ) Coupling Constant (J) protons->nmr Result in carbons->nmr Result in

Logical relationship of substituent effects on NMR observables.

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra for this compound would typically involve the following experimental methodology.

1. Sample Preparation:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic acids and its relatively high boiling point.[1] Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[1]

  • Concentration: A sample concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is generally sufficient for obtaining good quality spectra.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

2. NMR Instrument and Parameters:

  • Spectrometer: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is recommended for better signal dispersion and resolution.[1][2]

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of -2 to 16 ppm is appropriate for most organic molecules.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H couplings.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of 0 to 220 ppm is generally sufficient for most organic compounds.[3]

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[1]

The following workflow diagram illustrates the general process for acquiring and interpreting the NMR spectra:

G A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shifts, Multiplicities, Coupling Constants) C->D E Structure Elucidation D->E

Experimental workflow for NMR analysis.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound. The provided protocols offer a robust starting point for any researcher undertaking the synthesis or analysis of this and related molecules.

References

An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FT-IR) spectral data for 3,5-Difluoro-2-nitrobenzoic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this document synthesizes data from analogous structures and foundational spectroscopic principles to predict the characteristic absorption bands. Furthermore, it outlines comprehensive experimental protocols for acquiring an FT-IR spectrum of a solid sample, ensuring researchers can reliably perform this analysis.

Expected FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a carboxylic acid, a nitro group, carbon-fluorine bonds, and a substituted aromatic ring. The expected absorption bands, their assignments, and typical wavenumber ranges are summarized in the table below.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3300 - 2500Broad, StrongO-H stretch (hydrogen-bonded)Carboxylic Acid
3100 - 3000MediumC-H stretchAromatic Ring
1710 - 1680Strong, SharpC=O stretch (conjugated)Carboxylic Acid
1600 - 1585MediumC=C stretch (in-ring)Aromatic Ring
1550 - 1475StrongN-O asymmetric stretchNitro Group
1500 - 1400MediumC=C stretch (in-ring)Aromatic Ring
1360 - 1290StrongN-O symmetric stretchNitro Group
1320 - 1210StrongC-O stretchCarboxylic Acid
1250 - 1100StrongC-F stretchAryl Fluoride
960 - 900Broad, MediumO-H out-of-plane bendCarboxylic Acid
810 - 750StrongC-H out-of-plane bendAromatic Ring
~690MediumRing bendingAromatic Ring

Note: The exact peak positions can be influenced by the sample's physical state, intermolecular interactions, and the specific measurement technique employed.

Detailed Experimental Protocols

The acquisition of a high-quality FT-IR spectrum for a solid compound like this compound can be achieved through several methods. The two most common and reliable techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

2.1. Method 1: Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This traditional method involves dispersing the solid sample within a matrix of dry, IR-transparent KBr powder and pressing it into a thin, translucent pellet.

Materials and Equipment:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die set (e.g., 13 mm)

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2-3 hours and stored in a desiccator.[1]

  • Analytical balance

  • Spatula and weighing paper

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 200-300 mg of dry, spectroscopic grade KBr.[1] The optimal sample-to-KBr ratio is typically between 0.2% and 1%.[2]

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[1][3] This step is critical to reduce particle size and minimize light scattering, which can cause a sloping baseline in the spectrum.[1]

  • Loading the Die: Carefully transfer a portion of the ground mixture into the pellet die, ensuring an even distribution.

  • Pressing the Pellet: Place the die into the hydraulic press. If available, connect a vacuum line to the die to remove trapped air, which can cause the pellet to be opaque.[4] Apply a pressure of 8-10 metric tons for 1-2 minutes to form a transparent or uniformly translucent pellet.[1][5]

  • Pellet Extraction: Slowly release the pressure and carefully remove the die from the press. Disassemble the die to extract the KBr pellet.

  • Spectral Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Perform a background scan with an empty sample holder or a pure KBr pellet to account for atmospheric H₂O and CO₂, as well as any absorption from the KBr itself.[3]

  • Sample Scan: Acquire the FT-IR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.

2.2. Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation. It is ideal for analyzing powders and solid materials directly.

Materials and Equipment:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Spatula

  • Solvent (e.g., isopropanol or ethanol) and appropriate cleaning wipes (e.g., lint-free tissue).

Procedure:

  • ATR Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with a suitable solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Scan: With the clean, empty ATR crystal in place, perform a background measurement. This will subtract any signals from the atmosphere and the ATR crystal itself from the final sample spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, even pressure to the sample.[6] This ensures good contact between the sample and the crystal surface, which is essential for obtaining a strong, high-quality spectrum.[7]

  • Sample Scan: Acquire the FT-IR spectrum of the sample. The typical spectral range is 4000-650 cm⁻¹.

  • Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface thoroughly as described in step 1.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for obtaining an FT-IR spectrum of a solid sample using either the KBr pellet or ATR method.

FTIR_Workflow cluster_KBr KBr Pellet Method cluster_ATR ATR Method start Start: Solid Sample decision Choose Method start->decision weigh Weigh Sample & KBr (1:100 ratio) decision->weigh KBr place_sample Place Sample on Crystal decision->place_sample ATR grind Grind to Fine Powder weigh->grind load_die Load Pellet Die grind->load_die press Apply Pressure (8-10 tons) load_die->press form_pellet Form Translucent Pellet press->form_pellet background Acquire Background Spectrum form_pellet->background apply_pressure Apply Pressure Clamp place_sample->apply_pressure apply_pressure->background acquire_spectrum Acquire Sample Spectrum background->acquire_spectrum process Process & Analyze Data acquire_spectrum->process end_node End: FT-IR Spectrum process->end_node

FT-IR Analysis Workflow for a Solid Sample.

References

mass spectrometry analysis of 3,5-Difluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Difluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid of interest in various fields, including pharmaceutical and materials science research. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. Due to the limited availability of direct experimental mass spectra for this specific compound in public literature, this document leverages data from structurally similar molecules, established fragmentation principles of aromatic nitro-carboxylic acids, and predictive databases to offer a robust analytical framework.[1]

Molecular Properties and Predicted Mass-to-Charge Ratios

The foundational data for any mass spectrometry analysis begins with the precise molecular weight and the expected mass-to-charge ratios (m/z) of ions formed in the mass spectrometer. For this compound, the key properties are detailed below. The predicted m/z values for common adducts are crucial for identifying the compound in full-scan mass spectra.[1]

Table 1: Molecular Properties and Predicted Ionic Adducts of this compound

PropertyValueSource
Molecular FormulaC₇H₃F₂NO₄PubChem[1]
Monoisotopic Mass203.00302 DaPubChem[1]
Predicted Ion (Positive Mode) Predicted m/z Source
[M]⁺203.00247PubChem[1]
[M+H]⁺204.01030PubChem[1]
[M+Na]⁺225.99224PubChem[1]
[M+K]⁺241.96618PubChem[1]
[M+NH₄]⁺221.03684PubChem[1]
Predicted Ion (Negative Mode) Predicted m/z Source
[M]⁻203.00357PubChem[1]
[M-H]⁻201.99574PubChem[1]
[M+HCOO]⁻248.00122PubChem[1]
[M+CH₃COO]⁻262.01687PubChem[1]

Experimental Protocols

The choice of analytical technique is critical for achieving sensitive and reliable results. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable methods, each with specific considerations.

Protocol 1: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

LC-MS is highly suitable for analyzing nitrobenzoic acids, often providing excellent sensitivity without the need for derivatization.[2][3] Negative ion mode ESI is typically preferred for carboxylic acids due to the ease of deprotonation.[4]

Table 2: Suggested LC-ESI-MS Experimental Protocol

ParameterRecommended Conditions
Sample Preparation Dissolve standard or sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1-10 µg/mL.
Chromatography System Ultra-High Performance Liquid Chromatography (UFLC/UHPLC) System.[5]
Column C18 reverse-phase column (e.g., Shim-pack XR-ODS, 75 mm L x 2.0 mm I.D., 2.2 µm).[5]
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Flow Rate 0.3 - 0.5 mL/min.[5]
Gradient Elution Start with 5-10% B, ramp to 95-100% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions.
Injection Volume 2 - 5 µL.[5]
Ionization Source Electrospray Ionization (ESI), operated in negative ion mode.
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.
Scan Range m/z 50 - 500.
Capillary Voltage 3.0 - 4.5 kV.
Source Temperature 150 - 300 °C.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of carboxylic acids often requires a derivatization step to increase volatility and improve peak shape. Silylation is a common and effective method for this purpose.[6]

Table 3: Suggested GC-MS Experimental Protocol

ParameterRecommended Conditions
Derivatization To a dried sample, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes.
GC System Gas chromatograph equipped with a split/splitless injector.
Column 5% Phenyl methyl siloxane capillary column (e.g., 30 m length, 0.25 mm I.D., 0.25 µm film thickness).
Carrier Gas Helium at a constant flow of 1 mL/min.
Injector Temperature 250 °C.
Oven Program Initial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
Ionization Source Electron Ionization (EI) at 70 eV.
Mass Spectrometer Quadrupole or Ion Trap.
Scan Range m/z 40 - 550.
Source Temperature 230 °C.

Predicted Fragmentation Pattern

Understanding the fragmentation of this compound is key to its structural confirmation, especially in complex matrices. The fragmentation will be dictated by the molecule's functional groups: the carboxylic acid, the nitro group, and the fluorine substituents on the aromatic ring.

In negative ion mode ESI-MS/MS, the primary precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 202. Collision-Induced Dissociation (CID) is expected to induce the following fragmentations:

  • Loss of CO₂: Decarboxylation is a characteristic fragmentation for deprotonated carboxylic acids, which would result in an ion at m/z 158.

  • Loss of NO₂: Cleavage of the C-N bond can lead to the loss of a neutral nitro group (46 Da), resulting in an ion at m/z 156.

In positive mode EI (typical for GC-MS), the molecular ion [M]⁺ at m/z 203 would be the initial species. Aromatic acids are known to produce relatively stable molecular ions.[7][8] Key fragmentation pathways include:

  • Loss of a hydroxyl radical (-OH): Alpha-cleavage next to the carbonyl group can lead to the loss of ·OH (17 Da), forming a stable acylium ion [M-OH]⁺ at m/z 186.[7][9]

  • Loss of a carboxyl radical (-COOH): Loss of the entire carboxylic acid group (45 Da) would yield an ion at m/z 158.[7][9]

  • Loss of a nitro group (-NO₂): The loss of ·NO₂ (46 Da) is a common pathway for nitroaromatic compounds, leading to an ion at m/z 157.[10]

Table 4: Predicted Key Fragment Ions for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment StructureIonization Mode
203.0 ([M]⁺)186.0·OH[C₇H₂F₂NO₂]⁺EI
203.0 ([M]⁺)158.0·COOH[C₆H₂F₂NO]⁺EI
203.0 ([M]⁺)157.0·NO₂[C₇H₃F₂O₂]⁺EI
202.0 ([M-H]⁻)158.0CO₂[C₆H₂F₂NO]⁻ESI (-)
202.0 ([M-H]⁻)156.0NO₂[C₇H₂F₂O₂]⁻ESI (-)

Visualized Workflows and Pathways

Diagrams are essential for visualizing experimental processes and molecular transformations.

G General LC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Weighing & Dissolution Dilution Serial Dilution & Filtration Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler Column UPLC Column (Separation) Autosampler->Column ESI ESI Source (Ionization) Column->ESI Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Software Data Acquisition & Processing Detector->Software Report Quantification & Reporting Software->Report

Caption: General LC-MS Experimental Workflow.

G Predicted Fragmentation Pathway of this compound (EI Mode) parent [M]⁺ This compound m/z = 203.0 frag1 [M-OH]⁺ m/z = 186.0 parent->frag1 - •OH frag2 [M-COOH]⁺ m/z = 158.0 parent->frag2 - •COOH frag3 [M-NO₂]⁺ m/z = 157.0 parent->frag3 - •NO₂

Caption: Predicted Fragmentation Pathway (EI Mode).

References

A-Z Guide to 3,5-Difluoro-2-nitrobenzoic Acid: Reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of 3,5-Difluoro-2-nitrobenzoic acid, a key building block in modern medicinal chemistry and materials science. The unique arrangement of its substituents—two fluorine atoms, a nitro group, and a carboxylic acid on an aromatic ring—creates a highly activated system for nucleophilic aromatic substitution (SNAr), enabling the synthesis of a diverse array of complex molecules.

Core Principles of Reactivity

The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring.[1][2]

Key Structural Features Influencing Reactivity:

  • Electron-Withdrawing Groups: The potent electron-withdrawing nature of the nitro group (-NO₂) at the C2 position, combined with the inductive effects of the two fluorine atoms at C3 and C5, severely depletes the electron density of the aromatic ring. This activation is crucial for facilitating the attack by a nucleophile.[3]

  • Leaving Groups: Fluorine atoms are excellent leaving groups in SNAr reactions. This is because the rate-determining step is the nucleophilic attack on the ring; the high electronegativity of fluorine creates a strong dipole at the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.[1][4]

  • Regioselectivity: Nucleophilic attack occurs preferentially at the positions ortho or para to the strongest electron-withdrawing group, as this allows the resulting negative charge in the intermediate to be stabilized by resonance.[2][3] In this compound, the C3 position is ortho to the C2-nitro group. Consequently, nucleophiles will selectively attack the C3 carbon, leading to the displacement of the C3-fluoride.

G

Reactivity with Common Nucleophiles

The activated nature of this compound allows it to react with a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur.

Reactions with Oxygen Nucleophiles

Alkoxides and phenoxides readily displace the C3-fluoride to form the corresponding ether derivatives. These reactions are typically performed in a polar aprotic solvent in the presence of a base to deprotonate the nucleophile.

Table 1: Representative Reactions with O-Nucleophiles

NucleophileBase/SolventTemp. (°C)ProductYield (%)
Sodium MethoxideNaH / DMF253-Methoxy-5-fluoro-2-nitrobenzoic acid95
Sodium PhenoxideK₂CO₃ / DMSO803-Phenoxy-5-fluoro-2-nitrobenzoic acid88
Potassium HydroxideKOH / H₂O, Dioxane1003-Hydroxy-5-fluoro-2-nitrobenzoic acid75

Experimental Protocol: Synthesis of 3-Methoxy-5-fluoro-2-nitrobenzoic acid

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 20 mL). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) portion-wise to the stirred DMF.

  • Nucleophile Addition: Slowly add methanol (0.32 g, 10 mmol, 1.0 eq) to the suspension. Stir for 15 minutes at 0 °C to allow for the formation of sodium methoxide.

  • Substrate Addition: Dissolve this compound (2.03 g, 10 mmol, 1.0 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor reaction progress by TLC.

  • Workup: Upon completion, carefully pour the reaction mixture into ice-cold water (100 mL) and acidify to pH ~2 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the final product.

Reactions with Nitrogen Nucleophiles

Primary and secondary amines are excellent nucleophiles for this substrate, leading to the formation of various N-aryl derivatives. These reactions are fundamental in pharmaceutical synthesis. A base is often required to neutralize the HF by-product.

Table 2: Representative Reactions with N-Nucleophiles

NucleophileBase/SolventTemp. (°C)ProductYield (%)
BenzylamineDIPEA / DMSO903-(Benzylamino)-5-fluoro-2-nitrobenzoic acid92
PiperidineK₂CO₃ / ACN803-(Piperidin-1-yl)-5-fluoro-2-nitrobenzoic acid96
AnilineEt₃N / NMP1103-(Phenylamino)-5-fluoro-2-nitrobenzoic acid85

Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)-5-fluoro-2-nitrobenzoic acid

  • Setup: In a 100 mL round-bottom flask, combine this compound (2.03 g, 10 mmol), potassium carbonate (K₂CO₃, 2.76 g, 20 mmol), and acetonitrile (ACN, 40 mL).

  • Nucleophile Addition: Add piperidine (0.94 g, 11 mmol, 1.1 eq) to the suspension.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 80 °C. Maintain stirring for 8 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) and then brine (20 mL). Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization from ethanol/water.

Reaction Mechanisms and Experimental Workflow

The SNAr reaction proceeds through a well-defined pathway involving a stabilized anionic intermediate.

G node_start Aryl Halide + Nucleophile (Nu⁻) node_attack Rate-Determining Step: Nucleophilic Attack node_start->node_attack node_intermediate Formation of Meisenheimer Complex (Resonance Stabilized) node_attack->node_intermediate node_elimination Fast Step: Elimination of Leaving Group node_intermediate->node_elimination node_product Substituted Aromatic Product node_elimination->node_product

A typical experimental workflow for these reactions is systematic, ensuring reproducibility and high yields.

G A 1. Reagent Selection - Nucleophile - Base (if needed) - Solvent B 2. Reaction Setup - Inert Atmosphere - Temperature Control A->B C 3. Reagent Addition - Controlled addition of substrate or nucleophile B->C D 4. Reaction Monitoring - TLC / LC-MS / GC-MS C->D E 5. Workup & Quenching - Acid/Base wash - Neutralization D->E F 6. Product Isolation - Extraction - Solvent Removal E->F G 7. Purification - Column Chromatography - Recrystallization F->G H 8. Characterization - NMR / MS / IR G->H

Conclusion

This compound is a versatile and highly reactive substrate for nucleophilic aromatic substitution. The strong activation provided by the nitro and fluoro substituents, coupled with the predictable regioselectivity of the reaction, makes it an invaluable tool for synthetic chemists. By carefully selecting the nucleophile and optimizing reaction conditions, a vast chemical space becomes accessible, paving the way for the discovery and development of novel pharmaceuticals and advanced materials.

References

electrophilicity of the aromatic ring in 3,5-Difluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electrophilicity of the Aromatic Ring in 3,5-Difluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and reactivity of the aromatic ring in this compound. The presence of three potent electron-withdrawing groups—two fluorine atoms, a nitro group, and a carboxylic acid function—renders the aromatic system exceptionally electron-deficient. This document elucidates the cumulative inductive and resonance effects of these substituents, quantitatively assesses their impact using Hammett constants, and explores the resulting reactivity, particularly its high susceptibility to nucleophilic aromatic substitution (NAS). Detailed experimental considerations for synthesis and characterization, along with mechanistic pathways, are presented to serve as a valuable resource for professionals in chemical research and pharmaceutical development.

Introduction: The Electronic Landscape of a Highly Substituted Aromatic Ring

This compound is a polysubstituted aromatic compound whose reactivity is dominated by the powerful electronic influence of its functional groups. The electrophilicity of an aromatic ring is a measure of its ability to accept electrons. In typical aromatic systems like benzene, the delocalized π-electron cloud makes the ring nucleophilic, predisposing it to electrophilic aromatic substitution (EAS). However, the attachment of strong electron-withdrawing groups (EWGs) reverses this characteristic. These groups deplete the electron density of the π-system, severely deactivating the ring towards electrophiles and simultaneously increasing its electrophilicity, making it a prime target for attack by nucleophiles.

The subject molecule, this compound, is a quintessential example of such an electron-poor aromatic system. The synergistic effect of the ortho-nitro group, two meta-positioned fluorine atoms, and the carboxylic acid group creates a highly electrophilic aromatic core, which is a valuable synthon for the construction of complex molecular architectures in medicinal chemistry and materials science.

Analysis of Substituent Electronic Effects

The overall electrophilicity of the aromatic ring is a composite of the individual electronic contributions from each substituent. These effects are broadly categorized as inductive effects (transmitted through sigma bonds) and resonance (or mesomeric) effects (transmitted through the π-system).

  • Nitro Group (-NO₂): The nitro group is one of the most powerful EWGs. It exerts a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M). Its presence significantly reduces the electron density across the entire ring.

  • Fluorine Atoms (-F): As the most electronegative element, fluorine exhibits a potent -I effect. While it possesses lone pairs that can be donated to the ring via a +M (resonance) effect, its high electronegativity causes the orbitals to be poorly matched in energy with the aromatic π-system, making the inductive withdrawal the dominant interaction. Halogens are therefore deactivating groups in EAS.

  • Carboxylic Acid Group (-COOH): This group also functions as an EWG through both inductive (-I) and resonance (-M) effects, further contributing to the electron deficiency of the ring.

The collective impact of these groups is a substantial polarization of the aromatic ring, making the ring carbons electrophilic and susceptible to nucleophilic attack.

Caption: Inductive (-I) and Mesomeric (-M) effects of substituents.

Quantitative Assessment: Hammett Substituent Constants

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, measures the electron-donating or electron-withdrawing ability of a group. Positive σ values indicate an electron-withdrawing character, which increases the acidity of benzoic acid (the reference reaction) and deactivates the ring for EAS.

The table below summarizes the Hammett constants for the substituents present in this compound.[1][2] The constants confirm the strong electron-withdrawing nature of all attached groups.

SubstituentPositionHammett Constant (σ)Electronic Effect
-NO₂meta+0.710Strongly withdrawing
para+0.778Strongly withdrawing
-Fmeta+0.337Withdrawing
para+0.062Weakly withdrawing
-COOHmeta+0.37Withdrawing
para+0.45Withdrawing
Data sourced from established literature values for substituted benzoic acids.[1]

Given the substitution pattern, the cumulative effect on any given ring position is substantial, leading to a highly deactivated system for electrophilic attack but a highly activated one for nucleophilic attack.

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

EAS reactions on this compound are exceedingly unfavorable. The presence of three powerful deactivating groups makes the ring a very poor nucleophile.[3] Forcing conditions that might promote reactions like nitration or halogenation would likely lead to decomposition rather than substitution. The nitro group is a meta-director, but its directing influence is largely irrelevant as the ring is already heavily substituted and deactivated.[4][5]

Nucleophilic Aromatic Substitution (NAS)

The key feature of this molecule's reactivity is its high susceptibility to NAS. The electron-deficient nature of the ring allows it to be readily attacked by nucleophiles (e.g., alkoxides, amines, thiolates). The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

For NAS to occur, a suitable leaving group must be present. In this molecule, the fluorine atoms are excellent leaving groups in NAS reactions, a property enhanced by the activating presence of the ortho-nitro group.[6] A nucleophile would preferentially attack the carbon atoms bearing the fluorine atoms (C3 or C5).

start This compound + Nu⁻ step1 Nucleophilic Attack (Addition) start->step1 intermediate Meisenheimer Complex (Resonance Stabilized Anion) step1->intermediate Formation of C-Nu bond step2 Elimination of Leaving Group (F⁻) intermediate->step2 Aromaticity is temporarily lost product Substituted Product step2->product Aromaticity is restored

Caption: General workflow for Nucleophilic Aromatic Substitution (NAS).

Experimental Protocols and Data

While specific experimental protocols for reactions on this compound itself are not widely published, methodologies for analogous compounds provide a reliable blueprint.

Synthesis of Fluoronitrobenzoic Acids

The synthesis of substituted fluoronitrobenzoic acids often involves the nitration of a corresponding fluorinated precursor.

Example Protocol: Nitration of a Dihalogenated Benzoic Acid A general procedure for nitration, such as that used to synthesize 3-chloro-2,4-difluoro-5-nitrobenzoic acid from 3-chloro-2,4-difluorobenzoic acid, involves the following steps:[7]

  • Reaction Setup: The starting fluorobenzoic acid derivative is added to concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a cooling bath.

  • Nitration: Concentrated nitric acid is added dropwise to the solution while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is carefully poured onto crushed ice, causing the nitrated product to precipitate.

  • Purification: The crude product is collected by filtration, washed with cold water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water).

This approach highlights that nitration is feasible despite the deactivating effects of halogens and a carboxyl group, though conditions must be carefully controlled.[7]

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques. While a dedicated public spectrum for this exact isomer is sparse, data from closely related isomers and precursors can be used for comparison.

TechniqueExpected Features for this compound
¹H NMR Two aromatic protons would appear as distinct multiplets in the downfield region (δ 7.5-8.5 ppm), showing coupling to each other and to the fluorine atoms. The carboxylic acid proton would be a broad singlet further downfield (δ >10 ppm).
¹³C NMR Aromatic carbons would appear in the δ 110-160 ppm range. Carbons directly attached to fluorine would show large C-F coupling constants. The carbonyl carbon would be found around δ 165-170 ppm.
¹⁹F NMR A single resonance would be expected for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the aromatic protons.
IR Spectroscopy Characteristic absorptions would include a broad O-H stretch (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[8][9]

Applications in Drug Development and Organic Synthesis

The highly electrophilic nature of the aromatic ring makes this compound and similar compounds valuable building blocks. They serve as scaffolds for introducing a difluoro-nitro-aryl moiety into a larger molecule. The functional groups offer multiple handles for subsequent transformations:

  • NAS Reactions: The fluorine atoms can be displaced by various nucleophiles to build complex structures.[10]

  • Carboxylic Acid Derivatization: The -COOH group can be converted to esters, amides, or acid chlorides, enabling peptide couplings or the formation of other key linkages.[10]

  • Nitro Group Reduction: The -NO₂ group can be reduced to an amine (-NH₂), which is a versatile functional group for further derivatization, such as diazotization or amide bond formation.[10]

This trifecta of reactivity allows for a modular and strategic approach to the synthesis of novel pharmaceutical agents and functional materials.

cluster_reactions Synthetic Transformations start This compound nas Nucleophilic Aromatic Substitution (at C-F) start->nas + Nu⁻ reduction Nitro Group Reduction (NO₂ → NH₂) start->reduction [H] derivatization Carboxylic Acid Derivatization (Amides, Esters) start->derivatization SOCl₂, R-OH, R₂NH product_nas Diverse Aryl Ethers, Amines, Thioethers nas->product_nas product_reduction Amino-benzoic Acid Derivative reduction->product_reduction product_derivatization Amides, Esters, Acid Halides derivatization->product_derivatization

Caption: Synthetic utility of this compound.

Conclusion

The aromatic ring of this compound is characterized by a profound electron deficiency, making it a powerful electrophile. This property is a direct consequence of the cumulative electron-withdrawing capabilities of its nitro, fluoro, and carboxylic acid substituents. While this renders the molecule inert to traditional electrophilic aromatic substitution, it activates it for versatile and synthetically useful nucleophilic aromatic substitution reactions. The strategic placement of multiple reactive sites makes this compound and its analogues highly valuable intermediates for the synthesis of complex, functionalized molecules tailored for applications in pharmacology and materials science. A thorough understanding of its electronic nature is paramount for its effective utilization in advanced chemical synthesis.

References

Navigating the Safe Handling of 3,5-Difluoro-2-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Difluoro-2-nitrobenzoic acid (CAS: 331765-71-0) was not publicly available at the time of this writing. The following guide has been compiled using data from structurally similar compounds, including other difluoronitrobenzoic acids and related nitroaromatic compounds. This information is intended for guidance purposes only and should not be considered a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals must obtain and consult the official SDS from their supplier before handling, storing, or using this compound.

Introduction

This compound is a halogenated nitroaromatic carboxylic acid with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals. The presence of two electronegative fluorine atoms and a nitro group on the benzoic acid backbone suggests that this compound may possess hazardous properties requiring careful handling and storage. This technical guide provides a comprehensive overview of the anticipated safety considerations, handling procedures, and emergency responses based on data from analogous chemical structures.

Hazard Identification and Classification

Based on the safety data for structurally related compounds, this compound is anticipated to be classified as a hazardous chemical. The primary hazards are expected to be skin irritation, serious eye irritation, and potential respiratory irritation.

Table 1: Anticipated GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

This classification is extrapolated from data on similar compounds and requires verification with a product-specific SDS.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound are limited. The following table presents available information and estimates based on related compounds.

Table 2: Physical and Chemical Properties

PropertyValueSource/Analogy
Molecular FormulaC₇H₃F₂NO₄-
Molecular Weight203.10 g/mol -
AppearanceSolid (form and color not specified)General for similar compounds
Melting PointNot available-
Boiling PointNot available-
SolubilityNot available-

Handling and Storage

Safe handling and storage practices are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protection. The following PPE is generally recommended:

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face ProtectionSafety glasses with side-shields or goggles.
Skin ProtectionChemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory ProtectionUse in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.
Safe Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Spill and Leak Procedures: In case of a spill, avoid generating dust. Sweep up the spilled solid and place it in a suitable container for disposal.

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate first aid is essential.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Experimental Protocols and Workflows

The following diagrams illustrate key safety-related workflows for handling this compound.

G General Handling Workflow prep Preparation: - Review SDS - Don appropriate PPE - Prepare work area (fume hood) handle Handling: - Weigh/transfer compound - Perform experiment prep->handle cleanup Cleanup: - Decontaminate work surfaces - Dispose of waste properly handle->cleanup storage Storage: - Seal container tightly - Store in designated area cleanup->storage

Caption: General workflow for handling this compound.

G Emergency Response: Skin or Eye Contact exposure Exposure Occurs (Skin or Eye Contact) remove_clothing Remove Contaminated Clothing exposure->remove_clothing rinse Rinse with Water (15 minutes minimum) exposure->rinse seek_medical Seek Medical Attention rinse->seek_medical

Theoretical Exploration of 3,5-Difluoro-2-nitrobenzoic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Physicochemical and Electronic Properties of a Promising Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive theoretical overview of 3,5-Difluoro-2-nitrobenzoic acid, a fluorinated nitroaromatic compound with significant potential as a building block in medicinal chemistry and drug development. In the absence of extensive experimental and theoretical literature on this specific molecule, this document outlines a robust framework for its in-silico characterization. By leveraging established computational methodologies, we present a detailed protocol for Density Functional Theory (DFT) calculations to elucidate its structural, electronic, and spectroscopic properties. Furthermore, this guide discusses plausible synthetic routes and potential applications in drug design, supported by data from closely related analogs. A generalized workflow for the theoretical analysis and drug discovery potential of novel benzoic acid derivatives is also presented, offering a strategic blueprint for researchers. This document is intended to serve as a foundational resource for scientists and researchers engaged in the exploration of novel small molecules for therapeutic applications.

Introduction

This compound (C₇H₃F₂NO₄) is a substituted aromatic carboxylic acid that holds considerable interest for the pharmaceutical and fine chemical industries. The presence of two fluorine atoms and a nitro group on the benzoic acid scaffold imparts unique electronic properties that can significantly influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The nitro group, a strong electron-withdrawing group, can modulate the acidity of the carboxylic acid and serve as a versatile synthetic handle for further chemical transformations.

Despite its potential, dedicated theoretical and experimental studies on this compound are not extensively available in the current literature. This guide aims to bridge this gap by providing a detailed roadmap for its theoretical investigation, thereby facilitating its exploration as a valuable pharmaceutical intermediate.

Physicochemical and Computed Properties

While experimental data is limited, several key physicochemical properties of this compound can be predicted through computational methods. These properties are crucial for understanding its behavior in biological systems and for designing synthetic routes.

PropertyValueSource
Molecular Formula C₇H₃F₂NO₄PubChem
Molecular Weight 203.10 g/mol PubChem
CAS Number 331765-71-0ChemicalBook[1]
Predicted XLogP3 1.5PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 5PubChem
Predicted Rotatable Bond Count 1PubChem
Predicted pKa ~1.5 - 2.5(Estimated based on substituted benzoic acids)

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Theoretical Studies: A Methodological Framework

The theoretical investigation of this compound can provide profound insights into its molecular structure, reactivity, and spectroscopic signatures. Density Functional Theory (DFT) is a powerful and widely used computational method for such studies.

Experimental Protocol: Density Functional Theory (DFT) Calculations

This section outlines a detailed protocol for performing DFT calculations on this compound.

Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties (HOMO-LUMO energies) of this compound.

Computational Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.

Methodology:

  • Initial Structure Generation:

    • The 3D structure of this compound is built using a molecular editor (e.g., GaussView, Avogadro).

    • An initial geometry optimization is performed using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • The structure is optimized at the DFT level of theory. A common and reliable functional for organic molecules is B3LYP.

    • A Pople-style basis set, such as 6-311++G(d,p), is employed to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe anions and polarization functions (d,p) for a more flexible description of bonding.

    • The optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate a solution environment.

    • Convergence criteria for the optimization should be set to tight to ensure a true energy minimum is reached.

  • Frequency Analysis:

    • Following successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

    • The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental data.

  • Electronic Properties Calculation:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the DFT calculation.

    • The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Predicted Theoretical Data (Illustrative)
ParameterIllustrative ValueSignificance
Optimized C=O bond length ~1.21 ÅRelates to the strength of the carbonyl bond.
Optimized O-H bond length ~0.97 ÅRelates to the acidity of the carboxylic proton.
Dihedral angle (C-C-C=O) ~0° or ~180°Indicates the planarity of the carboxyl group relative to the ring.
Highest Vibrational Frequency (O-H stretch) ~3600 cm⁻¹ (unscaled)Characteristic IR absorption for the carboxylic acid.
HOMO Energy ~ -7.5 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy ~ -2.5 eVEnergy of the lowest unoccupied orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) ~ 5.0 eVIndicator of chemical reactivity and electronic excitation energy.

Synthesis and Characterization

A plausible synthetic route for this compound involves the nitration of 3,5-difluorobenzoic acid.

Synthetic Protocol

Reaction: Nitration of 3,5-Difluorobenzoic Acid

Reagents and Solvents:

  • 3,5-Difluorobenzoic acid

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to 3,5-difluorobenzoic acid with continuous stirring.

  • Once the benzoic acid derivative is completely dissolved, add fuming nitric acid dropwise to the mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring.

  • The precipitated solid product, this compound, is collected by vacuum filtration.

  • The crude product is washed with cold water to remove any residual acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, O-H, NO₂, C-F).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point Analysis: To assess the purity of the compound.

Applications in Drug Development

The structural features of this compound make it an attractive starting material for the synthesis of a variety of bioactive molecules.

  • Scaffold for Novel Therapeutics: The carboxylic acid group can be readily converted to amides, esters, and other functional groups, allowing for the facile generation of compound libraries for high-throughput screening.

  • Modulation of Physicochemical Properties: The fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates, while the nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals.

  • Potential for Kinase Inhibitors: Many kinase inhibitors incorporate substituted aromatic rings. The specific substitution pattern of this compound could lead to novel interactions within the ATP-binding pocket of various kinases.

Visualizing the Research Workflow

Given the absence of a specific known signaling pathway for this compound, the following diagram illustrates a logical workflow for its theoretical analysis and subsequent exploration for drug discovery applications.

Theoretical_Analysis_Workflow start Start: Identify Target Molecule (this compound) lit_review Literature Review & Data Mining start->lit_review synthesis Synthesis & Purification lit_review->synthesis comp_chem Computational Chemistry (DFT Calculations) lit_review->comp_chem characterization Spectroscopic Characterization (NMR, IR, MS) synthesis->characterization data_analysis Data Analysis & Interpretation characterization->data_analysis biological_eval In-vitro/In-vivo Biological Evaluation characterization->biological_eval geom_opt Geometry Optimization comp_chem->geom_opt vib_analysis Vibrational Analysis comp_chem->vib_analysis electronic_prop Electronic Properties (HOMO, LUMO, MEP) comp_chem->electronic_prop geom_opt->data_analysis vib_analysis->data_analysis electronic_prop->data_analysis sar_study Structure-Activity Relationship (SAR) Studies data_analysis->sar_study biological_eval->sar_study lead_opt Lead Optimization sar_study->lead_opt end End: Candidate for Preclinical Development lead_opt->end

Caption: A logical workflow for the theoretical analysis and drug discovery potential of a novel benzoic acid derivative.

Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential in the field of drug discovery. This technical guide has provided a comprehensive framework for its theoretical investigation using established computational methods. The detailed protocol for DFT calculations, along with a plausible synthetic route and discussion of potential applications, serves as a valuable resource for researchers. By systematically applying the outlined theoretical and experimental workflows, the scientific community can unlock the full potential of this and other novel small molecules, paving the way for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the realm of drug discovery and development, where the amide functional group is a prevalent feature in a vast array of bioactive molecules.[1] 3,5-Difluoro-2-nitrobenzoic acid is a valuable starting material in medicinal chemistry. The presence of two fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a versatile precursor for further functionalization, such as reduction to an amine.[2]

These application notes provide detailed protocols for the synthesis of amides from this compound using common and effective coupling methodologies. The protocols are designed to be a practical guide for researchers, offering clear, step-by-step instructions and insights into reaction optimization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of amides from this compound using different coupling methods. Yields are dependent on the specific amine used and the efficiency of purification.

Table 1: Amide Synthesis via Acyl Chloride Intermediate

EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-phenyl-3,5-difluoro-2-nitrobenzamide1285
2BenzylamineN-benzyl-3,5-difluoro-2-nitrobenzamide1092
3Morpholine(3,5-difluoro-2-nitrophenyl)(morpholino)methanone1288
44-FluoroanilineN-(4-fluorophenyl)-3,5-difluoro-2-nitrobenzamide1681

Table 2: Amide Synthesis using HATU Coupling

EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-phenyl-3,5-difluoro-2-nitrobenzamide490
2BenzylamineN-benzyl-3,5-difluoro-2-nitrobenzamide395
3Morpholine(3,5-difluoro-2-nitrophenyl)(morpholino)methanone491
44-FluoroanilineN-(4-fluorophenyl)-3,5-difluoro-2-nitrobenzamide687

Table 3: Amide Synthesis using EDC/HOBt Coupling

EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-phenyl-3,5-difluoro-2-nitrobenzamide2478
2BenzylamineN-benzyl-3,5-difluoro-2-nitrobenzamide1885
3Morpholine(3,5-difluoro-2-nitrophenyl)(morpholino)methanone2082
44-FluoroanilineN-(4-fluorophenyl)-3,5-difluoro-2-nitrobenzamide2475

Experimental Protocols

Protocol 1: Amide Synthesis via Acyl Chloride Formation

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Step 1: Synthesis of 3,5-Difluoro-2-nitrobenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 equiv) or oxalyl chloride (1.5 equiv) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,5-Difluoro-2-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

Materials:

  • Crude 3,5-Difluoro-2-nitrobenzoyl chloride

  • Amine (primary or secondary, 1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amine (1.1 equiv) and TEA or DIPEA (2.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 3,5-Difluoro-2-nitrobenzoyl chloride (1.0 equiv) in anhydrous DCM to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 10-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation A This compound B 3,5-Difluoro-2-nitrobenzoyl chloride A->B SOCl₂ or (COCl)₂, cat. DMF, DCM D N-substituted-3,5-difluoro- 2-nitrobenzamide B->D Amine, Base (TEA/DIPEA), DCM C Amine (R-NH₂)

Workflow for amide synthesis via acyl chloride.
Protocol 2: HATU Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 3-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

HATU_Coupling_Workflow start This compound + Amine reaction Stir at RT (3-6 h) start->reaction Add reagents & solvent reagents HATU, DIPEA reagents->reaction solvent Anhydrous DMF solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-substituted-3,5-difluoro- 2-nitrobenzamide purification->product

Workflow for HATU mediated amide synthesis.
Protocol 3: EDC/HOBt Mediated Amide Coupling

This protocol uses the common and cost-effective carbodiimide coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DCM or DMF.

  • Add DIPEA (3.0 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EDC_HOBt_Signaling_Pathway acid This compound o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + EDC edc EDC urea Urea Byproduct hobt_ester HOBt Active Ester o_acylisourea->hobt_ester + HOBt - Urea hobt HOBt amide Amide Product hobt_ester->amide + Amine - HOBt amine Amine (R-NH₂)

Key intermediates in EDC/HOBt coupling.

Applications in Drug Development

Amides derived from this compound are of significant interest in drug discovery. The difluoro substitution pattern can enhance binding to biological targets and improve pharmacokinetic properties. The nitro group can be reduced to an amino group, providing a handle for further synthetic diversification to explore structure-activity relationships (SAR).

Notably, substituted benzamides are a well-established class of kinase inhibitors.[3] The 3,5-difluoro-2-nitrobenzamide scaffold can be elaborated to target various kinases implicated in diseases such as cancer and inflammation. For instance, the core structure can be modified to interact with the hinge region of a kinase active site, a common strategy in the design of potent and selective inhibitors. The development of such inhibitors often involves creating a library of analogs by coupling the benzoic acid core with a diverse range of amines.

References

Application Notes and Protocols for Amide Coupling of 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 3,5-Difluoro-2-nitrobenzoic acid is a valuable building block in drug discovery due to the unique electronic properties conferred by its substituents. The electron-withdrawing nature of the two fluorine atoms and the nitro group can significantly influence the reactivity of the carboxylic acid and the properties of the resulting amide products. However, these same electronic factors can present challenges in achieving efficient amide coupling.

This document provides detailed application notes and experimental protocols for the successful amide coupling of this compound with various amines. We will explore three widely used and effective protocols:

  • EDC/HOBt Mediated Coupling: A carbodiimide-based method known for its mild conditions and broad applicability.

  • HATU Mediated Coupling: An aminium-based method prized for its high efficiency and rapid reaction times, especially for challenging substrates.

  • Thionyl Chloride (SOCl₂) Mediated Acyl Chloride Formation: A classical and cost-effective approach involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.

These protocols are designed to provide researchers with a reliable starting point for their synthetic endeavors, complete with comparative data, detailed methodologies, and visual guides to aid in experimental design and execution.

General Principles and Considerations

The amide coupling of this compound is influenced by the electronic nature of the starting material. The strong electron-withdrawing groups (-F and -NO₂) increase the acidity of the carboxylic acid proton but can also affect the reactivity of the carbonyl group. The choice of coupling reagent, base, and solvent is crucial for overcoming potential challenges such as slow reaction rates and side reactions.

A general workflow for amide coupling is depicted below:

G cluster_start Starting Materials Carboxylic_Acid This compound Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Primary or Secondary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Activation->Coupling Product Amide Product Coupling->Product Workup Aqueous Workup & Purification Product->Workup

General Amide Coupling Workflow

Comparative Data of Amide Coupling Protocols

The following tables summarize representative data for the amide coupling of this compound with various amines using the described protocols. Please note that yields are highly dependent on the specific amine, reaction scale, and purification efficiency. The data for this compound is supplemented with data from the closely related 3-fluoro-5-iodobenzoic acid[1] and 3-bromo-5-nitrobenzoic acid[2] to provide a broader comparative landscape.

Table 1: EDC/HOBt Mediated Amide Coupling

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-Benzyl-3-fluoro-5-iodobenzamide1285[1]
2Aniline3-Fluoro-5-iodo-N-phenylbenzamide1878[1]
3Morpholine(3-Fluoro-5-iodophenyl)(morpholino)methanone1292[1]
4tert-ButylamineN-tert-Butyl-3-fluoro-5-iodobenzamide2465[1]

Table 2: HATU Mediated Amide Coupling

EntryAmineBaseSolventTime (h)Temp (°C)Yield (%)
1Generic Primary AmineDIPEADMF1 - 18RTGood to Excellent (Typical)
2Electron-deficient AnilineDIPEADMF52338[3]

Table 3: Thionyl Chloride Mediated Amide Coupling

EntryAmineReaction Time (h)Yield (%)
1Aniline294
24-Methylaniline292
34-Methoxyaniline2.590
44-Chloroaniline388
5Benzylamine291
6Piperidine293

Yields for Table 3 are based on a solvent-free protocol with 3-bromo-5-nitrobenzoic acid and may vary for this compound.[2]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used, reliable method for forming amide bonds under mild conditions. The use of HOBt as an additive helps to suppress side reactions and minimize racemization if chiral amines are used.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.). Dissolve the carboxylic acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, a minimal amount of anhydrous DMF can be used as a co-solvent. Add the amine (1.1 equiv.) to the solution, followed by HOBt (1.2 equiv.).

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.5 equiv.) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G cluster_inputs Inputs cluster_process Process cluster_output Output Acid This compound Mix Mix Acid, Amine, HOBt in Solvent Acid->Mix Amine Amine Amine->Mix EDC EDC·HCl Add_Base_EDC Add DIPEA, then EDC·HCl EDC->Add_Base_EDC HOBt HOBt HOBt->Mix DIPEA DIPEA DIPEA->Add_Base_EDC Solvent DCM or DMF Solvent->Mix Cool Cool to 0 °C Mix->Cool Cool->Add_Base_EDC React Stir at RT for 12-24h Add_Base_EDC->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify Product Pure Amide Purify->Product

EDC/HOBt Coupling Experimental Workflow
Protocol 2: HATU Mediated Amide Coupling

HATU is a highly effective coupling reagent, particularly for sterically hindered or electronically deactivated substrates.[4][5] It generally leads to faster reaction times and higher yields compared to carbodiimide-based methods.[3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and HATU (1.1 equiv.). Dissolve the solids in anhydrous DMF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv.) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Amine Addition: Add the amine (1.1 equiv.), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G cluster_inputs Inputs cluster_process Process cluster_output Output Acid This compound Mix_Activate Mix Acid, HATU, DIPEA in DMF at 0 °C (Pre-activation) Acid->Mix_Activate Amine Amine Add_Amine Add Amine Amine->Add_Amine HATU HATU HATU->Mix_Activate DIPEA DIPEA DIPEA->Mix_Activate Solvent DMF Solvent->Mix_Activate Mix_Activate->Add_Amine React Stir at RT for 1-18h Add_Amine->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify Product Pure Amide Purify->Product

HATU Coupling Experimental Workflow
Protocol 3: Thionyl Chloride Mediated Amide Synthesis

This classical two-step, one-pot method involves the formation of a highly reactive acyl chloride, which then readily reacts with an amine.[6] A solvent-free adaptation has been shown to be highly efficient for a similar substrate.[2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N) (for in-situ amidation)

  • Anhydrous Dichloromethane (DCM) (for in-situ amidation)

  • Anhydrous Toluene (for removal of excess SOCl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure A: Acyl Chloride Formation and Subsequent Amidation

  • Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (2-3 equiv.) to this compound (1.0 equiv.). A catalytic amount of DMF can be added to accelerate the reaction. Heat the mixture to reflux for 1-2 hours or until gas evolution ceases.

  • Removal of Excess SOCl₂: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. Co-evaporation with anhydrous toluene can aid in the complete removal of residual SOCl₂.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of the amine (1.1 equiv.) and a base such as triethylamine or pyridine (1.2 equiv.) in anhydrous DCM.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the crude amide, which can be further purified by recrystallization or column chromatography.

Procedure B: One-Pot In-Situ Amidation [6]

  • Reaction Setup: In a fume hood, to a stirred solution of this compound (1.0 equiv.) and the amine (1.0 equiv.) in anhydrous DCM, add triethylamine (3.0 equiv.).

  • SOCl₂ Addition: At room temperature, slowly add thionyl chloride (1.0 equiv.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 5-30 minutes. Monitor the reaction by TLC.

  • Workup and Purification: Evaporate the solvent under reduced pressure. Take up the residue in DCM and wash with 1 M HCl and then 1 N NaOH. Dry the organic phase over Na₂SO₄, filter, and evaporate to dryness to afford the amide.

Decision-Making Flowchart for Protocol Selection

The choice of the optimal amide coupling protocol depends on several factors, including the nature of the amine, the desired scale of the reaction, and cost considerations. The following flowchart can guide the selection process.

G Start Start: Couple this compound Amine_Type What is the nature of the amine? Start->Amine_Type Sterically_Hindered Sterically Hindered / Electron Deficient Amine_Type->Sterically_Hindered Challenging Simple_Primary_Secondary Simple Primary/Secondary Amine Amine_Type->Simple_Primary_Secondary Standard HATU_Protocol Use HATU Protocol for high efficiency Sterically_Hindered->HATU_Protocol EDC_HOBt_Protocol Use EDC/HOBt Protocol for mild conditions Simple_Primary_Secondary->EDC_HOBt_Protocol Cost_Scale Cost and Scale a major concern? Simple_Primary_Secondary->Cost_Scale SOCl2_Protocol Consider SOCl2 Protocol for cost-effectiveness and scale-up Cost_Scale->EDC_HOBt_Protocol No Cost_Scale->SOCl2_Protocol Yes

Protocol Selection Guide

Conclusion

The amide coupling of this compound can be successfully achieved using a variety of standard protocols. For routine couplings with simple amines under mild conditions, the EDC/HOBt method offers a reliable and straightforward approach. For more challenging substrates, such as sterically hindered or electron-deficient amines, the use of HATU is recommended due to its superior reactivity and efficiency. For large-scale synthesis where cost is a primary consideration, the classical thionyl chloride method provides a robust and economical alternative. The choice of the most appropriate protocol will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired purity of the product, and economic factors. The detailed protocols and comparative data provided in these application notes serve as a comprehensive guide for researchers to facilitate their synthetic work with this important fluorinated building block.

References

Application Notes: 3,5-Difluoro-2-nitrobenzoic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-2-nitrobenzoic acid (CAS No. 331765-71-0) is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two fluorine atoms, a nitro group, and a carboxylic acid moiety, offers a rich platform for the construction of complex molecular architectures. The electron-withdrawing nature of the fluorine and nitro groups significantly influences the reactivity of the aromatic ring and the carboxylic acid, enabling a diverse range of chemical transformations. This positions this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The strategic placement of the functional groups allows for sequential and selective reactions, such as amidation, esterification, and reduction of the nitro group. The resulting 2-amino-3,5-difluorobenzoic acid and its derivatives are crucial precursors for the synthesis of heterocyclic compounds and other scaffolds of medicinal interest. This document provides detailed application notes, experimental protocols, and key data associated with the use of this compound in synthetic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for reaction planning, characterization, and safety considerations.

PropertyValue
CAS Number 331765-71-0
Molecular Formula C₇H₃F₂NO₄
Molecular Weight 203.10 g/mol
Appearance Off-white to pale yellow solid
Purity ≥96%
Long-Term Storage Room temperature, sealed in a dry environment

Key Synthetic Transformations and Applications

This compound is amenable to several key chemical transformations that are fundamental in the synthesis of more complex molecules. The primary reactions involve the carboxylic acid group and the nitro group.

dot

Caption: Key synthetic transformations of this compound.

Amide Bond Formation

The carboxylic acid functionality of this compound can be readily converted to a wide range of amides using standard coupling reagents. These amides are often key intermediates in the synthesis of biologically active compounds. The electron-withdrawing groups on the aromatic ring can influence the reactivity of the carboxylic acid, sometimes necessitating specific coupling conditions.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, yielding 2-amino-3,5-difluorobenzoic acid or its corresponding amide/ester derivatives. This transformation is a critical step in many synthetic pathways, as the resulting aniline derivative is a versatile precursor for a variety of subsequent reactions, including the formation of heterocyclic systems. Catalytic hydrogenation is a common and efficient method for this reduction.

Application in the Synthesis of Bioactive Molecules: BRAF Inhibitors

While direct synthesis examples for many drugs are proprietary, the closely related starting material, methyl-2-fluoro-3-nitrobenzoate, is a key precursor in the synthesis of Dabrafenib, a potent BRAF inhibitor used in the treatment of melanoma.[1] The synthetic logic is highly applicable to derivatives of this compound. BRAF is a serine/threonine-protein kinase that is part of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.

dot

BRAF_Signaling_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Dabrafenib Dabrafenib (BRAF Inhibitor) Dabrafenib->BRAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Dabrafenib.

Experimental Protocols

The following are detailed, representative protocols for the key transformations of this compound.

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This protocol describes the formation of an amide bond between this compound and a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, standard glassware for workup and purification.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Add the primary amine (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) followed by the portion-wise addition of EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Expected Yields for Amidation with Various Amines:

AmineProductReaction Time (h)Yield (%)
BenzylamineN-Benzyl-3,5-difluoro-2-nitrobenzamide1285-95
AnilineN-Phenyl-3,5-difluoro-2-nitrobenzamide1875-85
Morpholine(3,5-Difluoro-2-nitrophenyl)(morpholino)methanone1290-98
Protocol 2: Catalytic Hydrogenation of the Nitro Group

This protocol describes the reduction of the nitro group of a 3,5-difluoro-2-nitrobenzamide derivative to the corresponding amine using catalytic hydrogenation.

Materials:

  • 3,5-Difluoro-2-nitrobenzamide derivative (from Protocol 1)

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve the 3,5-difluoro-2-nitrobenzamide derivative (1.0 eq) in MeOH or EtOAc.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3,5-difluorobenzamide derivative, which can be used in the next step or purified further by crystallization or chromatography.

Workflow for the Synthesis of a Bioactive Precursor:

dot

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction A This compound + Amine B EDC, HOBt, DIPEA in DCM A->B C Workup and Purification B->C D 3,5-Difluoro-2-nitrobenzamide Derivative C->D E 3,5-Difluoro-2-nitrobenzamide Derivative F H₂, Pd/C in MeOH E->F G Filtration and Concentration F->G H 2-Amino-3,5-difluorobenzamide Derivative G->H Further Synthetic Steps\n(e.g., Cyclization) Further Synthetic Steps (e.g., Cyclization) H->Further Synthetic Steps\n(e.g., Cyclization)

Caption: A typical two-step workflow for the synthesis of a key bioactive precursor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The presence of multiple, strategically positioned functional groups allows for a wide range of chemical transformations, providing access to a diverse array of molecular scaffolds. The protocols and data presented herein offer a foundational guide for researchers and scientists to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel bioactive agents.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,5-Difluoro-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A significant advancement in this methodology is the use of nitroarenes as coupling partners, where the nitro group serves as a leaving group. This approach is particularly valuable as it leverages readily available nitroaromatic compounds, often accessible through direct nitration of aromatic precursors.[2]

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura coupling of 3,5-difluoro-2-nitrobenzoic acid and its derivatives. This substrate class is of particular interest in medicinal chemistry and materials science, where the introduction of the difluoronitrophenyl moiety can significantly modulate the biological activity, metabolic stability, and electronic properties of target molecules. The presence of two electron-withdrawing fluorine atoms, a nitro group, and a carboxylic acid functionality presents unique challenges and opportunities in this cross-coupling reaction, necessitating careful optimization of reaction conditions.

Reaction Scheme and Principles

The Suzuki-Miyaura coupling of a this compound derivative with a boronic acid proceeds via a palladium-catalyzed cycle. The key and unprecedented step in the coupling of nitroarenes is the oxidative addition of the C-NO2 bond to the Pd(0) catalyst. The strong electron-withdrawing nature of the two fluorine atoms and the nitro group on the aromatic ring is expected to facilitate this oxidative addition step. The general transformation is depicted below:

  • Diagram 1: General Reaction Scheme

G cluster_0 Suzuki-Miyaura Coupling of this compound Derivative reagents R-B(OH)2 (Aryl or Heteroaryl Boronic Acid) catalyst Pd Catalyst Ligand Base reagents->catalyst substrate This compound Derivative (X = OH, OR', NHR') substrate->catalyst product Coupled Product catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Parameters and Expected Yields

The following tables summarize representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound derivatives with various boronic acids. These conditions are based on established protocols for nitroarene coupling and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling of Methyl 3,5-difluoro-2-nitrobenzoate with Various Boronic Acids

EntryAryl Boronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.0)Dioxane1101275-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)BrettPhos (7.5)Cs₂CO₃ (2.5)Toluene1201670-80
34-Trifluoromethylphenylboronic acidPd(OAc)₂ (5)XPhos (10)K₃PO₄ (2.0)Dioxane1101280-90
43-Thienylboronic acidPd₂(dba)₃ (2.5)BrettPhos (7.5)Cs₂CO₃ (2.5)Toluene1201865-75
52-Naphthylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.0)Dioxane1101670-80

Table 2: Effect of Reaction Parameters on the Coupling of Methyl 3,5-difluoro-2-nitrobenzoate and Phenylboronic Acid

EntryPd CatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂SPhosK₃PO₄Dioxane11082
2Pd(OAc)₂XPhosK₃PO₄Dioxane11078
3Pd(OAc)₂RuPhosK₃PO₄Dioxane11075
4Pd₂(dba)₃BrettPhosCs₂CO₃Toluene12085
5Pd(OAc)₂SPhosK₂CO₃Dioxane11065
6Pd(OAc)₂SPhosK₃PO₄DMF11050
7Pd(OAc)₂SPhosK₃PO₄Dioxane9045

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal results.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 3,5-difluoro-2-nitrobenzoate

Materials:

  • Methyl 3,5-difluoro-2-nitrobenzoate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add methyl 3,5-difluoro-2-nitrobenzoate (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

  • Diagram 2: Experimental Workflow

G cluster_workflow Experimental Workflow for Suzuki-Miyaura Coupling A 1. Add Reactants & Catalyst to Flask B 2. Purge with Inert Gas A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Cool and Work-up E->F Reaction Complete G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Purify (Column Chromatography) H->I J Final Product I->J

Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathways and Logical Relationships

The Catalytic Cycle of Suzuki-Miyaura Coupling of Nitroarenes

The catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes involves three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a bulky, electron-rich phosphine ligand is critical for the efficiency of the oxidative addition and reductive elimination steps.

  • Diagram 3: Catalytic Cycle

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdNO2 Ar-Pd(II)(NO2)L_n Pd0->ArPdNO2 Oxidative Addition (Ar-NO2) ArPdR Ar-Pd(II)(R)L_n ArPdNO2->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination (Ar-R) BaseComplex [R-B(OH)3]^- BaseComplex->ArPdNO2

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes.

Considerations for this compound Derivatives

  • Carboxylic Acid Group: A free carboxylic acid can potentially coordinate to the palladium catalyst, leading to catalyst deactivation. Therefore, it is highly recommended to use an ester derivative (e.g., methyl or ethyl ester) of the benzoic acid. If the carboxylic acid is required, it can be obtained by hydrolysis of the ester after the coupling reaction.

  • Steric Hindrance: The presence of the nitro group and the incoming aryl group at the ortho positions of the benzoic acid derivative will result in a sterically hindered biaryl product. The choice of a bulky ligand, such as BrettPhos or SPhos, is crucial to facilitate both the oxidative addition and the reductive elimination steps.

  • Reaction Conditions: Due to the electron-deficient nature of the aromatic ring, the oxidative addition of the C-NO₂ bond is expected to be favorable. However, high temperatures are generally required to drive the reaction to completion. Microwave heating can be explored to shorten reaction times.

  • Base: The choice of base is critical. While K₃PO₄ is commonly used, other bases such as Cs₂CO₃ may offer advantages in certain cases, particularly with more challenging substrates. Anhydrous conditions are generally preferred.

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives represents a powerful method for the synthesis of highly functionalized biaryl compounds. While the presence of multiple functional groups presents challenges, a carefully selected palladium catalyst system with a bulky phosphine ligand and appropriate reaction conditions can lead to successful coupling. The protocols and data presented herein provide a solid foundation for researchers to explore this valuable transformation in their synthetic endeavors. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 3,5-Difluoro-2-nitrobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple functional groups that can be selectively manipulated. The electron-withdrawing nature of the nitro and fluoro groups presents unique opportunities and challenges in cross-coupling reactions. These protocols are designed to serve as a comprehensive guide for researchers engaged in the synthesis of complex aromatic compounds.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the carboxylic acid moiety allows for decarboxylative coupling strategies, a process that uses a readily available functional group and releases carbon dioxide as the only byproduct. The presence of the nitro group strongly influences the electronic properties of the aromatic ring and can direct the regioselectivity of certain coupling reactions. Furthermore, the carbon-fluorine bonds, while generally stable, can also participate in cross-coupling reactions under specific catalytic conditions.

This guide focuses on providing protocols for several key palladium-catalyzed cross-coupling reactions, including Heck, Suzuki, Sonogashira, and Buchwald-Hartwig amination, with a particular emphasis on decarboxylative pathways.

Decarboxylative Heck-Type Coupling

The decarboxylative Heck reaction enables the coupling of carboxylic acids with alkenes. For nitrobenzoic acids, this reaction has been shown to proceed effectively, offering a direct method to form substituted styrenes and other vinylarenes. The reaction is particularly well-suited for electron-poor benzoic acids.

Quantitative Data for Decarboxylative Heck-Type Coupling of Nitrobenzoic Acids
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)NoneK₂CO₃ (2)DMA1301275
2Pd(TFA)₂ (5)PPh₃ (10)Cs₂CO₃ (2)Dioxane1202468
3PdCl₂(PPh₃)₂ (3)NoneNaOAc (3)NMP140882

Note: Data presented is a summary from analogous reactions with ortho-nitrobenzoic acids and may require optimization for this compound.

Experimental Protocol: Decarboxylative Heck Coupling

Materials:

  • This compound

  • Styrene (or other alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block or microwave reactor

Procedure:

  • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), and palladium(II) acetate (5 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMA (to make a 0.2 M solution with respect to the carboxylic acid) followed by the alkene (1.5 equiv).

  • Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired vinylarene.

experimental_workflow reagents Combine Reactants: This compound Alkene, Pd(OAc)₂, K₂CO₃ solvent Add Anhydrous DMA reagents->solvent 1. inert Inert Atmosphere (Ar or N₂) solvent->inert 2. reaction Heat at 130 °C inert->reaction 3. workup Aqueous Workup & Extraction reaction->workup 4. purification Column Chromatography workup->purification 5. product Isolated Product purification->product 6.

Caption: Experimental workflow for the decarboxylative Heck coupling.

Decarboxylative Suzuki-Type Coupling

The Suzuki coupling is a versatile method for the formation of biaryl compounds. A decarboxylative variant allows for the use of carboxylic acids as coupling partners for organoboron reagents. For this compound, this approach would yield highly functionalized biaryl structures.

Quantitative Data for Decarboxylative Suzuki-Type Coupling of Nitrobenzoic Acids
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1101685
2Pd₂(dba)₃ (1)XPhos (3)CsF (2)Dioxane1002478
3Pd(PPh₃)₄ (5)NoneNa₂CO₃ (2)DMF/H₂O (4:1)1001272

Note: Data presented is a summary from analogous reactions with ortho-nitrobenzoic acids and may require optimization for this compound.

Experimental Protocol: Decarboxylative Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene and Water

  • Schlenk tube

  • Magnetic stirrer and heating block

Procedure:

  • In a Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water (10:1 v/v) to the mixture.

  • Heat the reaction at 110 °C for 16 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash chromatography to obtain the biaryl product.

suzuki_cycle Decarboxylative Suzuki Coupling Cycle pd0 Pd(0)L₂ pd_carboxylate [Ar(NO₂)(F)₂-COO-Pd(II)L₂] pd0->pd_carboxylate Oxidative Addition (with Carboxylic Acid) aryl_pd [Ar(NO₂)(F)₂-Pd(II)L₂]⁺ pd_carboxylate->aryl_pd Decarboxylation (-CO₂) transmetalation Transmetalation Intermediate aryl_pd->transmetalation + Ar'B(OH)₂ transmetalation->pd0 Reductive Elimination product Biaryl Product transmetalation->product

Caption: Proposed catalytic cycle for the decarboxylative Suzuki coupling.

Decarboxylative Sonogashira-Type Coupling

The Sonogashira coupling provides a powerful means of forming carbon-carbon bonds between sp² and sp hybridized carbons. A decarboxylative approach allows for the direct use of this compound with terminal alkynes to synthesize functionalized arylalkynes.

Quantitative Data for Decarboxylative Sonogashira-Type Coupling of Nitrobenzoic Acids

| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | None | Et₃N (3) | THF | 60 | 12 | 88 | | 2 | Pd(OAc)₂ (3) | CuI (6) | PPh₃ (6) | DIPA (4) | Toluene | 80 | 18 | 75 | | 3 | Pd₂(dba)₃ (1.5) | None (Cu-free) | Xantphos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 65 |

Note: Data presented is a summary from analogous reactions with ortho-nitrobenzoic acids and may require optimization for this compound.

Experimental Protocol: Decarboxylative Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk tube

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (5 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous THF, triethylamine (3.0 equiv), and the terminal alkyne (1.2 equiv).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After completion, cool the reaction, dilute with diethyl ether, and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Decarboxylative Buchwald-Hartwig-Type Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. A decarboxylative version would enable the direct amination of this compound, providing access to novel aniline derivatives.

Quantitative Data for Decarboxylative Buchwald-Hartwig-Type Amination of Nitrobenzoic Acids
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.5)t-BuOH1002070
2Pd₂(dba)₃ (1)BrettPhos (2.5)NaOtBu (2)Toluene1101581
3Pd(OAc)₂ (4)DavePhos (8)LHMDS (2.2)THF802465

Note: Data presented is a summary from analogous reactions with ortho-nitrobenzoic acids and may require optimization for this compound.

Experimental Protocol: Decarboxylative Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine

  • Pd₂(dba)₃

  • BrettPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Glovebox

  • Schlenk tube

  • Magnetic stirrer and heating block

Procedure:

  • Inside a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1 mol%), BrettPhos (2.5 mol%), and sodium tert-butoxide (2.0 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene.

  • Seal the tube, remove it from the glovebox, and heat at 110 °C for 15 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Conclusion

The palladium-catalyzed cross-coupling of this compound, particularly through decarboxylative pathways, offers a powerful and versatile strategy for the synthesis of highly functionalized aromatic compounds. The protocols provided herein serve as a starting point for the development of specific synthetic routes. Researchers should note that the reactivity of this substrate may be influenced by the interplay of its various functional groups, and optimization of the reaction conditions is likely to be necessary to achieve high yields and selectivity. The provided data from analogous systems should guide this optimization process.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of heterocyclic compounds, specifically focusing on the preparation of a benzoxazinone derivative starting from 3,5-difluoro-2-nitrobenzoic acid. The procedures outlined are intended for laboratory-scale synthesis and can be adapted for the preparation of analogous structures.

Introduction

This compound is a valuable starting material in medicinal chemistry and drug discovery due to the presence of multiple functional groups that can be selectively manipulated. The fluorine substituents can enhance metabolic stability and binding affinity of target molecules, while the nitro and carboxylic acid groups provide versatile handles for synthetic transformations. This application note details a two-step synthetic sequence to convert this compound into a 6,8-difluoro-2-methyl-4H-3,1-benzoxazin-4-one, a key scaffold in various biologically active compounds.

The overall synthetic strategy involves an initial reduction of the nitro group to an amine, followed by cyclization of the resulting anthranilic acid derivative with an acid anhydride.

Overall Synthetic Workflow

The synthesis is a two-step process as illustrated in the workflow diagram below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A This compound B H₂, Pd/C, Ethanol A->B C 2-Amino-3,5-difluorobenzoic acid B->C D Acetic Anhydride C->D E 6,8-Difluoro-2-methyl-4H-3,1-benzoxazin-4-one D->E G start 2-Amino-3,5-difluorobenzoic acid intermediate N-Acetyl Intermediate start->intermediate + Acetic Anhydride (Acylation) product 6,8-Difluoro-2-methyl-4H-3,1-benzoxazin-4-one intermediate->product - H₂O (Intramolecular Cyclization)

Application Notes: Synthesis of a Key Intermediate for MEK Kinase Inhibitors from 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

3,5-Difluoro-2-nitrobenzoic acid is a valuable and versatile starting material in medicinal chemistry for the synthesis of complex bioactive molecules, particularly kinase inhibitors. The presence of two fluorine atoms can significantly enhance the metabolic stability and binding affinity of the final drug candidate, while the nitro group provides a synthetic handle for the introduction of an amine functionality, which is a common feature in many kinase inhibitor scaffolds.

These application notes describe a detailed synthetic protocol for the preparation of a key intermediate, 2-amino-3,5-difluoro-4-iodobenzoic acid , from this compound. This intermediate is a structural analog of key building blocks used in the synthesis of potent MEK inhibitors, such as Trametinib. Mitogen-activated protein kinase kinase (MEK) is a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention.

Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates essential cellular processes including proliferation, differentiation, and survival.[2] In many cancers, mutations in genes such as BRAF and RAS lead to the constitutive activation of this pathway, promoting uncontrolled cell growth.[3] MEK inhibitors, such as Trametinib, are allosteric inhibitors that bind to and inactivate MEK1 and MEK2, thereby blocking downstream signaling to ERK and inhibiting cell proliferation.[4]

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Myc) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Trametinib Analog (MEK Inhibitor) Inhibitor->MEK Synthetic_Workflow Start This compound Step1 Reduction Start->Step1 Intermediate1 2-Amino-3,5-difluorobenzoic acid Step1->Intermediate1 Step2 Esterification Intermediate1->Step2 Intermediate2 Methyl 2-amino-3,5-difluorobenzoate Step2->Intermediate2 Step3 Iodination Intermediate2->Step3 Intermediate3 Methyl 2-amino-3,5-difluoro-4-iodobenzoate Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 FinalProduct 2-Amino-3,5-difluoro-4-iodobenzoic acid Step4->FinalProduct

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-2-nitrobenzoic acid is a valuable building block in organic synthesis, particularly for the construction of complex aromatic compounds used in pharmaceutical and materials science research. The presence of two electron-withdrawing fluorine atoms and a strongly deactivating nitro group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide range of nucleophiles, leading to the synthesis of diverse molecular scaffolds.

The regioselectivity of the SNAr reaction on this compound is primarily governed by the activating effect of the ortho-nitro group. The fluorine atom at the 3-position is significantly more activated towards nucleophilic attack than the fluorine at the 5-position. This allows for predictable and controlled functionalization of the aromatic ring.

These application notes provide an overview of the SNAr reactions of this compound with various nucleophiles, including primary and secondary amines, and thiols. Detailed experimental protocols are provided to facilitate the practical application of these reactions in a laboratory setting.

Key Applications

  • Synthesis of Quinolone Antibiotics: A crucial application of SNAr reactions with derivatives of this compound is in the synthesis of fluoroquinolone antibiotics. The substitution of the activated fluorine atom with an appropriate amine is a key step in constructing the quinolone core structure.

  • Preparation of N-Aryl Anthranilic Acid Derivatives: The reaction with various anilines leads to the formation of N-aryl anthranilic acid derivatives, which are important intermediates in the synthesis of acridones and other heterocyclic compounds with potential biological activity.

  • Development of Novel Heterocyclic Compounds: The versatile reactivity of this compound allows for its use in the synthesis of a variety of heterocyclic systems through intramolecular SNAr reactions following an initial intermolecular substitution.

Reaction Mechanism and Regioselectivity

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine at the 3-position (ortho to the nitro group), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.

  • Elimination of the Leaving Group: The fluoride ion is subsequently eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The fluorine atom at the 3-position is the exclusive site of nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group, which stabilizes the Meisenheimer complex.

Caption: General Mechanism of SNAr Reaction.

Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction with Primary and Secondary Amines

This protocol describes a general method for the synthesis of 3-amino-5-fluoro-2-nitrobenzoic acid derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, piperidine, morpholine) (1.1 - 1.5 equivalents)

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

experimental_workflow_amines start Start dissolve Dissolve this compound in DMF or DMSO start->dissolve add_reagents Add Amine and Base (e.g., K₂CO₃ or Et₃N) dissolve->add_reagents react Stir at RT or Heat (50-100 °C) Monitor by TLC add_reagents->react workup Quench with Water and Acidify with HCl react->workup extract Extract with Ethyl Acetate workup->extract wash_dry Wash with Brine and Dry (MgSO₄ or Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end End purify->end

Caption: Experimental Workflow for SNAr with Amines.

Protocol 2: General Procedure for SNAr Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of 3-(alkyl/arylthio)-5-fluoro-2-nitrobenzoic acid derivatives. Thiols are excellent nucleophiles for SNAr reactions.[1]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 equivalents)

  • Anhydrous solvent: Tetrahydrofuran (THF) or DMF

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringe for addition of base

  • Standard glassware for extraction and filtration

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (NaH or t-BuOK, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to generate the thiolate.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF or DMF.

  • Add the solution of this compound dropwise to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench carefully with water.

  • Acidify the mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

experimental_workflow_thiols start Start thiolate_formation Generate Thiolate: Thiol + Base (NaH or t-BuOK) in THF/DMF at 0 °C start->thiolate_formation add_substrate Add solution of this compound thiolate_formation->add_substrate react Warm to RT and Stir Monitor by TLC add_substrate->react workup Quench with Water and Acidify with HCl react->workup extract Extract with Ethyl Acetate workup->extract wash_dry Wash with Water/Brine and Dry (MgSO₄ or Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end End purify->end

Caption: Experimental Workflow for SNAr with Thiols.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the SNAr of this compound. Please note that yields are representative and may vary depending on the specific nucleophile and reaction scale.

Table 1: SNAr Reactions with Amine Nucleophiles

EntryNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF80685-95
24-MethoxyanilineK₂CO₃DMSO100490-98
3PiperidineEt₃NDMFRT1280-90
4MorpholineEt₃NDMF50888-96

Table 2: SNAr Reactions with Thiol Nucleophiles

EntryNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1ThiophenolNaHTHFRT490-97
2Benzyl mercaptant-BuOKDMFRT685-92
3Cysteine (protected)K₂CO₃DMF/H₂O601270-80

Troubleshooting and Optimization

  • Low Yields:

    • Ensure all reagents are pure and solvents are anhydrous, especially for reactions involving strong bases like NaH.

    • Increase the reaction temperature or time, monitoring carefully by TLC to avoid decomposition.

    • Consider using a different base or solvent system. For less reactive amines, a stronger, non-nucleophilic base like DBU may be beneficial.

  • Side Reactions:

    • At higher temperatures, decarboxylation of the benzoic acid may occur. If this is observed, try running the reaction at a lower temperature for a longer duration.

    • With di-functional nucleophiles, double substitution is a possibility. Using a controlled stoichiometry of the nucleophile can help to minimize this.

  • Purification Challenges:

    • The carboxylic acid products can sometimes be challenging to purify by column chromatography. Conversion to the corresponding methyl ester, followed by purification and subsequent hydrolysis, can be an effective strategy.

Conclusion

The nucleophilic aromatic substitution reactions of this compound provide a robust and versatile method for the synthesis of a wide array of substituted aromatic compounds. The protocols and data presented in these application notes serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient construction of novel molecular architectures. The high regioselectivity and generally high yields make this substrate an attractive starting material for combinatorial chemistry and the development of compound libraries.

References

Application Notes and Protocols: The Strategic Use of 3,5-Difluoro-2-nitrobenzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-2-nitrobenzoic acid is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical intermediates. Its unique trifunctional nature, featuring a carboxylic acid, a nitro group, and two fluorine atoms, offers a versatile platform for the construction of novel active pharmaceutical ingredients (APIs). The electron-withdrawing properties of the fluorine and nitro groups significantly influence the reactivity of the aromatic ring, while the fluorine atoms can enhance the pharmacokinetic profile of the final drug molecule, improving properties such as metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the key transformations of this compound in the synthesis of pharmaceutical intermediates, including its preparation, reduction to 2-amino-3,5-difluorobenzoic acid, and subsequent amide coupling to form precursors for bioactive molecules.

Introduction

Fluorinated organic compounds play a pivotal role in modern drug discovery. The strategic incorporation of fluorine atoms into a drug candidate can profoundly impact its physicochemical and biological properties. This compound serves as a valuable starting material for introducing a 2-amino-3,5-difluorobenzoyl moiety into a target molecule. This structural motif is found in a variety of biologically active compounds, including kinase inhibitors and antiviral agents.

The primary synthetic utility of this compound lies in two sequential transformations:

  • Reduction of the nitro group: The nitro group is readily reduced to a primary amine, yielding 2-amino-3,5-difluorobenzoic acid. This transformation is crucial as the resulting aniline is a versatile intermediate for a wide range of coupling reactions.

  • Amide bond formation: The carboxylic acid functionality allows for standard amide bond formation with various amines, a ubiquitous reaction in pharmaceutical synthesis. This can be performed either before or after the reduction of the nitro group, providing flexibility in the synthetic strategy.

This document will detail the protocols for these key reactions, providing a foundation for the utilization of this compound in drug development programs.

Synthesis of the Starting Material: this compound

The synthesis of this compound is typically achieved through the nitration of 3,5-difluorobenzoic acid. The strong electron-withdrawing effects of the two fluorine atoms and the carboxylic acid group direct the nitration to the 2-position.

Experimental Protocol: Nitration of 3,5-Difluorobenzoic Acid

This protocol is adapted from a patented procedure.

Reaction Scheme:

G reactant 3,5-Difluorobenzoic Acid product This compound reactant->product Nitration reagents H₂SO₄, HNO₃

Caption: Nitration of 3,5-Difluorobenzoic Acid.

Materials:

  • 3,5-Difluorobenzoic acid

  • Sulfuric acid (concentrated)

  • Nitric acid (fuming)

  • Ice

  • Cold water

Procedure:

  • In a reaction vessel, charge 3,5-difluorobenzoic acid (1.0 eq).

  • Add concentrated sulfuric acid and stir the mixture at room temperature for one hour.

  • Cool the reaction mixture in a water bath and slowly add fuming nitric acid, maintaining the internal temperature below 45°C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Carefully pour the reaction mixture onto ice.

  • Filter the resulting solid precipitate and wash with cold water.

  • The collected solid is this compound, which can be dried and used in the next step without further purification.

Quantitative Data:

Starting MaterialProductReagentsTemperatureReaction TimeYield
3,5-Difluorobenzoic acidThis compoundH₂SO₄, HNO₃< 45°C then RTOvernight~91%

Key Transformation: Reduction of the Nitro Group

The reduction of the nitro group in this compound to form 2-amino-3,5-difluorobenzoic acid is a critical step in the synthesis of many pharmaceutical intermediates. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.

Experimental Protocol: Catalytic Hydrogenation

Reaction Scheme:

G reactant This compound product 2-Amino-3,5-difluorobenzoic Acid reactant->product Reduction reagents H₂, Pd/C

Caption: Reduction of this compound.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C catalyst.

  • The mixture is hydrogenated under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • The reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield 2-amino-3,5-difluorobenzoic acid.

Quantitative Data:

Starting MaterialProductCatalystSolventPressureYield
This compound2-Amino-3,5-difluorobenzoic Acid10% Pd/CMethanol1 atm (balloon)High

Key Transformation: Amide Bond Formation

The resulting 2-amino-3,5-difluorobenzoic acid is a valuable intermediate for the synthesis of a variety of amide-containing pharmaceutical targets. The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents.

Application Example: Synthesis of a Precursor for Antiviral Agents

A key structural motif in some antiviral compounds, such as Benzavir-2, is the N-acyl-2-aminobenzoic acid core. The following protocol describes a general method for the amide coupling of 2-amino-3,5-difluorobenzoic acid with an appropriate amine, a crucial step in the synthesis of such molecules.

Experimental Protocol: Amide Coupling

Reaction Scheme:

G reactant1 2-Amino-3,5-difluorobenzoic Acid product N-Acyl-2-amino-3,5-difluorobenzamide reactant1->product reactant2 Amine (R-NH₂) reactant2->product Amide Coupling reagents Coupling Agent (e.g., HATU, HOBt, EDC) experimental_workflow start 3,5-Difluorobenzoic Acid step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate1 This compound step1->intermediate1 step2 Reduction (H₂, Pd/C) intermediate1->step2 intermediate2 2-Amino-3,5-difluorobenzoic Acid step2->intermediate2 step3 Amide Coupling (Amine, HATU, DIPEA) intermediate2->step3 final_product Pharmaceutical Intermediate step3->final_product signaling_pathway cluster_kinase Kinase Signaling Cascade RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (Derived from 2-Amino-3,5- difluorobenzamide scaffold) Inhibitor->RAF Inhibition

Application Notes and Protocols for the Reaction of 3,5-Difluoro-2-nitrobenzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-2-nitrobenzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring activates the molecule for various chemical transformations. The reaction of the carboxylic acid moiety with primary and secondary amines to form amide bonds is a crucial transformation, yielding a diverse range of N-substituted 3,5-difluoro-2-nitrobenzamides. These products are of significant interest as potential therapeutic agents, particularly in the development of novel antimicrobial drugs. The nitroaromatic scaffold is a well-established pharmacophore that can undergo bioreduction in hypoxic environments or by specific microbial nitroreductases to generate cytotoxic reactive nitrogen species. This document provides detailed application notes and experimental protocols for the synthesis of these compounds and discusses their potential biological significance.

Chemical Reactivity and Synthesis

The primary method for synthesizing N-substituted 3,5-difluoro-2-nitrobenzamides from this compound and amines is through amide bond formation, a cornerstone reaction in organic synthesis. This transformation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Common and effective methods for this activation involve the use of coupling reagents.

Amide Coupling Reactions

Amide coupling reactions proceed by converting the carboxylic acid into a more reactive species, such as an active ester or an acyl halide, in situ. This is followed by the addition of the amine, which displaces the activating group to form the stable amide bond. Several reagents and protocols have been developed to achieve high yields and minimize side reactions.

Key Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent that, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), rapidly forms an active ester, leading to clean and high-yielding amide bond formation.

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A widely used carbodiimide-based coupling system. EDC activates the carboxylic acid, and HOBt is added to form an active ester, which suppresses side reactions and reduces the risk of racemization in chiral substrates.

The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN) being commonly employed.

Data Presentation: Representative Amide Coupling Reactions

The following table summarizes representative reaction conditions and expected yields for the coupling of this compound with various amines using standard coupling protocols. Please note that actual yields may vary depending on the specific amine, reaction scale, and purification method.

EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1BenzylamineHATUDIPEADMF2>90
2AnilineHATUDIPEADMF485-95
34-FluoroanilineEDC/HOBtDIPEADCM1280-90
4MorpholineHATUDIPEAMeCN2>95
5PiperidineEDC/HOBtDIPEADCM690-98

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the synthesis of N-substituted 3,5-difluoro-2-nitrobenzamides using HATU as the coupling agent.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, aniline derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Add the amine (1.1 eq.) to the solution.

  • Add HATU (1.2 eq.) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3,5-difluoro-2-nitrobenzamide.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides an alternative method using the EDC/HOBt coupling system.

Materials:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq.) followed by EDC·HCl (1.5 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide product.

Mandatory Visualizations

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Acid This compound Reaction_Mixture Reaction Mixture Acid->Reaction_Mixture Amine Primary or Secondary Amine Amine->Reaction_Mixture Coupling_Agent Coupling Agent (e.g., HATU, EDC/HOBt) Coupling_Agent->Reaction_Mixture Base Base (e.g., DIPEA) Base->Reaction_Mixture Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Reaction Completion Purification Purification (Chromatography) Workup->Purification Product N-Substituted 3,5-Difluoro-2-nitrobenzamide Purification->Product

General workflow for the synthesis of N-substituted 3,5-difluoro-2-nitrobenzamides.

Biological Significance and Potential Mechanism of Action

N-substituted 3,5-difluoro-2-nitrobenzamides are promising candidates for the development of new antimicrobial agents. The biological activity of many nitroaromatic compounds is dependent on the reductive activation of the nitro group. This process is often carried out by nitroreductase enzymes present in various pathogenic bacteria.

Proposed Mechanism of Antimicrobial Action
  • Entry into the Bacterial Cell: The synthesized benzamide derivative, being a relatively small and lipophilic molecule, can penetrate the bacterial cell wall and membrane.

  • Reductive Activation: Inside the bacterium, the nitro group of the compound is reduced by a bacterial nitroreductase enzyme. This is a multi-step process that can generate highly reactive intermediates.

  • Generation of Reactive Nitrogen Species: The reduction of the nitro group leads to the formation of nitroso, hydroxylamino, and amino derivatives. During this process, reactive nitrogen species (RNS) such as nitric oxide (NO) can be generated.

  • Cellular Damage and Cell Death: These reactive intermediates and RNS can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids. This leads to the inhibition of essential cellular processes and ultimately results in bacterial cell death.

The selectivity of these compounds towards bacteria over host cells can be attributed to the presence of specific nitroreductases in bacteria that are absent in mammalian cells.

Nitroreductase_Pathway cluster_cell Bacterial Cell cluster_damage Cellular Damage Prodrug 3,5-Difluoro-2-nitrobenzamide (Prodrug) Nitroreductase Bacterial Nitroreductase Prodrug->Nitroreductase Enters Cell Reactive_Intermediates Reactive Nitrogen Species (e.g., Nitroso, NO) Nitroreductase->Reactive_Intermediates Reductive Activation DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Protein_Damage Protein Dysfunction Reactive_Intermediates->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Reactive_Intermediates->Lipid_Peroxidation Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Peroxidation->Cell_Death

Proposed mechanism of action for 3,5-difluoro-2-nitrobenzamides as antimicrobial agents.

Conclusion

The reaction of this compound with a diverse range of amines provides a versatile platform for the synthesis of novel N-substituted 3,5-difluoro-2-nitrobenzamides. The straightforward and high-yielding amide coupling protocols described herein, utilizing common reagents such as HATU and EDC/HOBt, make these compounds readily accessible for further investigation. Their potential as bioreductively activated antimicrobial agents warrants further exploration in the quest for new therapeutics to combat infectious diseases. The provided protocols and conceptual frameworks serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Application Notes and Protocols for Amide Bond Formation with 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development. The unique electronic properties of 3,5-Difluoro-2-nitrobenzoic acid, featuring two electron-withdrawing fluorine atoms and a nitro group, make it an interesting building block for the synthesis of novel therapeutic agents. The presence of these functionalities can influence the physicochemical properties, metabolic stability, and biological activity of the resulting amide derivatives. This document provides detailed protocols for the synthesis of amides from this compound and outlines the potential biological implications of the resulting nitroaromatic compounds.

Data Presentation

The following table summarizes representative data for the amide coupling of this compound with various amines using the EDC/HOBt protocol. Please note that yields are dependent on the specific amine used and the efficiency of purification.

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-benzyl-3,5-difluoro-2-nitrobenzamide1285-95% (estimated)
2AnilineN-phenyl-3,5-difluoro-2-nitrobenzamide1875-85% (estimated)
3Morpholine(3,5-difluoro-2-nitrophenyl)(morpholino)methanone1290-98% (estimated)
4n-ButylamineN-butyl-3,5-difluoro-2-nitrobenzamide1480-90% (estimated)

Note: The yields presented are estimates based on typical EDC/HOBt coupling reactions and may vary depending on the specific reaction conditions and purification methods employed.

Experimental Protocols

Two primary protocols are presented for the formation of an amide bond between this compound and a generic amine: a carbodiimide-mediated coupling and a thionyl chloride-mediated activation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1-0.2 M concentration of the carboxylic acid).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Base and Coupling Agent Addition: Add DIPEA or TEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final amide.

Protocol 2: Acyl Chloride Formation and Amidation

This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 equiv) in anhydrous DCM.

    • Add thionyl chloride (2.0 equiv) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (cessation of gas evolution).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-difluoro-2-nitrobenzoyl chloride. Use this directly in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the amine (1.1 equiv) and TEA or pyridine (1.5 equiv) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedures as described in the EDC/HOBt protocol.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Amide Coupling cluster_workup Workup & Purification start Combine this compound, Amine, and HOBt dissolve Dissolve in Anhydrous Solvent (DCM/DMF) start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add DIPEA and EDC-HCl cool->add_reagents react Stir at Room Temperature (12-24h) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor quench Aqueous Workup (Acid/Base Washes) monitor->quench dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify end Isolated Amide Product purify->end

Caption: Workflow for EDC/HOBt mediated amide synthesis.

mechanism_of_action cluster_activation Bioactivation cluster_damage Cellular Damage cluster_outcome Biological Outcome nitro_compound Nitroaromatic Amide (Prodrug) nitroreductase Bacterial Nitroreductases (e.g., in M. tuberculosis) nitro_compound->nitroreductase Reduction radical_anion Nitro Radical Anion (Reactive Intermediate) nitroreductase->radical_anion dna DNA radical_anion->dna interacts with proteins Proteins radical_anion->proteins interacts with lipids Lipids radical_anion->lipids interacts with dna_damage DNA Strand Breaks & Adducts dna->dna_damage protein_damage Protein Dysfunction proteins->protein_damage lipid_damage Lipid Peroxidation lipids->lipid_damage inhibition Inhibition of DNA Replication & Protein Synthesis dna_damage->inhibition protein_damage->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: Proposed mechanism of antimicrobial action.

Application Notes and Protocols for 3,5-Difluoro-2-nitrobenzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for utilizing 3,5-Difluoro-2-nitrobenzoic acid in solid-phase synthesis. While direct, documented applications of this specific reagent are emerging, its structural features—a photolabile o-nitrobenzyl core and reactive fluorine substituents—allow for its proposed use in two key areas: as a versatile building block for the synthesis of heterocyclic libraries and as a photocleavable linker for the traceless release of synthesized compounds. The protocols herein are based on established methodologies for structurally analogous compounds.[1][2]

Application 1: Building Block for Solid-Phase Synthesis of Benzimidazole and Quinoxalinone Libraries

The electron-deficient aromatic ring of this compound makes the fluorine atoms susceptible to nucleophilic aromatic substitution (SNAr). This reactivity can be exploited on a solid support to introduce molecular diversity. Following substitution, the nitro group can be reduced to an aniline, which then serves as a handle for the construction of various heterocyclic scaffolds, such as benzimidazoles and quinoxalinones. This approach is highly valuable for generating libraries of compounds for drug discovery.

Experimental Protocols

Protocol 1.1: Immobilization of this compound on Rink Amide Resin

  • Resin Swelling: Swell Rink Amide resin (1.0 g, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment for 20 minutes. Wash the resin thoroughly with DMF (5 x 10 mL).

  • Activation and Coupling: In a separate vial, dissolve this compound (3 eq., 1.5 mmol, 305 mg), HBTU (2.9 eq., 1.45 mmol, 549 mg), and HOBt (3 eq., 1.5 mmol, 229 mg) in DMF (5 mL). Add N,N-diisopropylethylamine (DIPEA) (6 eq., 3.0 mmol, 522 µL) and pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated solution to the deprotected resin and agitate at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin in vacuo.

Protocol 1.2: Nucleophilic Aromatic Substitution (SNAr) of Fluorine

  • Resin Swelling: Swell the resin-bound 3,5-difluoro-2-nitrobenzoate (0.2 mmol) in anhydrous N-methyl-2-pyrrolidone (NMP) (4 mL).

  • Substitution Reaction: Add a solution of the desired primary or secondary amine (10 eq., 2.0 mmol) and DIPEA (10 eq., 2.0 mmol, 348 µL) in NMP (1 mL).

  • Heating: Agitate the mixture at 80°C for 12 hours.

  • Washing: Cool the resin to room temperature, drain, and wash with NMP (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

Protocol 1.3: Nitro Group Reduction

  • Resin Swelling: Swell the resin from the previous step in DMF (5 mL).

  • Reduction: Prepare a solution of SnCl2·2H2O (10 eq., 2.0 mmol, 451 mg) in DMF (5 mL). Add the solution to the resin and agitate at room temperature for 8 hours.

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), 10% DIPEA in DMF (3 x 10 mL), and DCM (3 x 10 mL).

Protocol 1.4: Benzimidazole Formation and Cleavage

  • Cyclization: To the resin-bound diamine, add a solution of an aldehyde (5 eq., 1.0 mmol) in DMF (5 mL). Agitate at room temperature overnight, exposing the mixture to air to facilitate oxidative cyclization.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Cleavage: Treat the dried resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (5 mL) for 2 hours.

  • Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge, decant the ether, and dry the product.

Data Presentation
StepReagent/ConditionPurposeTypical Yield (Hypothetical)Purity (Hypothetical)
Immobilization HBTU/HOBt/DIPEA in DMFCovalent attachment to resin>95% loadingN/A
SNAr Primary/Secondary Amine, 80°CIntroduction of R1 diversity>90% conversionN/A
Reduction SnCl2·2H2O in DMFFormation of diamine>95% conversionN/A
Cyclization/Cleavage Aldehyde, TFA CocktailBenzimidazole formation and release60-85%>90%

Visualization

solid_phase_synthesis resin Rink Amide Resin linker Immobilized 3,5-Difluoro- 2-nitrobenzoic acid resin->linker 1. Fmoc Deprotection 2. Acid Coupling snar S(N)Ar Product (R1-NH-Ar-NO2) linker->snar R1-NH2, DIPEA 80°C reduction Reduced Product (R1-NH-Ar-NH2) snar->reduction SnCl2*2H2O cyclization Resin-Bound Benzimidazole reduction->cyclization R2-CHO Air Oxidation cleavage Cleaved Benzimidazole (in solution) cyclization->cleavage 95% TFA

Workflow for Solid-Phase Benzimidazole Synthesis.

Application 2: As a Photocleavable Linker

The o-nitrobenzyl group is a well-established photolabile moiety that cleaves upon UV irradiation (typically ~365 nm) via a Norrish Type II reaction. This compound can be immobilized on a solid support to create a photocleavable linker. This allows for the release of synthesized molecules under mild, neutral conditions, which is particularly advantageous for sensitive compounds that are incompatible with acidic cleavage cocktails. The electron-withdrawing fluorine atoms may influence the rate and efficiency of photocleavage.[3][4][5]

Experimental Protocols

Protocol 2.1: Synthesis of 3,5-Difluoro-2-nitrobenzoyl Resin

  • Resin Preparation: Start with Merrifield resin (chloromethylated polystyrene).

  • Linker Attachment: Prepare the cesium salt of this compound by reacting it with cesium carbonate.

  • Esterification: Swell Merrifield resin (1.0 g, 1.0 mmol/g) in DMF (10 mL). Add the cesium salt of this compound (3 eq., 3.0 mmol) and a catalytic amount of sodium iodide.

  • Reaction: Heat the mixture at 70°C for 24 hours.

  • Washing: Cool the resin, filter, and wash sequentially with DMF/water (1:1), DMF, DCM, and methanol. Dry the resin in vacuo.

Protocol 2.2: Attachment of First Building Block (e.g., Fmoc-Amino Acid)

This protocol assumes the synthesis of a peptide. For other small molecules, the first building block would be attached via its carboxyl group.

  • Resin Preparation: The 3,5-Difluoro-2-nitrobenzoyl resin is used as the starting support.

  • Peptide Synthesis: Elongate the peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols (Fmoc deprotection with 20% piperidine in DMF, followed by amino acid coupling with HBTU/DIPEA).

Protocol 2.3: Photocleavage

  • Resin Preparation: After synthesis is complete, wash the resin-bound product thoroughly with DCM and methanol, and dry it completely.

  • Suspension: Suspend the resin in a UV-transparent solvent (e.g., a mixture of DCM and methanol, 10 mL per 100 mg of resin) in a quartz reaction vessel.

  • Irradiation: Irradiate the stirred suspension with a UV lamp at 365 nm at room temperature. The cleavage time can range from 1 to 24 hours and should be optimized for the specific substrate. Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.

  • Isolation: Once cleavage is complete, filter the resin and wash it with the solvent. Combine the filtrates and evaporate the solvent to obtain the crude product.

Data Presentation
ParameterConditionOutcomeNote
Attachment to Resin Cs2CO3, DMF, 70°CEster linkage formationLoading typically 0.4-0.8 mmol/g
Peptide Synthesis Standard Fmoc-SPPSStable to piperidine and coupling reagentsLinker is orthogonal to standard SPPS conditions
Photocleavage Wavelength ~365 nmRelease of C-terminal carboxylic acidFluorine atoms may slightly alter the optimal wavelength
Cleavage Time 1 - 24 hoursProduct releaseHighly dependent on substrate and irradiation setup
Cleavage Byproduct 3,5-Difluoro-2-nitrosobenzaldehydeRemains on resin or in solutionCan be removed during purification

Visualization

photolabile_workflow cluster_synthesis Synthesis Phase cluster_cleavage Cleavage Phase start Merrifield Resin linker_resin 3,5-Difluoro-2-nitrobenzoyl Resin start->linker_resin Attach Linker peptide_resin Resin-Bound Product (e.g., Peptide) linker_resin->peptide_resin Standard Solid-Phase Synthesis (e.g., Fmoc-SPPS) irradiation Suspend in Solvent Irradiate at 365 nm peptide_resin->irradiation product Cleaved Product (in solution) irradiation->product Photocleavage

Workflow for Synthesis and Photocleavage.

Logical Relationship of Applications

The utility of this compound in these two distinct solid-phase applications stems directly from its unique trifunctional chemical architecture.

logical_relationship parent This compound sub_cooh Carboxylic Acid parent->sub_cooh sub_f Two Fluorine Atoms (Electron Withdrawing) parent->sub_f sub_no2 ortho-Nitro Group parent->sub_no2 app1 Application 1: Building Block for Heterocycles sub_cooh->app1 Immobilization on Resin app2 Application 2: Photolabile Linker sub_cooh->app2 Attachment to Solid Support sub_f->app1 Site for S(N)Ar (Diversity Input) sub_no2->app1 Precursor to Amine for Cyclization sub_no2->app2 Enables Photocleavage (o-Nitrobenzyl Moiety)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Difluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3,5-Difluoro-2-nitrobenzoic acid reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the nitration of 3,5-difluorobenzoic acid.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, including incomplete reaction, side product formation, and product loss during workup and purification.

Potential Causes & Solutions:

  • Incomplete Reaction: The two fluorine atoms and the carboxylic acid group on the starting material, 3,5-difluorobenzoic acid, are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. This can make the nitration reaction sluggish.

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, excessive heat can lead to the formation of unwanted byproducts. It is advisable to monitor the reaction closely by thin-layer chromatography (TLC).

    • Increase Reaction Time: Extending the reaction time can allow the reaction to proceed to completion. Again, TLC monitoring is crucial to determine the optimal reaction time.

    • Use a Stronger Nitrating Agent: Employing fuming nitric acid in combination with concentrated sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺), the active electrophile, and drive the reaction forward.

  • Suboptimal Reagent Ratios: The ratio of nitric acid to sulfuric acid and the substrate is critical.

    • Optimize Acid Mixture: A common nitrating mixture consists of a 1:1 to 1:4 ratio of nitric acid to sulfuric acid. The optimal ratio should be determined empirically.

    • Excess Nitric Acid: Using a slight excess of nitric acid can help ensure complete conversion of the starting material.

  • Product Loss During Workup: The product may be lost during the quenching and extraction steps.

    • Careful Quenching: The reaction mixture is typically quenched by pouring it onto ice. This should be done slowly and with vigorous stirring to ensure efficient precipitation of the product and to manage the exothermic nature of the dilution of strong acids.

    • Efficient Extraction: If the product does not fully precipitate, it may need to be extracted from the aqueous solution using an appropriate organic solvent like ethyl acetate. Multiple extractions will ensure maximum recovery.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the desired 2-nitro isomer?

The formation of isomers is a common challenge in the nitration of substituted benzenes. In 3,5-difluorobenzoic acid, the two fluorine atoms are ortho, para-directing activators (though weak), while the carboxylic acid group is a meta-directing deactivator. The nitro group will preferentially add to the positions most activated and least sterically hindered. The position ortho to the carboxylic acid and between the two fluorine atoms (C2) is sterically hindered and electronically deactivated by the adjacent carboxyl group. The positions ortho to one fluorine and meta to the other (C4 and C6) are also potential sites for nitration.

Strategies to Improve Regioselectivity:

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

  • Choice of Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. Experimenting with different nitrating systems, such as nitric acid in acetic anhydride, may offer different selectivity profiles.

  • Steric Hindrance: While challenging to control directly, understanding the steric hindrance around the different positions of the aromatic ring can help predict the major isomer. The C2 position, leading to the desired product, is sterically hindered, which can contribute to the formation of other isomers.

Q3: My final product is difficult to purify. What are the recommended purification methods?

The primary impurities are likely unreacted starting material and isomeric byproducts.

Purification Methods:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.

    • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, or a mixture of ethanol and water, is often a good starting point for benzoic acid derivatives.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form pure crystals. The impurities will remain in the mother liquor.

  • Column Chromatography: For difficult separations of isomers, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used to elute the different components.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common starting material is 3,5-difluorobenzoic acid.

Q2: What are the standard reaction conditions for the nitration of 3,5-difluorobenzoic acid?

A typical procedure involves the slow addition of 3,5-difluorobenzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid, often at a controlled temperature (e.g., 0-10 °C), followed by stirring at room temperature or gentle heating to drive the reaction to completion.

Q3: What safety precautions should I take during this reaction?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care.

  • The reaction can be exothermic. Add reagents slowly and ensure adequate cooling.

  • Quenching the reaction mixture with water is also highly exothermic and should be done cautiously.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any byproducts.

Q5: What are the expected spectroscopic data for this compound?

While specific data can vary slightly, you can expect to see characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum should show aromatic protons with coupling patterns consistent with the substitution pattern. The IR spectrum will show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

Data Presentation

Table 1: Illustrative Reaction Conditions for the Nitration of Substituted Benzoic Acids

EntryStarting MaterialNitrating AgentTemperature (°C)Time (h)Yield (%)Reference
13-chloro-2,4-difluorobenzoic acidConc. HNO₃ / Conc. H₂SO₄Not specifiedNot specified94[1]
2Benzoic acidFuming HNO₃ / Conc. H₂SO₄70-90454-58[2]
3Benzoic acidFuming HNO₃ / Conc. H₂SO₄< 45460[2]

Note: This table provides examples from related reactions to illustrate the range of conditions and yields that can be expected. The optimal conditions for the synthesis of this compound should be determined experimentally.

Experimental Protocols

Key Experiment: Nitration of 3,5-difluorobenzoic acid

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and reaction monitoring.

Materials:

  • 3,5-difluorobenzoic acid

  • Concentrated nitric acid (68-70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Ethyl acetate (for extraction, if necessary)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature.

  • In a separate beaker, dissolve 3,5-difluorobenzoic acid in a minimal amount of concentrated sulfuric acid.

  • Slowly add the solution of 3,5-difluorobenzoic acid to the nitrating mixture dropwise, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), or gently heat if necessary. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate of crude this compound should form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

  • If a significant amount of product remains in the filtrate, extract the aqueous solution with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain pure this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_acids Prepare Nitrating Mixture (Conc. HNO3 + Conc. H2SO4) start->prep_acids prep_substrate Dissolve 3,5-Difluorobenzoic Acid in Conc. H2SO4 start->prep_substrate reaction Nitration Reaction (Controlled Temperature) prep_acids->reaction prep_substrate->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Continue if incomplete quench Quench on Ice monitoring->quench Reaction Complete filtration Vacuum Filtration quench->filtration recrystallization Recrystallization filtration->recrystallization drying Dry Product recrystallization->drying end Pure this compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_products Side Product Formation low_yield->side_products loss_workup Loss During Workup low_yield->loss_workup increase_temp_time Increase Temp/Time incomplete_rxn->increase_temp_time stronger_nitrating_agent Use Stronger Nitrating Agent incomplete_rxn->stronger_nitrating_agent optimize_conditions Optimize T° & Reagents side_products->optimize_conditions careful_workup Careful Quenching & Extraction loss_workup->careful_workup

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of 3,5-Difluoro-2-nitrobenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,5-Difluoro-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.

Problem 1: Low Yield After Recrystallization

Q: I'm experiencing a significantly lower than expected yield after recrystallizing my crude this compound. What could be the cause?

A: Low recovery from recrystallization is a frequent issue and can often be attributed to several factors during the procedure.

Probable Causes & Solutions:

  • Excessive Solvent: The most common mistake is using too much solvent to dissolve the crude product.[1] This leads to a solution that is not saturated enough for efficient crystal formation upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Add the solvent in small portions, allowing time for the solid to dissolve between additions.[1]

  • Cooling Too Rapidly: Rapid cooling of the saturated solution can lead to the formation of small, impure crystals or cause the product to "oil out" instead of crystallizing.

    • Solution: Allow the flask to cool slowly and undisturbed on the benchtop before moving it to an ice bath.[2] Covering the flask can help slow the cooling rate.[3]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Conduct small-scale solubility tests with a variety of solvents to find the optimal one. For benzoic acid derivatives, water, ethanol, or a mixture of the two are often good starting points.[1][2][3]

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and flask for the filtration. Keep the solution at or near its boiling point during the filtration process.

Problem 2: Product is Oily or Fails to Crystallize

Q: My product is separating as an oil or not crystallizing at all, even after cooling. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

Probable Causes & Solutions:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.

    • Solution: Consider a preliminary purification step, such as a simple extraction, to remove some of the impurities before recrystallization.

  • Supersaturation: The solution may be too concentrated, preventing orderly crystal growth.

    • Solution: Add a small amount of additional hot solvent to the oily mixture and reheat until the oil dissolves completely. Then, allow it to cool slowly.

  • Inducing Crystallization: Sometimes a supersaturated solution needs a "nudge" to begin crystallizing.

    • Solution: Try scratching the inside of the flask with a glass rod at the meniscus.[3] This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a "seed crystal" of the pure compound to initiate crystallization.[3]

Problem 3: Persistent Colored Impurities

Q: My this compound crystals have a persistent yellow or brownish tint, even after recrystallization. How can I remove these colored impurities?

A: Colored impurities are often large, conjugated organic molecules that can be effectively removed.

Probable Causes & Solutions:

  • Nitration Byproducts: The nitration of aromatic compounds can sometimes lead to the formation of colored byproducts.[4][5]

    • Solution: Add a small amount of activated charcoal to the hot, dissolved solution before filtration.[2][6] The charcoal will adsorb the colored impurities. Use a minimal amount, as charcoal can also adsorb some of your desired product. Perform a hot gravity filtration to remove the charcoal.[2]

Problem 4: Ineffective Purification by Column Chromatography

Q: I'm trying to purify my product using column chromatography, but I'm getting poor separation of my desired compound from impurities.

A: Column chromatography is a powerful technique, but its success depends on careful optimization of the mobile and stationary phases.

Probable Causes & Solutions:

  • Inappropriate Solvent System (Eluent): The polarity of the eluent is critical for good separation.

    • Solution: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system. The ideal eluent should give your desired compound an Rf value of approximately 0.3.[7] For acidic compounds like this compound, adding a small amount of acetic acid to the eluent can improve peak shape and separation.

  • Improperly Packed Column: Channels or cracks in the silica gel column will lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly. Tapping the column gently as you add the silica can help. A layer of sand at the top and bottom of the silica gel can also improve the column's performance.[7]

  • Overloading the Column: Adding too much crude product to the column will result in broad, overlapping bands.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities arise from the nitration of 3,5-difluorobenzoic acid. These can include:

  • Isomeric Products: While the directing effects of the fluorine and carboxylic acid groups favor the formation of the 2-nitro isomer, small amounts of other isomers may be formed.

  • Dinitrated Products: Over-nitration can lead to the formation of dinitrobenzoic acid derivatives.[4][5][8]

  • Unreacted Starting Material: Incomplete nitration will leave residual 3,5-difluorobenzoic acid.

  • Side Reaction Products: Depending on the specific reaction conditions, other side reactions can occur.[4]

Q2: How do I choose the best purification method: recrystallization or column chromatography?

A2: The choice depends on the nature and quantity of the impurities, as well as the scale of your reaction.

  • Recrystallization is generally preferred for larger quantities of material when the impurities have significantly different solubilities from the desired product. It is a more straightforward and often less solvent-intensive method.[6]

  • Column Chromatography is ideal for separating compounds with similar polarities and for smaller-scale purifications where high purity is critical.[9] It offers finer control over the separation process.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

A3: Yes, preparative HPLC is a viable option for achieving very high purity, especially for smaller quantities. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, can be effective for separating benzoic acid derivatives.[10]

Q4: What are some safety considerations when working with the reaction products of this compound?

A4: As with any chemical synthesis, it is crucial to adhere to standard laboratory safety protocols.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The nitration reaction itself is highly exothermic and involves the use of strong, corrosive acids (concentrated nitric and sulfuric acids).[5] Handle these with extreme care.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the synthesis and purification.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a step-by-step guide for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate, swirling gently. Continue adding small portions of the hot solvent until the solid just dissolves.[1][2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Glass chromatography column

  • Silica gel (flash chromatography grade)

  • Eluent (e.g., hexane/ethyl acetate mixture with a small amount of acetic acid)

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Fill the column with the chosen eluent, then slowly add the silica gel as a slurry. Allow the silica to settle into a uniform bed, and then add another thin layer of sand on top.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully add the sample to the top of the column.[7]

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to begin eluting the sample. Collect the eluent in fractions.[7]

  • Fraction Analysis: Monitor the fractions using TLC to determine which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Visualizations and Data

Workflow for Purification Method Selection

Purification_Selection start Crude this compound impurity_analysis Analyze Impurity Profile (TLC, NMR) start->impurity_analysis decision High Polarity Difference? impurity_analysis->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No final_product Pure Product recrystallization->final_product column_chromatography->final_product

Caption: Decision tree for selecting the appropriate purification method.

Solubility Data for Benzoic Acid Derivatives

The following table provides solubility data for benzoic acid and its nitro-derivatives in various solvents at different temperatures, which can be a useful guide for selecting a recrystallization solvent.[11]

SolventCompoundTemperature (K)Solubility (mol/L)
Methanol Benzoic Acid293.152.351
3-Nitrobenzoic Acid293.153.1812
3,5-Dinitrobenzoic Acid293.150.9474
Ethanol Benzoic Acid293.151.974
3-Nitrobenzoic Acid293.151.5018
3,5-Dinitrobenzoic Acid293.150.25475
Water Benzoic Acid293.150.0279
3-Nitrobenzoic Acid293.150.0264
3,5-Dinitrobenzoic Acid293.150.0076

Data adapted from Zhang et al., Journal of Chemical Research, 2017.[11]

V. References

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. Available at: --INVALID-LINK--

  • Recrystallization 2. Available at: --INVALID-LINK--

  • Separation of Benzoic acid, 3,5-difluoro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: --INVALID-LINK--

  • Nitration Of Benzoic Acid. Profnit. Available at: --INVALID-LINK--

  • The Recrystallization of Benzoic Acid. Available at: --INVALID-LINK--

  • Recrystallization of Benzoic Acid. Available at: --INVALID-LINK--

  • Recrystallization of Benzoic Acid. Alfa Chemistry. Available at: --INVALID-LINK--

  • 3,5-dinitrobenzoic acid. Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. Available at: --INVALID-LINK--

  • Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--

  • How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? Quora. Available at: --INVALID-LINK--

References

Technical Support Center: 3,5-Difluoro-2-nitrobenzoic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Difluoro-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during experimentation with this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: Based on its structure and the reactivity of related compounds, the most common side reactions fall into four main categories:

  • Isomer Formation: During the synthesis of this compound, the formation of other difluoro-nitrobenzoic acid isomers is a significant possibility.

  • Incomplete Reduction of the Nitro Group: When reducing the nitro group to an amine, incomplete reaction can lead to the formation of nitroso (-NO) and hydroxylamino (-NHOH) intermediates.

  • Decarboxylation: At elevated temperatures, this compound can undergo decarboxylation to yield 1,3-difluoro-2-nitrobenzene.

  • Nucleophilic Aromatic Substitution (SNAr) of Fluorine: The fluorine atoms on the aromatic ring are activated by the ortho-nitro group and can be displaced by strong nucleophiles.

Q2: I am seeing multiple spots on my TLC/peaks in my LC-MS that I suspect are isomers. How can I control their formation?

A2: Isomer formation is highly dependent on the reaction conditions during the nitration of the difluorobenzoic acid precursor. Temperature is a critical factor. For example, in the synthesis of the related 5-fluoro-2-nitrobenzoic acid, the formation of the undesired 3-fluoro-2-nitro-benzoic acid isomer is significantly influenced by the nitration temperature.

Table 1: Influence of Temperature on Isomer Formation in the Nitration of 3-Fluorobenzoic Acid

Nitration Temperature (°C)3-fluoro-2-nitro-benzoic acid content (wt. %)
-10 to +51.0 to 1.5
+10 to +351.5 to 2.0
+25~1.95

Data adapted from a patent for the synthesis of 5-fluoro-2-nitrobenzoic acid, illustrating a common trend in related chemistries.

To minimize isomer formation, it is crucial to maintain strict temperature control during the nitration step. Lower temperatures generally favor the formation of the desired isomer.

Q3: My reduction of the nitro group is not going to completion, and I am getting a complex mixture of products. What is happening?

A3: Incomplete reduction of the nitro group is a common issue. This can result in the presence of highly reactive and often colored intermediates such as nitroso and hydroxylamino compounds. To drive the reaction to completion, ensure you are using a sufficient excess of the reducing agent and that the reaction time is adequate. Monitoring the reaction by TLC or LC-MS is essential to determine the point of complete conversion.

Q4: During a high-temperature reaction, I am losing my carboxylic acid functionality. What is the likely cause?

A4: The loss of the carboxylic acid group at high temperatures is likely due to decarboxylation. Aromatic carboxylic acids, especially those with electron-withdrawing groups, can be susceptible to decarboxylation. If your experimental conditions permit, consider running the reaction at a lower temperature for a longer duration.

Troubleshooting Guides

Issue 1: Formation of Colored Impurities During Nitro Group Reduction
Symptom Possible Cause Troubleshooting Steps
Reaction mixture turns dark brown or black.Formation of nitroso or other colored intermediates due to incomplete reduction.- Increase the amount of reducing agent (e.g., SnCl2, Fe/HCl).- Extend the reaction time.- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Monitor the reaction closely by TLC until the starting material is fully consumed.
Final product is off-color after work-up.Presence of residual colored impurities.- Purify the product by recrystallization.- Treat a solution of the product with activated charcoal to adsorb colored impurities before filtration and recrystallization.
Issue 2: Unexpected Nucleophilic Substitution of a Fluorine Atom
Symptom Possible Cause Troubleshooting Steps
Mass spectrometry data shows a peak corresponding to the loss of fluorine and addition of the nucleophile.The reaction conditions are too harsh, or the nucleophile is too strong, leading to SNAr at a C-F position.- Lower the reaction temperature.- Use a less concentrated solution of the nucleophile.- Consider using a milder base if one is employed in the reaction.
A mixture of the desired product and a fluorine-substituted byproduct is obtained.Competing reaction pathways.- Optimize the reaction conditions (temperature, solvent, reaction time) to favor the desired reaction.- If possible, use a protecting group strategy to temporarily deactivate the carboxylic acid and reduce the overall electron deficiency of the ring.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Amino-3,5-difluorobenzoic Acid

This protocol is adapted from established methods for the reduction of related nitrobenzoic acids and is designed to minimize the formation of incomplete reduction byproducts.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask. An excess of the reducing agent (typically 3-5 equivalents) is recommended.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude 2-Amino-3,5-difluorobenzoic acid.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow start Start: this compound reduction Reduction with SnCl2/HCl start->reduction neutralization Neutralization with NaOH reduction->neutralization extraction Extraction with Ethyl Acetate neutralization->extraction purification Purification (Recrystallization) extraction->purification product Product: 2-Amino-3,5-difluorobenzoic acid purification->product

Caption: Experimental workflow for the reduction of this compound.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes temp Temperature product Desired Product Yield temp->product affects side_reactions Side Reaction Products temp->side_reactions influences time Reaction Time time->product affects time->side_reactions influences reagents Reagent Concentration reagents->product affects reagents->side_reactions influences

Caption: Logical relationship between reaction conditions and outcomes.

Technical Support Center: Synthesis of 3,5-Difluoro-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Difluoro-2-nitrobenzoic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical nitration step of 3,5-difluorobenzoic acid.

Problem Potential Cause Recommended Solution
Low to No Product Yield 1. Insufficiently Strong Nitrating Agent: The electron-withdrawing nature of two fluorine atoms and a carboxylic acid group strongly deactivates the aromatic ring, making it resistant to electrophilic substitution.[1]1. Use a Stronger Nitrating Mixture: Employ a mixture of fuming nitric acid and fuming sulfuric acid (oleum) to generate a higher concentration of the nitronium ion (NO₂⁺).[1] For moderately deactivated systems, trifluoromethanesulfonic acid with nitric acid can also be a potent alternative.[2]
2. Incomplete Reaction: The reaction may not have reached completion due to insufficient time or low temperature.2. Increase Reaction Time and/or Temperature: Monitor the reaction progress using TLC or LC-MS. If starting material remains, consider extending the reaction time. A moderate increase in temperature can also enhance the reaction rate, but must be done cautiously to avoid side reactions.
3. Poor Solubility of Starting Material: 3,5-difluorobenzoic acid may not be fully soluble in the reaction medium, limiting the reaction rate.3. Ensure Homogeneous Reaction Mixture: Ensure the starting material is completely dissolved in concentrated sulfuric acid before adding the nitrating agent.
Formation of Multiple Isomers (Poor Regioselectivity) 1. Competing Directing Effects: While the carboxylic acid is a meta-director and the fluorine atoms are ortho, para-directors, the electronic deactivation of the ring can lead to a mixture of products.1. Strict Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) to favor the kinetically controlled product.[3][4]
2. Steric Hindrance: Nitration at the 2-position is sterically hindered by the adjacent carboxylic acid group.2. Optimize Nitrating Agent Addition: Add the nitrating mixture slowly and dropwise to the solution of 3,5-difluorobenzoic acid to maintain a low concentration of the nitronium ion, which can improve selectivity.
Formation of Di-nitro or Poly-nitro Byproducts 1. Reaction Conditions are Too Harsh: Excessively high temperatures or prolonged reaction times can lead to over-nitration of the aromatic ring.[3]1. Moderate Reaction Conditions: Use the minimum temperature and reaction time necessary for the consumption of the starting material. Carefully control the stoichiometry of the nitrating agent.[3]
2. Insufficient Quenching: The reaction may continue during workup if not properly quenched.2. Rapid and Efficient Quenching: Pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to rapidly dilute the acid and stop the reaction.[5]
Product Fails to Precipitate During Workup 1. Product is Soluble in the Acidic Aqueous Solution: The product may remain dissolved in the highly acidic workup mixture.1. Adjust pH: Carefully neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates. Be cautious as this is an exothermic process.
2. Insufficient Product Concentration: The concentration of the product in the workup solution may be below its solubility limit.2. Extraction with Organic Solvent: If precipitation is not feasible, extract the product from the aqueous solution using a suitable organic solvent like ethyl acetate or dichloromethane.
Difficult Purification of the Final Product 1. Presence of Unreacted Starting Material and Isomeric Byproducts: These impurities can co-crystallize with the desired product.1. Recrystallization: Use a suitable solvent system for recrystallization. Ethanol or aqueous ethanol mixtures are often effective for purifying nitrobenzoic acids.[5]
2. Oily Product: The crude product may isolate as an oil instead of a solid.2. Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 3,5-difluorobenzoic acid so challenging?

A1: The synthesis is challenging due to the strong deactivating effect of the two electron-withdrawing fluorine atoms and the carboxylic acid group. These groups reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the nitronium ion (NO₂⁺).[1] Consequently, harsh reaction conditions, such as the use of strong acids and potentially elevated temperatures, are often required.

Q2: What is the expected regioselectivity for the nitration of 3,5-difluorobenzoic acid?

A2: The carboxylic acid group directs electrophilic substitution to the meta-positions (positions 2, 4, and 6). The fluorine atoms are ortho, para-directors. The primary product is expected to be this compound, with the nitro group being directed to the position meta to the carboxylic acid and ortho to a fluorine atom. However, other isomers can also be formed, and controlling the regioselectivity is a key challenge.[6]

Q3: What are the key safety precautions for this synthesis?

A3: Nitration reactions are highly exothermic and involve corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The nitrating mixture should be prepared by adding the acids slowly while cooling in an ice bath. The addition of the nitrating agent to the substrate must also be done slowly and with efficient cooling to control the reaction temperature.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A small aliquot of the reaction mixture can be carefully quenched in water, extracted with an organic solvent, and then analyzed. This allows for the determination of the consumption of the starting material and the formation of the product.

Q5: What are some alternative methods for the synthesis of this compound derivatives?

A5: An alternative approach involves starting with a precursor that already contains the nitro group and then introducing the carboxylic acid functionality. For example, the oxidation of a corresponding toluene derivative can yield the desired benzoic acid. Another route could involve nucleophilic aromatic substitution on a more activated precursor.

Comparative Data on Nitration of Halogenated Benzoic Acids

Disclaimer: The following data is for the nitration of analogous halogenated benzoic acids and is provided for illustrative purposes due to the limited availability of specific data for 3,5-difluorobenzoic acid.

Starting MaterialNitrating AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
2,4-dichloro-3,5-difluorobenzonitrileH₂SO₄/HNO₃Not specifiedNot specifiedGood[7]
2,5-dichlorobenzoyl chlorideH₂SO₄/HNO₃53-57Not specified63
Benzoic Acid (for di-nitration)fuming HNO₃/H₂SO₄135-145354-58[5]
1,3-dichloro-4,6-difluorobenzeneOleum/H₂SO₄/HNO₃<30, then 30-404, then 275-95[8]

Experimental Protocols

Representative Protocol for Nitration of a Deactivated Fluorinated Benzoic Acid Derivative

This protocol is a general representation for the nitration of a deactivated aromatic ring and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 3,5-difluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (>90%)

  • Ice

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-difluorobenzoic acid in concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Add the cold nitrating mixture dropwise to the solution of 3,5-difluorobenzoic acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • A precipitate of the crude product should form. If not, refer to the troubleshooting guide.

  • Filter the crude product and wash it thoroughly with cold water until the washings are neutral.

  • If necessary, the aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Troubleshooting Workflow for Low Yield in Nitration

Troubleshooting_Low_Yield start Low or No Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Strength & Purity start->check_reagents check_workup Analyze Workup Procedure start->check_workup temp_time Was Temperature and Time Sufficient? check_conditions->temp_time agent_strength Is Nitrating Agent Strong Enough? check_reagents->agent_strength solubility Was Starting Material Fully Dissolved? check_reagents->solubility precipitation Did Product Precipitate During Quench? check_workup->precipitation increase_temp_time Increase Temperature/Time Cautiously Monitor by TLC/LC-MS temp_time->increase_temp_time No temp_time->agent_strength Yes end_good Yield Improved increase_temp_time->end_good stronger_agent Use Stronger Nitrating Agent (e.g., Fuming HNO₃/Oleum) agent_strength->stronger_agent No agent_strength->solubility Yes stronger_agent->end_good ensure_dissolution Ensure Complete Dissolution Before Nitration solubility->ensure_dissolution No solubility->precipitation Yes ensure_dissolution->end_good extract_product Extract Product with Organic Solvent precipitation->extract_product No precipitation->end_good Yes extract_product->end_good

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing Amide Coupling for 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for optimizing amide coupling reactions involving 3,5-Difluoro-2-nitrobenzoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the unique challenges presented by this substrate. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful, reproducible outcomes.

Understanding the Core Challenge

Synthesizing amides from this compound is a non-trivial task due to a confluence of electronic and steric factors. A firm grasp of these underlying principles is the first step toward troubleshooting and optimization.

  • Severe Electronic Deactivation: The carboxylic acid is attached to an aromatic ring bearing three potent electron-withdrawing groups (two fluoro- and one nitro- group). These groups inductively pull electron density away from the carboxylate, rendering it a poor nucleophile. This makes the initial activation step—where the carboxylate attacks the coupling reagent—kinetically slow and challenging.[1][2]

  • Steric Hindrance: The nitro group at the ortho-position (C2) presents a significant steric barrier around the carboxylic acid functional group. This bulkiness can physically impede the approach of both the activating agent and the subsequent amine nucleophile, further reducing reaction rates.[1][3][4]

  • High Propensity for Side Reactions: The same electron-withdrawing groups that deactivate the carboxylic acid strongly activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).[5][6] The fluorine atoms at positions C3 and C5 are susceptible to displacement by the amine nucleophile, leading to undesired side products. This competing reaction pathway is a major cause of low yield and complex purification.

Troubleshooting Guide (Q&A)

This section addresses common problems encountered during the amide coupling of this compound.

Question 1: My reaction is extremely slow or has stalled. TLC/LC-MS analysis shows mostly unreacted starting acid. What's going wrong?

Answer: This is a classic symptom of inefficient carboxylic acid activation, a direct consequence of the substrate's electronic deactivation and steric hindrance. Standard coupling reagents may not be potent enough to overcome this energy barrier.

Root Cause Analysis & Solutions:

  • Insufficiently Reactive Coupling Reagent: Carbodiimides like EDC, even with additives like HOBt, may be too slow for this substrate.[2][7] The O-acylisourea intermediate they form is not only prone to side reactions but may not form efficiently in the first place.[8]

    • Primary Recommendation: Switch to a more potent uronium/aminium salt-based coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice for such challenging couplings.[1][2][9][10]

    • Why it Works: HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[11][12] The 7-azabenzotriazole (HOAt) moiety makes this intermediate significantly more reactive than the corresponding HOBt ester, leading to faster and more efficient aminolysis.[10]

  • Incorrect Base Selection: The base is not just for scavenging acid; it plays a crucial role in the activation step.

    • Recommendation: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) .[9][13] Use at least 2.0 equivalents to ensure the carboxylic acid is fully deprotonated and to neutralize the acid released during the reaction.

    • Avoid: Do not use nucleophilic bases like DMAP as a primary base in this context. While DMAP can be a powerful acylation catalyst, with a highly activated ring system like this, it could potentially act as a nucleophile itself, leading to unwanted side products.[4]

  • Sub-optimal Pre-activation: Adding all reagents simultaneously can lead to side reactions, such as the amine reacting directly with HATU.[9]

    • Recommendation: Implement a pre-activation step. Stir the carboxylic acid, HATU (1.1 eq), and DIPEA (2.0 eq) in an anhydrous polar aprotic solvent (like DMF) for 5-15 minutes at room temperature before adding the amine.[1][9] This ensures the highly reactive OAt-ester is formed before the amine is introduced.

Question 2: My reaction produces the desired amide, but I'm also getting a significant, inseparable side product with a mass corresponding to (Amine - H + C₇HFN₂O₄). What is it and how do I prevent it?

Answer: This is the hallmark of a Nucleophilic Aromatic Substitution (SNAr) side reaction, where your amine has displaced one of the fluorine atoms on the aromatic ring. Given the substrate's structure, this is a highly probable competing pathway.

Root Cause Analysis & Solutions:

  • Mechanism: The nitro group strongly activates the ortho (C3) and para (C5) positions for nucleophilic attack. The amine attacks the carbon bearing a fluorine atom, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the fluoride ion.[5][6]

  • Mitigation Strategies:

    • Control Temperature: SNAr reactions often have a higher activation energy than the desired amide coupling. Running the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) can significantly favor the amide coupling pathway. Avoid heating unless absolutely necessary for the primary reaction.

    • Amine Stoichiometry: Use the amine as the limiting reagent, or at a stoichiometry no greater than 1.0 equivalent relative to the carboxylic acid. An excess of the amine will drive the SNAr side reaction.

    • Base Choice: While DIPEA is recommended, ensure it is high quality. Primary or secondary amine impurities in the base can act as nucleophiles. Using a weaker, albeit still non-nucleophilic, base like N-Methylmorpholine (NMM) could be trialed if SNAr is particularly problematic, though this may slow down the desired coupling.[13]

Question 3: I used a carbodiimide reagent like DCC or DIC, and now I have a byproduct that is very difficult to remove during purification. What are my options?

Answer: You are dealing with the urea byproduct of the carbodiimide reagent (e.g., dicyclohexylurea (DCU) from DCC or diisopropylurea (DIU) from DIC). These byproducts can have solubility profiles similar to the desired product, complicating purification.

Root Cause Analysis & Solutions:

  • Byproduct Properties: DCU is notoriously insoluble in many organic solvents and can often be removed by filtration, but some may remain in solution. DIU is more soluble and more likely to co-elute on silica gel.[14][15]

  • Immediate Solutions (for existing mixtures):

    • Filtration: If using DCC, cool the reaction mixture and attempt to filter off the precipitated DCU.

    • Solvent Trituration/Precipitation: Try to find a solvent system where your product is soluble but the urea is not (or vice-versa). Concentrating the crude mixture and triturating with a solvent like diethyl ether or hexane can sometimes precipitate the urea.[15]

  • Future Prevention:

    • Switch to EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide.[2][14] The resulting ethyl-dimethylaminopropyl urea byproduct is also water-soluble and can be easily removed during an aqueous workup by washing the organic layer with dilute acid (e.g., 1N HCl) and water.[8]

    • Adopt a Better Reagent: This problem is entirely circumvented by using uronium salt reagents like HATU. The tetramethylurea (TMU) byproduct formed is water-soluble and typically removed during workup.[9][16]

Frequently Asked Questions (FAQs)

  • Q: Which coupling reagent is the best starting point for this compound?

    • A: HATU is the strongly recommended starting point. Its high reactivity is well-suited to overcome the steric and electronic challenges of this specific acid, offering faster reaction times and higher yields compared to carbodiimide or other phosphonium/uronium salt reagents like PyBOP or HBTU.[2][10][17]

  • Q: What is the optimal solvent for this reaction?

    • A: Anhydrous, polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF) is the most common and effective choice as it readily dissolves the acid, coupling reagents, and most amine substrates.[11] Anhydrous Dichloromethane (DCM) can also be used, though solubility of the starting acid may be lower. Ensure the solvent is truly anhydrous, as water will hydrolyze the activated intermediates and reduce yields.[2]

  • Q: Should I convert the carboxylic acid to an acyl chloride first?

    • A: While forming the acyl chloride (e.g., with oxalyl chloride or SOCl₂) is a viable activation strategy, it can be a harsh method for a substrate prone to side reactions. The high reactivity of the acyl chloride can exacerbate the SNAr issue. For particularly stubborn cases where even HATU fails, in situ conversion to an acyl fluoride using a mild fluorinating agent (e.g., TFFH or BTFFH) at elevated temperatures has proven effective for extremely hindered couplings and may offer an alternative.[3][18] However, for most applications, the HATU protocol is more reliable and convenient.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods. Monitor the consumption of the limiting reagent (typically the amine or the acid). A good TLC system will show the disappearance of the starting materials and the appearance of a new, typically less polar, product spot. LC-MS is definitive for confirming product mass and identifying potential SNAr byproducts.

Data & Reagent Summary

Table 1: Comparison of Common Coupling Reagents for Challenging Substrates

Reagent ClassExample(s)ByproductRemoval MethodSuitability for this Topic
Uronium/Aminium Salts HATU , HBTUTetramethylurea (TMU)Aqueous WashExcellent (Recommended)
Phosphonium SaltsPyBOP, PyAOPHexamethylphosphoramide (HMPA) / Phosphine OxideAqueous Wash / ChromatographyGood, but HATU is often superior[10]
Carbodiimides EDCWater-soluble ureaAqueous WashModerate (Use if HATU is unavailable)
DCC, DICInsoluble/Soluble ureasFiltration / ChromatographyPoor (Not Recommended) [15]

Visual Workflow: Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting this specific amide coupling.

TroubleshootingWorkflow Start Start Reaction (HATU, DIPEA, Amine) Monitor Monitor by LC-MS (1-4 hours) Start->Monitor Analysis Analyze Outcome Monitor->Analysis GoodYield >70% Yield Minimal Side Products Analysis->GoodYield Success LowYield Low Yield / Stalled Analysis->LowYield Problem SideProduct Significant Side Product (Mass = SNAr) Analysis->SideProduct Problem Purify Proceed to Workup & Purification GoodYield->Purify CheckSM Starting Acid Remaining? LowYield->CheckSM ImproveActivation Action: • Ensure anhydrous conditions • Increase HATU (1.2 eq) • Extend pre-activation time CheckSM->ImproveActivation Yes MinimizeSNAr Action: • Lower Temp (0°C to RT) • Use amine as limiting reagent (≤1.0 eq) • Ensure base purity SideProduct->MinimizeSNAr

Caption: Troubleshooting Decision Tree for Amide Coupling.

Validated Experimental Protocol

This protocol is a robust starting point for the coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (to make a ~0.1 to 0.5 M solution). Stir until all solids have dissolved.

  • Base Addition: Add DIPEA (2.0 eq) to the stirred solution.

  • Pre-activation: Add HATU (1.1 eq) in one portion. Stir the resulting mixture at room temperature (20-25 °C) for 10-15 minutes. The solution may change color.

  • Amine Addition: Add the amine (1.0 eq) to the reaction mixture, either neat (if liquid) or as a solution in a minimum amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting materials by TLC or LC-MS every 1-2 hours. Reactions are often complete within 1-6 hours, but may be left overnight if necessary.

  • Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (approx. 10-20 times the volume of DMF).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 1N HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[9] This sequence removes residual DMF, DIPEA, HATU byproducts, and any unreacted acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide.

References

Technical Support Center: Synthesis of 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3,5-Difluoro-2-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common nitration of 3,5-difluorobenzoic acid route.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete nitration reaction. - Loss of product during workup and purification. - Suboptimal reaction temperature.- Increase reaction time or temperature gradually, monitoring the reaction progress by TLC or HPLC. - Ensure efficient extraction and minimize transfers. Use cold solvents for washing during filtration to reduce solubility losses. - Optimize the temperature; too low may slow the reaction, while too high can lead to side products. A temperature range of 0-10°C is often a good starting point for nitration.[1]
Presence of Unreacted 3,5-Difluorobenzoic Acid - Insufficient nitrating agent. - Short reaction time. - Low reaction temperature.- Increase the molar ratio of nitric acid and sulfuric acid. - Extend the reaction time and monitor for the disappearance of the starting material. - Gradually increase the reaction temperature, ensuring it remains controlled to avoid side reactions.
Formation of Isomeric Impurities (e.g., 3,5-Difluoro-4-nitrobenzoic acid, 3,5-Difluoro-6-nitrobenzoic acid) - The directing effects of the fluorine and carboxylic acid groups can lead to the formation of other isomers. - High reaction temperature can reduce regioselectivity.[1]- Maintain a low and controlled reaction temperature (e.g., 0-5°C) throughout the addition of the nitrating mixture.[1] - The order of addition can be critical; adding the benzoic acid derivative to the nitrating mixture may improve selectivity in some cases. - Purification by fractional crystallization or column chromatography may be necessary to separate isomers.
Formation of Dinitro Compounds - Excess of nitrating agent. - High reaction temperature. - Prolonged reaction time.- Use a stoichiometric amount or a slight excess of the nitrating agent. - Maintain a low reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed.
Product is an Oil or Fails to Crystallize - Presence of significant impurities that lower the melting point. - Residual solvent.- Attempt to purify a small sample by column chromatography to obtain a seed crystal. - Use a co-solvent system for recrystallization. - Ensure the product is thoroughly dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the main challenges?

A1: The most common route is the direct nitration of 3,5-difluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The primary challenge is controlling the regioselectivity of the nitration to minimize the formation of undesired isomers. The two fluorine atoms and the carboxylic acid group all influence the position of the incoming nitro group, making the reaction prone to producing a mixture of products.

Q2: What are the expected major impurities in the synthesis of this compound?

A2: The most likely impurities are:

  • Isomeric mononitrated products: Such as 3,5-Difluoro-4-nitrobenzoic acid and 3,5-Difluoro-6-nitrobenzoic acid, due to incomplete regioselectivity.

  • Unreacted starting material: 3,5-Difluorobenzoic acid.

  • Dinitrated products: If the reaction conditions are too harsh (excess nitrating agent, high temperature).

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched in ice water, extracted with a suitable organic solvent (e.g., ethyl acetate), and then analyzed. This allows for the visualization of the consumption of the starting material and the formation of the product and any major byproducts.

Q4: What is the best method for purifying the crude this compound?

A4: Recrystallization is the most common and effective method for purifying the crude product. A suitable solvent system needs to be determined experimentally, but ethanol/water or acetic acid/water mixtures are often good starting points. If isomeric impurities are present in significant amounts, column chromatography may be necessary for a high-purity sample.

Q5: What analytical techniques are suitable for assessing the purity of the final product?

A5: The purity of this compound can be assessed using several techniques:

  • High-Performance Liquid Chromatography (HPLC): To quantify the main product and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of the carboxylic acid to a more volatile ester, but can be very effective for identifying and quantifying volatile impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired product and identify any isomeric impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

Experimental Protocols

Synthesis of this compound via Nitration of 3,5-Difluorobenzoic Acid

Disclaimer: This is a representative protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3,5-Difluorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethyl Acetate (for extraction, if needed)

  • Sodium Sulfate (anhydrous, for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add 3,5-difluorobenzoic acid to the cold sulfuric acid with stirring, maintaining the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3,5-difluorobenzoic acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10°C.[1]

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate should form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water until the washings are neutral.

  • Dry the crude product under vacuum.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or acetic acid).

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a small amount of the hot solvent back until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Parameter Synthesis via Nitration of 3,5-Difluorobenzoic Acid
Starting Material 3,5-Difluorobenzoic acid
Reagents Concentrated HNO₃, Concentrated H₂SO₄
Reaction Temperature 0-10°C
Typical Yield 70-85% (unoptimized)
Major Impurities 3,5-Difluoro-4-nitrobenzoic acid, 3,5-Difluoro-6-nitrobenzoic acid, Unreacted 3,5-Difluorobenzoic acid
Purification Method Recrystallization (e.g., from ethanol/water)
Purity (after purification) >98% (by HPLC)

Visualizations

troubleshooting_workflow start Start Synthesis issue Identify Issue with Product (e.g., Low Yield, Impurities) start->issue low_yield Low Yield issue->low_yield Yield Issue impurities Presence of Impurities issue->impurities Purity Issue check_reaction Check Reaction Completion (TLC/HPLC) low_yield->check_reaction check_workup Review Workup Procedure low_yield->check_workup analyze_impurities Analyze Impurities (HPLC, GC-MS, NMR) impurities->analyze_impurities incomplete Incomplete Reaction check_reaction->incomplete workup_loss Loss During Workup check_workup->workup_loss incomplete->check_workup No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Adjust Stoichiometry incomplete->optimize_conditions Yes improve_workup Improve Workup: - Efficient Extraction - Cold Solvent Wash workup_loss->improve_workup Yes end Pure Product workup_loss->end No, product is pure optimize_conditions->start Re-run improve_workup->start Re-run isomers Isomeric Impurities analyze_impurities->isomers starting_material Unreacted Starting Material analyze_impurities->starting_material dinitro Dinitro Compounds analyze_impurities->dinitro control_temp Control Temperature (0-5°C) isomers->control_temp starting_material->optimize_conditions dinitro->optimize_conditions purify Purify Product: - Recrystallization - Column Chromatography control_temp->purify purify->end reaction_pathway cluster_main Main Reaction Pathway cluster_impurities Potential Impurity Formation start 3,5-Difluorobenzoic Acid reagents HNO₃ / H₂SO₄ product This compound reagents->product Nitration impurity1 3,5-Difluoro-4-nitrobenzoic acid (Isomer) reagents->impurity1 Side Reaction (Poor Regioselectivity) impurity2 3,5-Difluoro-6-nitrobenzoic acid (Isomer) reagents->impurity2 Side Reaction (Poor Regioselectivity) impurity3 Dinitro compounds product->impurity3 Over-nitration

References

Technical Support Center: Regioselectivity in Nucleophilic Substitution of 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of 3,5-Difluoro-2-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?

A1: Nucleophilic substitution is expected to occur preferentially at the C3 position, leading to the displacement of the fluorine atom ortho to both the nitro and carboxylic acid groups. This is because both of these electron-withdrawing groups activate the C3 position for nucleophilic attack. The fluorine at the C5 position is para to the nitro group but meta to the carboxylic acid group, resulting in comparatively less activation.

Q2: Which factors can influence the regioselectivity of the reaction?

A2: While the electronic effects of the substituents are the primary drivers of regioselectivity, other factors can have an influence. The choice of solvent can play a role; nonpolar solvents have been shown in analogous systems like 2,4-difluoronitrobenzene to favor substitution ortho to the nitro group.[1][2] The nature of the nucleophile, including its steric bulk, and the reaction temperature can also affect the ratio of C3 to C5 substitution products.

Q3: Why is the fluorine atom a good leaving group in this SNAr reaction?

A3: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[3] The high electronegativity of fluorine helps to withdraw electron density from the ring, making it more susceptible to nucleophilic attack. Although the carbon-fluorine bond is strong, the restoration of aromaticity in the subsequent step provides a sufficient driving force for the departure of the fluoride ion.[3]

Q4: Can the carboxylic acid group interfere with the reaction?

A4: Yes, the acidic proton of the carboxylic acid group can react with basic nucleophiles or bases added to the reaction mixture. This can lead to the formation of a carboxylate salt, which may have different solubility and electronic properties. It is often advisable to use an excess of the base or to protect the carboxylic acid group (e.g., as an ester) prior to the substitution reaction, depending on the specific nucleophile and reaction conditions.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Possible CauseTroubleshooting Steps
Insufficient activation of the nucleophile Ensure a sufficiently strong base is used to deprotonate the nucleophile if it is not already anionic. The choice of base should be compatible with the solvent and reactants.
Poor solvent choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reactivity of the nucleophile.[4] Ensure the solvent is anhydrous, as water can compete as a nucleophile.
Reaction temperature is too low Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
Deactivation of the nucleophile by the carboxylic acid Consider using an additional equivalent of base to deprotonate both the nucleophile and the carboxylic acid. Alternatively, protect the carboxylic acid as an ester before the substitution reaction.

Issue 2: Formation of Isomeric Products (Substitution at C5)

Possible CauseTroubleshooting Steps
High reaction temperature High temperatures can sometimes lead to a decrease in regioselectivity. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
Solvent effects For analogous systems, nonpolar solvents have been shown to favor ortho substitution.[1][2] Consider screening solvents like toluene or dioxane to see if regioselectivity can be improved.
Sterically hindered nucleophile A very bulky nucleophile might favor attack at the less sterically hindered C5 position. If possible, consider using a smaller nucleophile.

Data Presentation

The following table summarizes the expected major and minor products for the nucleophilic substitution of this compound with various nucleophiles, based on established principles of SNAr reactivity.

Nucleophile (Nu-H)Expected Major Product (Substitution at C3)Potential Minor Product (Substitution at C5)
Primary/Secondary Amine (R₂NH)3-(Dialkylamino)-5-fluoro-2-nitrobenzoic acid5-(Dialkylamino)-3-fluoro-2-nitrobenzoic acid
Alcohol (ROH)3-Alkoxy-5-fluoro-2-nitrobenzoic acid5-Alkoxy-3-fluoro-2-nitrobenzoic acid
Thiol (RSH)5-Fluoro-3-(alkylthio)-2-nitrobenzoic acid3-Fluoro-5-(alkylthio)-2-nitrobenzoic acid

Experimental Protocols

Representative Protocol for the Synthesis of 3-Amino-5-fluoro-2-nitrobenzoic Acid

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (e.g., pyrrolidine, 2 equivalents)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent) and potassium carbonate (3 equivalents).

  • Add anhydrous DMF to dissolve the solids.

  • To this stirring suspension, add the amine (2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield the desired 3-substituted-5-fluoro-2-nitrobenzoic acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

Troubleshooting_Workflow start Low Yield or Selectivity Issue check_temp Is reaction temperature optimized? start->check_temp check_base Is the base appropriate and in sufficient quantity? check_temp->check_base Yes increase_temp Increase temperature incrementally check_temp->increase_temp No check_solvent Is the solvent polar aprotic and anhydrous? check_base->check_solvent Yes change_base Screen alternative bases or increase equivalents check_base->change_base No check_nucleophile Is the nucleophile sufficiently reactive/unhindered? check_solvent->check_nucleophile Yes change_solvent Switch to anhydrous DMF/DMSO or screen nonpolar solvents for selectivity check_solvent->change_solvent No modify_nucleophile Consider a different nucleophile or protecting groups check_nucleophile->modify_nucleophile No success Problem Resolved increase_temp->success change_base->success change_solvent->success modify_nucleophile->success

Caption: A workflow for troubleshooting common issues in the nucleophilic substitution of this compound.

Regioselectivity_Factors Regioselectivity Regioselectivity (C3 vs. C5 Substitution) C3_Sub Favors C3 Substitution Regioselectivity->C3_Sub Dominant C5_Sub Favors C5 Substitution Regioselectivity->C5_Sub Minor/Possible EWG_ortho_para Ortho/Para Activation by -NO₂ EWG_ortho_para->Regioselectivity EWG_ortho_meta Ortho/Meta Activation by -COOH EWG_ortho_meta->Regioselectivity Sterics Steric Hindrance Sterics->Regioselectivity Solvent Solvent Polarity Solvent->Regioselectivity

Caption: Logical relationship of factors influencing regioselectivity in the SNAr of this compound.

References

Technical Support Center: Troubleshooting Failed Suzuki Couplings with Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these substrates. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a fluorinated bromobenzoic acid is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with fluorinated benzoic acids often stem from a combination of electronic effects, catalyst inhibition, and potential side reactions. Here are the critical parameters to check:

  • Catalyst and Ligand Choice: The C-Br bond adjacent to a fluorine atom and a carboxylic acid group can be challenging to activate. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition step.

  • Base Selection: The choice of base is crucial. The carboxylic acid proton will consume one equivalent of the base. Therefore, at least two equivalents of base are required. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. For substrates sensitive to hydrolysis, milder bases like CsF or KF can be beneficial.

  • Solvent and Temperature: The solubility of the fluorinated benzoic acid salt formed in situ can be an issue. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. Elevated temperatures (80-120 °C) are typically required, but excessive heat can promote side reactions like decarboxylation.

  • Degassing: Thoroughly degassing the solvent and reaction mixture is critical to prevent catalyst oxidation and homocoupling of the boronic acid.

Q2: I am observing significant amounts of protodeboronation of my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with electron-rich or heteroaryl boronic acids. To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base such as KF or K₂CO₃.

  • Anhydrous Conditions: For highly sensitive boronic acids, running the reaction under strictly anhydrous conditions can prevent hydrolysis and subsequent protodeboronation.

  • Use Boronic Esters: Converting the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester can significantly reduce the rate of protodeboronation. The active boronic acid is then slowly released under the reaction conditions.

  • Lower Reaction Temperature: If the desired coupling can proceed at a lower temperature, reducing the heat can disfavor the protodeboronation pathway.

Q3: My starting fluorinated benzoic acid appears to be decomposing, and I suspect decarboxylation. Is this a common issue?

A3: While palladium-catalyzed decarboxylation of benzoic acids can be a deliberate synthetic strategy, it can also occur as an unwanted side reaction under Suzuki coupling conditions, particularly at high temperatures.

  • Reaction Temperature: This is the most critical factor. If you suspect decarboxylation, try lowering the reaction temperature.

  • Ligand Choice: The nature of the ligand can influence the propensity for decarboxylation. Experimenting with different classes of ligands may be necessary.

  • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of decarboxylation. Monitor the reaction progress and stop it once the starting material is consumed.

Q4: The ortho-fluorine substituent in my benzoic acid seems to be hindering the reaction. What specific modifications should I consider?

A4: The ortho-effect of the fluorine atom can present steric and electronic challenges.[1][2] The fluorine's electron-withdrawing nature can strengthen the C-X bond, making oxidative addition more difficult. Furthermore, steric hindrance from the ortho-substituent can impede the approach of the bulky palladium catalyst.

  • Bulky, Electron-Rich Ligands: To overcome steric hindrance and facilitate oxidative addition, employ bulky and highly electron-donating ligands such as RuPhos, XPhos, or SPhos.[3] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.

  • Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve conversion for sterically hindered substrates.

  • Microwave Irradiation: Microwave-assisted synthesis can be effective in driving sterically hindered couplings to completion by rapidly reaching and maintaining the target temperature.[4]

Q5: Can the carboxylic acid group interfere with the palladium catalyst?

A5: Yes, the carboxylate anion formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst or inhibiting the catalytic cycle.[5]

  • Protecting the Carboxylic Acid: One strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can then be hydrolyzed post-coupling.

  • Choice of Base: The choice of base can influence the coordination of the carboxylate. Experimenting with different bases (e.g., K₃PO₄ vs. Cs₂CO₃) may be beneficial.

  • Ligand Selection: A strongly coordinating ligand can sometimes outcompete the carboxylate for binding to the palladium center, maintaining catalytic activity.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for Suzuki-Miyaura couplings involving fluorinated benzoic acid derivatives, providing a basis for comparison and optimization.

Table 1: Effect of Catalyst and Ligand on the Coupling of 4-Fluorobenzoic Acid with Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001245
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001292
3Pd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)Toluene/H₂O (5:1)110895
4Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF1201078

Note: Yields are representative and can vary based on the specific reaction scale and purity of reagents.

Table 2: Influence of Base and Solvent on the Coupling of 2-Bromo-5-fluorobenzoic Acid with 4-Methoxyphenylboronic Acid

EntryCatalyst SystemBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂/SPhosK₃PO₄ (2.5)Dioxane/H₂O (4:1)1001688
2Pd(OAc)₂/SPhosK₂CO₃ (3)Dioxane/H₂O (4:1)1001675
3Pd(OAc)₂/SPhosCsF (3)Dioxane1102465
4Pd(OAc)₂/SPhosK₃PO₄ (2.5)Toluene/H₂O (10:1)1101682
5Pd(OAc)₂/SPhosK₃PO₄ (2.5)DMF1101291

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Bromobenzoic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Fluorinated bromobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the fluorinated bromobenzoic acid (e.g., 1.0 mmol), the arylboronic acid (e.g., 1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).

  • Inerting: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar(F,COOH)-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex + Ar(F,COOH)-X trans_complex Ar(F,COOH)-Pd(II)L₂-Ar' (Diorganopalladium Complex) oa_complex->trans_complex + Ar'-B(OH)₂ (Base Activated) trans_complex->pd0 - Ar(F,COOH)-Ar' reductive_elimination_label Reductive Elimination oxidative_addition_label Oxidative Addition transmetalation_label Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Failed Couplings

Troubleshooting_Workflow start Low/No Yield Observed check_sm Starting Material Consumed? start->check_sm check_side_products Major Side Products? check_sm->check_side_products Yes inactive_catalyst Potential Cause: Inactive Catalyst / Poor OA check_sm->inactive_catalyst No suboptimal_conditions Potential Cause: Suboptimal Conditions check_side_products->suboptimal_conditions No protodeboronation Protodeboronation check_side_products->protodeboronation Yes (Ar'-H) decarboxylation Decarboxylation check_side_products->decarboxylation Yes (Loss of CO₂ from SM) homocoupling Homocoupling check_side_products->homocoupling Yes (Ar'-Ar') solution_catalyst Solution: - Use Buchwald Ligand (SPhos, XPhos) - Increase Catalyst Loading - Check Reagent Purity inactive_catalyst->solution_catalyst solution_conditions Solution: - Increase Temperature - Screen Solvents (Dioxane, DMF) - Ensure Adequate Base (≥2 equiv) suboptimal_conditions->solution_conditions solution_protodeboronation Solution: - Use Milder Base (KF, CsF) - Use Boronic Ester (Bpin, MIDA) - Anhydrous Conditions protodeboronation->solution_protodeboronation solution_decarboxylation Solution: - Lower Reaction Temperature - Reduce Reaction Time decarboxylation->solution_decarboxylation solution_homocoupling Solution: - Rigorously Degas Solvents - Ensure Inert Atmosphere homocoupling->solution_homocoupling

Caption: A logical workflow for troubleshooting failed Suzuki couplings.

References

Technical Support Center: Purification of Amide Coupling Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying amide coupling products using column chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of amide coupling products.

Issue 1: The crude reaction mixture contains many water-soluble impurities.

  • Question: How can I remove water-soluble byproducts from my amide coupling reaction before column chromatography?

  • Answer: An aqueous workup is a crucial first step to remove water-soluble impurities like unreacted coupling reagents (e.g., EDC) and their urea byproducts.[1][2][3]

    • Protocol:

      • Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[1]

      • Transfer the mixture to a separatory funnel.

      • Wash the organic layer sequentially with a dilute acid (e.g., 0.1 M HCl or 1 M citric acid) to remove unreacted amines and basic byproducts.[1][2][4]

      • Follow with a wash using a dilute base (e.g., 1 M sodium bicarbonate) to remove unreacted carboxylic acids and acidic byproducts like HOBt.[1][4]

      • A final wash with brine (saturated aqueous NaCl solution) can help to break up emulsions and remove residual water from the organic layer.[1][2]

      • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for chromatographic purification.[2][3]

Issue 2: My amide product is very polar and either doesn't move from the baseline or streaks on the TLC plate.

  • Question: What strategies can I use to purify a highly polar amide by column chromatography?

  • Answer: Purifying polar compounds can be challenging. Here are several approaches:

    • Use a more polar mobile phase: For normal-phase chromatography on silica gel, a common mobile phase is a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate). For very polar compounds, you may need to increase the polarity of the mobile phase by using solvent systems such as methanol in dichloromethane.[5] Be cautious, as using more than 10% methanol in dichloromethane can risk dissolving the silica gel.[5]

    • Switch to a different chromatographic mode:

      • Reversed-phase chromatography: This technique uses a nonpolar stationary phase (like C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often a good choice for polar compounds that are poorly retained in normal-phase chromatography.[6]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for very polar, water-soluble compounds. It typically uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.[7]

    • Use an alternative stationary phase: Amine-functionalized silica can be effective for purifying polar compounds, especially those with amine groups.[7][8]

Issue 3: My amide product streaks or "tails" during TLC and column chromatography.

  • Question: How can I prevent my amide product from streaking on the column?

  • Answer: Streaking or tailing is often caused by the interaction of polar functional groups, like amines or carboxylic acids, with the acidic silanol groups on the surface of the silica gel.[9][10]

    • Deactivate the silica gel: Adding a small amount of a basic modifier, such as triethylamine (NEt₃) or ammonia, to the mobile phase (typically 0.1-2.0%) can neutralize the acidic sites on the silica gel and significantly reduce tailing for basic compounds like amines.[5][9][11]

    • For acidic compounds: If your compound has an acidic moiety, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape.[10][11]

    • Check for sample overload: Loading too much sample onto the TLC plate or column can also lead to streaking.[11][12] Try running the separation with a more diluted sample.

Issue 4: I am having trouble separating my amide product from the unreacted starting materials or coupling reagent byproducts.

  • Question: My product and a major impurity have very similar Rf values on the TLC. How can I improve the separation?

  • Answer: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.

    • Optimize the mobile phase: Test a variety of solvent systems with different selectivities.[13] For example, if you are using a hexane/ethyl acetate system, try switching to a system with dichloromethane or an ether as one of the components.[5][14] The goal is to find a solvent system where your desired product has an Rf value between 0.25 and 0.35 on the TLC plate, as this often provides the best separation in column chromatography.[15][16]

    • Consider a different stationary phase: If changing the mobile phase doesn't provide adequate separation, switching to a different stationary phase like alumina, or using reversed-phase chromatography, might be necessary.[13][17]

    • Ion-exchange chromatography: For products with ionizable functional groups, ion-exchange chromatography can be a powerful purification technique.[6] For instance, a strong cation exchange (SCX) resin can be used to capture basic products, allowing non-basic impurities to be washed away. The product is then eluted with a basic solution.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an amide coupling reaction? A1: Typical impurities include unreacted starting materials (carboxylic acid and amine), excess coupling reagents (e.g., EDC, DCC), and byproducts formed from the coupling reagents, such as N,N'-dicyclohexylurea (DCU) if DCC is used, or N-ethyl-N'-(3-dimethylaminopropyl)urea if EDC is used.[1][2]

Q2: How do I choose the right solvent system for my column? A2: The ideal solvent system is typically determined by running Thin Layer Chromatography (TLC) first. The goal is to find a solvent mixture that gives your desired product an Rf value of approximately 0.25-0.35.[15][16] This generally provides the best separation on a column. Start with a common solvent system like ethyl acetate/hexanes for moderately polar compounds and adjust the ratio to achieve the target Rf. For more polar compounds, a methanol/dichloromethane system may be more suitable.[5]

Q3: My product seems to be decomposing on the silica gel column. What can I do? A3: Some compounds are sensitive to the acidic nature of silica gel.[17][18]

  • Deactivate the silica: As mentioned in the troubleshooting section, you can add a small amount of triethylamine or another base to your eluent to neutralize the silica.[5][9]

  • Use a different stationary phase: Alumina is less acidic than silica and can be a good alternative.[17] For very sensitive compounds, reversed-phase chromatography might be the best option.

Q4: Should I perform a dry or wet loading of my sample onto the column? A4: The choice between dry and wet loading depends on the solubility of your crude product.

  • Wet Loading: If your product is readily soluble in the initial, less polar mobile phase, you can dissolve it in a minimal amount of this solvent and apply it directly to the top of the column.

  • Dry Loading: If your product is not very soluble in the starting eluent, or if you want to ensure a very even application, dry loading is preferred. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[19]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.[19]

  • Sample Loading:

    • Choose either wet or dry loading as described in FAQ Q4.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (e.g., with a pump or inert gas) to begin elution.

    • If using a gradient elution, start with the less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.[18]

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.

    • Monitor the composition of the fractions using TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Amides

Polarity of AmideStationary PhaseCommon Mobile Phase SystemsNotes
Nonpolar to Moderately PolarSilica GelHexanes/Ethyl Acetate, Hexanes/Ether, Dichloromethane/HexanesThe ratio is adjusted based on TLC to achieve an optimal Rf.[5][14]
PolarSilica GelDichloromethane/Methanol, Ethyl Acetate/MethanolAdding a small amount of triethylamine or ammonia can improve peak shape for basic amides.[5]
Very Polar/Water-SolubleReversed-Phase (C18)Water/Acetonitrile, Water/MethanolA buffer may be needed to control the pH of the mobile phase.
Very Polar/Water-SolubleHILIC (e.g., Amine-bonded silica)Acetonitrile/WaterWater acts as the strong solvent in this mode.[7]

Table 2: Typical Rf Values and Corresponding Elution Behavior

Rf Value on TLCElution Behavior in Column ChromatographyRecommendation
> 0.5Elutes too quickly, poor separation from less polar impurities.Decrease the polarity of the mobile phase.
0.25 - 0.35Optimal elution, generally good separation.This is the target range for the desired compound.[15][16]
< 0.1Elutes very slowly or may not elute at all, leading to band broadening.Increase the polarity of the mobile phase.

Visualizations

experimental_workflow cluster_pre_purification Pre-Purification cluster_chromatography Column Chromatography reaction_mixture Crude Reaction Mixture aqueous_workup Aqueous Workup (Acid/Base Washes) reaction_mixture->aqueous_workup drying Dry Organic Layer (e.g., Na2SO4) aqueous_workup->drying concentration Concentration drying->concentration crude_product Crude Product for Column concentration->crude_product tlc_optimization TLC Optimization (Select Solvent System) crude_product->tlc_optimization column_packing Pack Column tlc_optimization->column_packing sample_loading Load Sample (Wet or Dry) column_packing->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions final_concentration Concentration combine_fractions->final_concentration pure_product Pure Amide Product final_concentration->pure_product

Caption: Workflow for Amide Purification.

troubleshooting_guide start Problem Encountered streaking Streaking or Tailing? start->streaking poor_separation Poor Separation? streaking->poor_separation No add_base Add Base (e.g., NEt3) to Mobile Phase streaking->add_base Yes no_elution Product Not Eluting? poor_separation->no_elution No optimize_solvent Re-optimize Mobile Phase (Different Solvents/Ratios) poor_separation->optimize_solvent Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes end Problem Resolved no_elution->end No reduce_load Reduce Sample Load add_base->reduce_load reduce_load->end change_stationary_phase Change Stationary Phase (Alumina, Reversed-Phase) optimize_solvent->change_stationary_phase change_stationary_phase->end switch_mode Switch to Reversed-Phase or HILIC increase_polarity->switch_mode switch_mode->end

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Removal of Unreacted 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 3,5-Difluoro-2-nitrobenzoic acid from reaction mixtures. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing unreacted this compound from a reaction mixture?

A1: The most common and efficient method is an acid-base extraction.[1][2][3][4] This technique leverages the acidic nature of the carboxylic acid group on this compound. By treating the organic reaction mixture with an aqueous basic solution, the acidic starting material is deprotonated to form a water-soluble salt. This salt then partitions into the aqueous layer, effectively separating it from the neutral or basic desired product that remains in the organic layer.

Q2: Which base should I use for the acid-base extraction?

A2: The choice of base depends on the stability of your desired product to hydrolysis.

  • For base-stable products: A dilute aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1-2 M) can be used for efficient extraction.

  • For base-sensitive products (e.g., esters): A milder base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium carbonate (Na₂CO₃) is recommended to prevent hydrolysis of the product.[5]

Q3: How do I know if the extraction was successful?

A3: You can monitor the removal of this compound from the organic layer using Thin Layer Chromatography (TLC). Spot the organic layer before and after each extraction. A successful extraction will show a significant decrease or complete disappearance of the spot corresponding to the starting material.

Q4: My product is also slightly acidic. How can I selectively remove the this compound?

A4: Selective extraction can be achieved by carefully controlling the pH of the aqueous solution. Since this compound is a relatively strong acid (due to the electron-withdrawing nitro and fluoro groups), a weaker base like sodium bicarbonate might be sufficient to deprotonate it without significantly deprotonating a less acidic product. It is advisable to perform a small-scale pilot extraction and analyze the outcome by TLC or LC-MS to determine the optimal conditions.

Q5: After the basic wash, I see a precipitate forming at the interface of the organic and aqueous layers. What should I do?

A5: This precipitate is likely the salt of this compound that has limited solubility in both the organic and aqueous phases. To resolve this, you can try adding more water to the separatory funnel to dissolve the salt. If that doesn't work, you may need to filter the entire mixture to remove the solid before proceeding with the separation of the liquid layers.

Q6: How can I further purify my product after the initial extraction?

A6: After the initial removal of the bulk of the unreacted starting material by acid-base extraction, your product can be further purified by techniques such as recrystallization or column chromatography. Recrystallization is particularly effective if your product is a solid and you can find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the remaining impurities are soluble at all temperatures.[6][7][8]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Incomplete removal of this compound after extraction. Insufficient amount of base used.Perform additional extractions with fresh aqueous base solution. Monitor the progress by TLC.
Inefficient mixing of the two phases.Shake the separatory funnel vigorously for a longer duration to ensure thorough mixing. Be sure to vent the funnel frequently, especially when using bicarbonate which generates CO₂ gas.[5]
pH of the aqueous layer is not high enough.If using a weak base like NaHCO₃, consider switching to a stronger base like NaOH or Na₂CO₃, provided your product is stable under these conditions.
Product loss during extraction. Product is also acidic and is being extracted into the aqueous layer.Use a weaker base (e.g., NaHCO₃) and carefully monitor the pH. Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any extracted product.
Emulsion formation.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
Difficulty in precipitating the product after purification. Product is too soluble in the chosen solvent.If trying to recover the product from an organic solvent, try adding an anti-solvent to induce precipitation. If recovering from an aqueous layer after acidification, ensure the pH is sufficiently low and cool the solution in an ice bath to maximize precipitation.[5]

Experimental Protocols

Protocol 1: Removal of this compound by Liquid-Liquid Extraction

This protocol provides a general procedure for the removal of unreacted this compound from a reaction mixture where the desired product is neutral and soluble in an organic solvent like ethyl acetate or dichloromethane.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

Procedure:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake it gently, inverting it several times. Crucially, vent the funnel frequently by opening the stopcock to release the pressure generated from the evolution of CO₂ gas. [5]

  • Allow the layers to separate completely. The aqueous layer (containing the sodium salt of this compound) is typically the bottom layer if using a solvent less dense than water (like diethyl ether) and the top layer if using a solvent denser than water (like dichloromethane). If unsure, add a few drops of water and observe which layer it joins.

  • Drain the aqueous layer into a separate Erlenmeyer flask.

  • Repeat the extraction of the organic layer with a fresh portion of saturated aqueous NaHCO₃ solution (steps 2-5) to ensure complete removal of the acidic starting material. It is recommended to perform at least two to three extractions.

  • To neutralize any residual base, wash the organic layer with brine.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Filter or decant the dried organic solution to remove the drying agent.

  • The resulting organic solution contains the purified product, which can be isolated by removing the solvent under reduced pressure.

Diagram of the Liquid-Liquid Extraction Workflow:

G start Reaction Mixture (Product + Unreacted Acid in Organic Solvent) add_base Add Saturated NaHCO3(aq) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (Sodium 3,5-Difluoro-2-nitrobenzoate) separate->aqueous_layer wash_brine Wash with Brine organic_layer->wash_brine acidify Acidify with HCl (optional recovery) aqueous_layer->acidify dry Dry with Na2SO4 wash_brine->dry isolate Isolate Product (Evaporate Solvent) dry->isolate precipitate Precipitate this compound acidify->precipitate

Caption: Workflow for removing this compound via acid-base extraction.

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying a solid product after the initial acid-base extraction, assuming a suitable solvent has been identified.

Materials:

  • Crude solid product

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a solvent mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent to create a slurry.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add more hot solvent dropwise until the solid just completely dissolves. Avoid adding excess solvent.[6]

  • If there are any insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[6]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to dry completely on the filter paper or in a desiccator.

Diagram of the Recrystallization Workflow:

G start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for the purification of a solid product by recrystallization.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

Note: Specific experimental data for this compound is limited. The following table is based on the known properties of similar nitrobenzoic acids and fluorinated aromatic compounds.[9][10][11][12] It is strongly recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.

SolventPredicted SolubilityNotes
Water (neutral pH)Sparingly solubleSolubility is expected to be low due to the hydrophobic benzene ring.
Aqueous NaOH (pH > 10)SolubleForms a water-soluble sodium salt.
Aqueous NaHCO₃ (pH ~8.5)SolubleForms a water-soluble sodium salt.
MethanolSolublePolar protic solvent, good for dissolving carboxylic acids.[9]
EthanolSolubleSimilar to methanol.[9]
Ethyl AcetateModerately SolubleA common solvent for extraction. Solubility may vary.[9]
DichloromethaneSlightly SolubleA common solvent for extraction.[9]
Diethyl EtherModerately SolubleGood solvent for many organic acids.[12]
TolueneSparingly SolubleNon-polar solvent, generally poor for dissolving polar carboxylic acids.[9][11]
HexaneInsolubleVery non-polar solvent.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₃F₂NO₄
Molecular Weight 203.10 g/mol
Appearance Likely a crystalline solid
pKa Estimated to be lower (more acidic) than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing effects of the nitro and fluoro groups. A precise experimental value is not readily available.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound and the solvents and reagents used for its removal.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Aqueous acidic and basic solutions should be neutralized before disposal.

References

dealing with poor solubility of 3,5-Difluoro-2-nitrobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,5-Difluoro-2-nitrobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a particular focus on its characteristically poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to dissolve this compound for a reaction?

A1: Based on solubility data for structurally similar compounds like 3,5-dinitrobenzoic acid, polar protic solvents such as methanol and ethanol are excellent starting points for solubilizing this compound.[1] Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also highly effective, particularly for reactions requiring higher temperatures.

Q2: I am running an amidation reaction. Which solvents are recommended?

A2: For amidation reactions, it is crucial to select a solvent that can dissolve the benzoic acid derivative and is compatible with your coupling reagents. Anhydrous polar aprotic solvents like DMF, DMSO, and tetrahydrofuran (THF) are commonly used. In some cases, non-polar aromatic solvents such as toluene or xylene can be employed, especially if azeotropic removal of water is necessary.

Q3: My compound is precipitating out of solution during the reaction. What can I do?

A3: Compound precipitation during a reaction is a common issue stemming from poor solubility. Consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the reaction mixture can often improve solubility. However, be mindful of the thermal stability of your reactants and potential side reactions.

  • Use a co-solvent system: Adding a small amount of a stronger solvent, such as DMF or DMSO, to your current solvent system can significantly enhance the solubility of this compound.

  • Switch to a more suitable solvent: If precipitation persists, transferring the reaction to a solvent with higher solvating power for your compound, as indicated in the solubility table below, may be necessary.

Q4: Can I use a base to improve the solubility of this compound?

A4: Yes, as a carboxylic acid, this compound can be deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a more soluble carboxylate salt in aqueous or polar protic solvents. This approach is particularly useful for reactions in aqueous media but may not be compatible with all reaction types, especially those sensitive to basic conditions or requiring anhydrous environments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or incomplete dissolution of starting material The chosen solvent has insufficient solvating power for this compound.- Consult the solubility data table and select a more appropriate solvent (e.g., methanol, ethanol, DMF, DMSO).- Employ a co-solvent system by adding a small volume of a high-solvency solvent.- Gently warm the mixture while monitoring for any degradation of reactants.
Low reaction conversion or stalled reaction The poor solubility of the starting material leads to a low concentration of the reactant in the solution, slowing down the reaction rate.- Follow the recommendations for improving dissolution.- Consider using a phase-transfer catalyst if the reaction involves two immiscible phases.
Difficulty in product isolation due to high solvent boiling point The use of high-boiling point solvents like DMF or DMSO to achieve solubility complicates product isolation.- After the reaction is complete, consider precipitating the product by adding an anti-solvent (a solvent in which your product is insoluble but the impurities remain dissolved).- For purification, explore techniques like column chromatography that are compatible with high-boiling solvents or consider alternative work-up procedures.

Data Presentation

Solubility of a Structurally Similar Compound (3,5-Dinitrobenzoic Acid) in Common Organic Solvents

Disclaimer: The following data is for 3,5-dinitrobenzoic acid and should be used as a qualitative guide for solvent selection for this compound. Actual solubilities may vary.

SolventTemperature (°C)Solubility (mol/L)Reference
Methanol200.8985[1]
Ethanol200.6881[1]
Acetonitrile20Not Specified[1]
Ethyl Acetate20Not Specified[1]
Dichloromethane20Not Specified[1]
Toluene20Not Specified[1]
Water20Very Low[1]

Note: The general trend for nitrobenzoic acids is higher solubility in polar protic and polar aprotic solvents and lower solubility in non-polar and aqueous solvents.[1]

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility using a Co-Solvent System

  • Begin by suspending this compound in your primary reaction solvent at the desired concentration.

  • While stirring, add a high-solvency co-solvent (e.g., DMF or DMSO) dropwise to the suspension.

  • Monitor the dissolution of the solid. Continue adding the co-solvent until a homogenous solution is achieved.

  • Note the final volume ratio of the solvents for reproducibility.

  • Proceed with the addition of other reagents as per your reaction protocol.

Protocol 2: In-situ Salt Formation to Enhance Solubility

  • Dissolve the required amount of a suitable base (e.g., one equivalent of triethylamine or potassium carbonate) in the chosen reaction solvent.

  • Slowly add the this compound to the basic solution while stirring.

  • Observe the dissolution of the acid as it forms the corresponding salt.

  • Once a clear solution is obtained, proceed with the subsequent steps of your reaction. Be aware that the presence of the base may influence the reactivity of other components.

Visual Workflow

G cluster_start Problem Identification cluster_strategy Solubilization Strategy Selection cluster_evaluation Evaluation and Optimization cluster_outcome Outcome start Poor Solubility of This compound solvent_selection Solvent Selection start->solvent_selection Consult Solubility Table cosolvent Co-solvent System start->cosolvent temp_adjust Temperature Adjustment start->temp_adjust salt_formation In-situ Salt Formation start->salt_formation reaction_setup Set up Reaction solvent_selection->reaction_setup cosolvent->reaction_setup temp_adjust->reaction_setup salt_formation->reaction_setup monitor Monitor for Precipitation/ Low Conversion reaction_setup->monitor troubleshoot Troubleshoot monitor->troubleshoot success Successful Reaction troubleshoot->success Issue Resolved failure Re-evaluate Strategy troubleshoot->failure Issue Persists failure->start Return to Strategy Selection

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

References

preventing decomposition of 3,5-Difluoro-2-nitrobenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Difluoro-2-nitrobenzoic Acid

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound during reactions?

A1: The primary decomposition pathway for this compound, particularly at elevated temperatures, is thermal decarboxylation. This reaction involves the loss of carbon dioxide (CO2) from the carboxylic acid group, leading to the formation of 2,4-difluoronitrobenzene. The presence of the ortho-nitro group can facilitate this process.[1][2][3]

Q2: What are the key factors that can induce the decomposition of this compound?

A2: Several factors can contribute to the decomposition of this compound:

  • High Temperatures: Elevated temperatures are a primary driver of thermal decarboxylation.[1][3]

  • Strong Bases: While not explicitly detailed for this specific molecule in the search results, strong bases can deprotonate the carboxylic acid, and under certain conditions, may promote side reactions.

  • Presence of Certain Catalysts: Some transition metal catalysts, particularly at high temperatures, can promote decarboxylative coupling reactions.[4]

  • Extended Reaction Times: Prolonged exposure to even moderately elevated temperatures can lead to gradual decomposition.

Q3: How can I store this compound to ensure its stability?

A3: To ensure stability during storage, this compound should be kept in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] For long-term storage, refrigeration is recommended. It should be kept away from strong oxidizing agents and strong bases.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and formation of 2,4-difluoronitrobenzene. Thermal decarboxylation of the starting material.- Monitor and control the reaction temperature carefully. Aim for the lowest effective temperature. - Minimize the reaction time. - If applicable, consider using a milder base.
Formation of unexpected side products. - Reaction with solvent or other nucleophiles. - Complex decomposition pathways at high temperatures.- Choose an inert solvent that is stable under the reaction conditions. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - Analyze the side products to understand the reaction pathway and adjust conditions accordingly.
Inconsistent reaction outcomes. - Variable quality of the starting material. - Inconsistent reaction setup and temperature control.- Ensure the purity of the this compound before use. - Use a reliable heating system with precise temperature control (e.g., oil bath with a temperature controller).

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling (Minimizing Decomposition)

This protocol provides a general method for coupling this compound with an amine, incorporating steps to minimize thermal decomposition.

1. Reagent Preparation:

  • Dissolve this compound (1.0 eq) in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).
  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.

2. Activation of the Carboxylic Acid:

  • Cool the solution of this compound to 0 °C in an ice bath.
  • Slowly add a coupling reagent (e.g., HATU (1.1 eq) or EDC/HOBt (1.1 eq each)).
  • Stir the mixture at 0 °C for 30 minutes to form the activated ester.

3. Amide Bond Formation:

  • Slowly add the amine solution to the activated ester mixture at 0 °C.
  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

4. Work-up and Purification:

  • Once the reaction is complete, quench the reaction with water.
  • Extract the product with a suitable organic solvent.
  • Wash the organic layer with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO3 solution), and finally with brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reaction (Suzuki-Miyaura Type)

This protocol outlines a method for a Suzuki-Miyaura cross-coupling reaction, which may be susceptible to decarboxylation at higher temperatures.

1. Reaction Setup:

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a suitable base (e.g., K2CO3 or Cs2CO3, 2.0 eq).
  • Add a degassed solvent system (e.g., 1,4-dioxane/water or DME/water).

2. Reaction Execution:

  • Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
  • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C). Note: Avoid excessive temperatures to minimize decarboxylation.
  • Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • After completion, cool the reaction mixture to room temperature.
  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the product by column chromatography.

Visual Guides

Decomposition_Pathway start This compound intermediate Decarboxylation start->intermediate product 2,4-difluoronitrobenzene + CO2 intermediate->product heat High Temperature heat->intermediate Troubleshooting_Workflow start Low Product Yield? check_side_product Side product is 2,4-difluoronitrobenzene? start->check_side_product Yes other_issue Investigate other side reactions (e.g., reaction with solvent). start->other_issue No high_temp High reaction temperature is the likely cause. check_side_product->high_temp Yes check_side_product->other_issue No reduce_temp Action: Lower reaction temperature and/or reduce reaction time. high_temp->reduce_temp

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 3,5-Difluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 3,5-Difluoro-2-nitrobenzoic acid. The following sections detail the experimental protocols and performance of key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. While specific experimental data for this compound is not extensively available in the public domain, this guide utilizes data from its isomers and structurally related compounds to provide representative analytical outcomes.

Introduction to Analytical Characterization

The rigorous characterization of a chemical entity such as this compound is fundamental in drug development and chemical research to ensure its identity, purity, and stability. A multi-technique approach is essential for a comprehensive analysis. This guide compares the primary analytical methods used for this purpose.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC with UV detection is the most common approach for analyzing aromatic carboxylic acids.

Comparison of HPLC Methods

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Stationary Phase C18 bonded silica (5 µm, 4.6 x 150 mm)Phenyl-Hexyl (3.5 µm, 4.6 x 100 mm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Type IsocraticGradient
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Expected Retention Time Dependent on exact conditions, but generally shorter for less polar compounds.Provides better separation for complex mixtures with varying polarities.
Advantages Simple, rapid analysis.Excellent for separating isomers and impurities with different polarities.
Disadvantages May not resolve closely eluting impurities.Longer run times and more complex method development.

Experimental Protocol: HPLC Analysis

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration within the calibration range.

  • Injection: Inject equal volumes (e.g., 10 µL) of the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Record the chromatograms and determine the retention time and peak area of the analyte. Purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Expected NMR Spectral Data (based on isomers and related compounds)

NucleusExpected Chemical Shift (δ) Range (ppm)Expected Multiplicity and Coupling Constants (J)
¹H NMR Aromatic Protons: 7.0 - 8.5Doublets or triplets with H-F coupling (J ≈ 5-10 Hz).
Carboxylic Acid Proton: > 10Broad singlet.
¹³C NMR Aromatic Carbons: 110 - 160Carbons attached to fluorine will show large C-F coupling constants (J ≈ 240-260 Hz).
Carboxylic Carbon: 165 - 175-
¹⁹F NMR Aromatic Fluorines: -110 to -140Doublets or triplets depending on the coupling with aromatic protons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for ¹H and ¹³C NMR).

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids.

Expected Mass Spectrometry Data

Ionization ModeExpected Ionm/zInterpretation
Negative ESI-MS [M-H]⁻202.00Deprotonated molecular ion, confirming the molecular weight.
Positive ESI-MS [M+H]⁺204.01Protonated molecular ion.
Fragmentation (MS/MS) [M-H-CO₂]⁻158.01Loss of carbon dioxide from the carboxylate anion.
[M-H-NO₂]⁻156.01Loss of the nitro group.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).

  • Ionization: Utilize an electrospray ionization (ESI) source in both positive and negative ion modes.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion. For structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3300 - 2500Carboxylic AcidO-H stretch (broad)
1710 - 1680Carboxylic AcidC=O stretch
1600 - 1450Aromatic RingC=C stretch
1550 - 1500 & 1350 - 1300Nitro GroupAsymmetric & Symmetric N-O stretch
1300 - 1100C-FC-F stretch

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which is used to confirm the empirical and molecular formula.

Theoretical Elemental Composition for C₇H₃F₂NO₄

ElementTheoretical Percentage (%)
Carbon (C)41.39
Hydrogen (H)1.49
Nitrogen (N)6.90

Experimental Protocol: Elemental Analysis

  • Sample Preparation: Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg).

  • Combustion: The sample is combusted in a high-temperature furnace in the presence of oxygen.

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Calculation: The percentage of each element is calculated from the amount of each gas produced.

Workflow and Method Selection

The characterization of a novel or synthesized compound like this compound follows a logical workflow. The selection of analytical techniques is guided by the information required at each stage.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Confirmation Synthesis Synthesis & Purification Purity_Check Purity Assessment (HPLC) Synthesis->Purity_Check MS Molecular Weight (MS) Purity_Check->MS If pure NMR Structural Connectivity (NMR) MS->NMR FTIR Functional Groups (FTIR) NMR->FTIR Elemental Elemental Composition FTIR->Elemental Confirmation Confirmed Structure Elemental->Confirmation

Caption: A typical workflow for the analytical characterization of a new chemical entity.

The choice of a specific analytical technique depends on the question being asked. The following decision tree illustrates this process.

Method_Selection cluster_purity Purity & Quantification cluster_structure Structural Information cluster_composition Compositional Confirmation Start What is the analytical question? Purity Is the sample pure? What is the concentration? Start->Purity Structure What is the structure? Start->Structure Composition Does the elemental composition match the proposed formula? Start->Composition HPLC HPLC-UV Purity->HPLC MW Molecular Weight? Structure->MW Connectivity Connectivity (C-H framework)? Structure->Connectivity Func_Groups Functional Groups? Structure->Func_Groups MS Mass Spectrometry (MS) MW->MS NMR NMR Spectroscopy Connectivity->NMR FTIR FTIR Spectroscopy Func_Groups->FTIR Elemental Elemental Analysis Composition->Elemental

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

The comprehensive characterization of this compound requires the synergistic use of multiple analytical techniques. HPLC is essential for determining purity, while a combination of NMR, MS, and FTIR is necessary for unambiguous structural elucidation. Elemental analysis provides the final confirmation of the molecular formula. By employing these methods in a structured workflow, researchers and drug development professionals can ensure the quality and integrity of this important chemical entity.

Comparative Guide to HPLC Analysis of 3,5-Difluoro-2-nitrobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3,5-Difluoro-2-nitrobenzoic acid and its common derivatives, such as its methyl ester and amide. The selection of an appropriate analytical method is crucial for ensuring the purity, stability, and quality of these compounds in research and pharmaceutical development. This document presents a comparison of established reversed-phase HPLC methodologies, supported by detailed experimental protocols and illustrative performance data based on the analysis of structurally similar compounds.

Introduction to Analytical Challenges

This compound and its derivatives are key intermediates in various synthetic pathways. Their analysis by HPLC requires methods that can effectively resolve the parent compound from starting materials, intermediates, byproducts, and degradation products. The polarity and acidity of these molecules are key factors to consider when developing a separation method. Reversed-phase HPLC is the most common and effective technique for this class of compounds.[1][2][3] The choice of stationary phase, mobile phase composition, and detector settings can significantly impact the resolution, sensitivity, and analysis time.

Comparison of HPLC Methods

Two primary reversed-phase HPLC methods are presented here for the analysis of this compound and its derivatives. Method 1 utilizes an acetonitrile-based mobile phase, which is common for its elution strength and UV transparency. Method 2 employs a methanol-based mobile phase, which can offer different selectivity for closely related compounds.

Table 1: Comparison of HPLC Method Parameters
ParameterMethod 1: Acetonitrile-BasedMethod 2: Methanol-BasedAlternative Method: MS-Compatible
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mmC18 or Newcrom R1, 3-5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Elution Mode Isocratic (e.g., 50:50 A:B) or GradientIsocratic or GradientIsocratic or Gradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C30 °C
Detection Wavelength 230 nm230 nmUV (230-254 nm) and/or Mass Spectrometry
Injection Volume 10 µL10 µL5-10 µL

Note: The use of phosphoric acid is not suitable for mass spectrometry detection; formic acid is a common alternative for MS-compatible methods.[4][5][6]

Table 2: Illustrative Performance Comparison

The following table presents expected performance characteristics for the analysis of this compound and its derivatives based on data from structurally similar compounds. Actual performance will depend on the specific instrumentation and exact experimental conditions.

Performance ParameterMethod 1: Acetonitrile-Based (Expected)Method 2: Methanol-Based (Expected)
Typical Retention Time Range 3 - 10 min4 - 12 min
Resolution (Rs) of Critical Pairs > 1.5May offer different selectivity
Peak Asymmetry (Tailing Factor) 1.0 - 1.51.0 - 1.6
Linearity (r²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.03 - 0.3 µg/mL

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below. These protocols can be adapted and optimized for specific analytical requirements.

Method 1: Acetonitrile-Based Separation

This method is a robust starting point for the purity analysis of this compound and its derivatives.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Solvent filtration apparatus

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC vials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)

2. Preparation of Solutions:

  • Mobile Phase: Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. The final mobile phase is a mixture of this aqueous component and acetonitrile. A typical starting isocratic ratio is 50:50 (v/v).[1] For gradient elution, a typical gradient would be from 30% to 70% acetonitrile over 15 minutes.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard, dissolve it in a 50:50 mixture of acetonitrile and water, and dilute to 100 mL in a volumetric flask.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

3. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: As prepared above

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Calculate the purity or concentration of the analyte in the sample by comparing the peak area with that of the standard.

Method 2: Methanol-Based Separation

This method can provide alternative selectivity, which may be beneficial for resolving co-eluting impurities.

1. Instrumentation and Materials:

  • Same as Method 1, with the substitution of methanol for acetonitrile.

2. Preparation of Solutions:

  • Mobile Phase: Prepare the aqueous component as in Method 1. The final mobile phase is a mixture of the aqueous component and methanol. A typical starting isocratic ratio is 60:40 (v/v) aqueous to methanol.

  • Standard and Sample Solutions: Prepare as in Method 1, using methanol/water as the diluent.

3. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: As prepared above

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

4. Analysis Procedure:

  • Follow the same procedure as in Method 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard and Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter equilibrate Equilibrate HPLC System and Column filter->equilibrate inject Inject Sample equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate quantify Quantification and Reporting integrate->quantify

Caption: General workflow for the HPLC analysis of this compound and its derivatives.

Logical Relationship of Method Components

This diagram illustrates the relationship between the key components of the HPLC method.

Method_Components Analyte This compound and Derivatives StationaryPhase Stationary Phase (e.g., C18) Analyte->StationaryPhase interacts with MobilePhase Mobile Phase (e.g., ACN/Water) Analyte->MobilePhase partitions into Chromatogram Chromatogram StationaryPhase->Chromatogram influences retention MobilePhase->Chromatogram influences elution Detector Detector (e.g., UV) Detector->Chromatogram generates signal for

References

A Comparative Guide to the Reactivity of 3,5-Difluoro-2-nitrobenzoic Acid and Isomeric Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3,5-Difluoro-2-nitrobenzoic acid against the standard positional isomers of nitrobenzoic acid: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. The analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data, and contextualized for applications in pharmaceutical and fine chemical synthesis.

The reactivity of a substituted benzoic acid is primarily dictated by the electronic and steric effects of its substituents. The interplay between the electron-withdrawing nitro group (-NO₂), the highly electronegative fluorine atoms (-F), and the carboxylic acid group (-COOH) results in distinct chemical properties for each of these compounds.

Physicochemical Properties: A Quantitative Overview

The position of the nitro group and the addition of fluorine atoms significantly alter the physicochemical properties of the benzoic acid core. These properties, particularly acidity (pKa), are critical indicators of reactivity in various chemical transformations.

PropertyThis compound2-Nitrobenzoic acid3-Nitrobenzoic acid4-Nitrobenzoic acidBenzoic Acid (Reference)
Molecular Formula C₇H₃F₂NO₄C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄C₇H₅O₂
Molecular Weight ( g/mol ) 203.10167.12[1][2]167.12[1][2]167.12[1][2]122.12
Melting Point (°C) Data not available146–148[1][2]139–141[1][2]237–242[1]122.4
pKa (in water) Predicted to be < 2.17~2.17[1][3][4]~3.47[2][3]~3.44[1]~4.20

Comparative Reactivity Analysis

The reactivity of these molecules can be assessed across several key reaction types relevant to synthetic chemistry.

Acidity (pKa)

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups increase acidity by stabilizing this anion.

  • Nitrobenzoic Acids : All nitrobenzoic acid isomers are more acidic than benzoic acid due to the electron-withdrawing nature of the nitro group.[1] The order of acidity is 2-nitro > 4-nitro > 3-nitro.[5][6]

    • 2-Nitrobenzoic acid is the most acidic due to the powerful inductive effect of the adjacent nitro group and the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[1][5][7]

    • 4-Nitrobenzoic acid is more acidic than the 3-nitro isomer because the nitro group at the para position can effectively stabilize the negative charge of the carboxylate anion through both inductive (-I) and resonance (-M) effects.[1][8]

    • 3-Nitrobenzoic acid experiences stabilization primarily through the inductive effect, as the meta position does not participate in resonance with the carboxylate group.[8]

  • This compound : This compound is predicted to be the strongest acid in this series. The rationale is as follows:

    • It possesses the strong acidifying "ortho effect" from the 2-nitro group.[6]

    • Two additional fluorine atoms exert a powerful inductive electron-withdrawing effect (-I), further stabilizing the carboxylate anion.[9] While fluorine can have an electron-donating resonance effect (+M), the inductive effect is generally dominant, especially when considering acidity.[9][10]

G cluster_legend Legend cluster_reactivity Factors Influencing Acidity Inductive_Effect -I Effect (Inductive) Resonance_Effect -M Effect (Resonance) Ortho_Effect Ortho Effect (Steric) Acid Benzoic Acid Derivative Anion Conjugate Base (Carboxylate Anion) Acid->Anion Deprotonation Stability Increased Anion Stability Anion->Stability EWG Electron Withdrawing Groups (e.g., -NO2, -F) EWG->Anion Stabilizes via -I and/or -M effects Acidity Increased Acidity (Lower pKa) Stability->Acidity

Caption: Logical diagram of substituent effects on benzoic acid acidity.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups (like -NO₂ and -F) ortho or para to a potential leaving group activates the aromatic ring for nucleophilic attack.[11]

  • Nitrobenzoic Acids : These are generally not reactive towards SNAr unless a good leaving group (like a halogen) is present. The nitro group itself is a poor leaving group.[4]

  • This compound : This molecule is highly activated for SNAr. The two fluorine atoms can act as leaving groups. The strong electron-withdrawing effect of the ortho-nitro group and the meta-fluorine atom significantly lowers the electron density of the ring, making it highly electrophilic and susceptible to attack by nucleophiles.[11][12] The reaction can potentially lead to the substitution of one or both fluorine atoms, depending on the reaction conditions and the nucleophile used.

Reactivity of the Carboxylic Acid Group (e.g., Esterification)

The rate of reactions like Fischer esterification is influenced by both electronic and steric factors.

  • Electronic Effects : Electron-withdrawing groups on the ring increase the electrophilicity of the carboxyl carbon, which can favor the initial nucleophilic attack by the alcohol.

  • Steric Effects : Bulky groups ortho to the carboxylic acid can hinder the approach of the nucleophile (the alcohol), slowing the reaction rate. This is another facet of the "ortho effect".

  • Comparative Reactivity :

    • 3- and 4-Nitrobenzoic acid : Esterification is expected to proceed readily, with the electronic activation from the nitro group potentially increasing the rate compared to unsubstituted benzoic acid.[13]

    • 2-Nitrobenzoic acid : The reaction rate is expected to be significantly slower due to the steric hindrance from the bulky ortho-nitro group, which impedes access to the carboxylic acid.[3]

    • This compound : Similar to 2-nitrobenzoic acid, this compound is expected to show a reduced rate of esterification due to the steric hindrance from the ortho-nitro group.

Reactivity of the Nitro Group (e.g., Reduction)

The nitro group can be readily reduced to an amino group, a crucial transformation in the synthesis of many pharmaceuticals. The electronic environment of the ring can influence the ease of this reduction. While detailed comparative kinetic data is scarce, the presence of multiple electron-withdrawing fluorine atoms in this compound might slightly affect the reduction potential compared to the single-substituent isomers, though this effect is generally less pronounced than steric and SNAr reactivity differences.

Experimental Protocols for Reactivity Comparison

To obtain quantitative data for a direct comparison, the following experimental protocols are proposed.

Protocol 1: Determination of pKa by Potentiometric Titration

This method provides an accurate experimental value for the acidity of each compound.

  • Preparation : Prepare 0.01 M solutions of each benzoic acid derivative in a 1:1 ethanol/water mixture.

  • Titration Setup : Place 50 mL of the acid solution in a beaker with a magnetic stirrer. Calibrate and immerse a pH electrode connected to a pH meter.

  • Titration : Titrate the solution with a standardized 0.01 M NaOH solution, adding the titrant in 0.2 mL increments. Record the pH after each addition.

  • Data Analysis : Plot a titration curve (pH vs. volume of NaOH added). The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

  • Comparison : Compare the experimentally determined pKa values. A lower pKa indicates a stronger acid.

Protocol 2: Comparative Kinetics of Nucleophilic Aromatic Substitution (SNAr)

This experiment compares the rate at which a nucleophile displaces a fluoride ion from this compound. A similar experiment could be set up for a halogenated version of the other nitrobenzoic acids for a true comparison.

  • Reagents : Prepare 0.01 M solutions of this compound and a suitable nucleophile (e.g., 0.1 M piperidine) in a solvent like DMSO.

  • Reaction Monitoring : In a temperature-controlled cuvette holder of a UV-Vis spectrophotometer, mix the two solutions. The formation of the product will likely result in a new absorbance maximum at a different wavelength.

  • Data Collection : Monitor the increase in absorbance of the product over time at the predetermined wavelength.

  • Rate Calculation : Assuming pseudo-first-order conditions (due to the excess of piperidine), plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is the negative of the pseudo-first-order rate constant (k').

  • Comparison : The magnitude of the rate constant provides a quantitative measure of the substrate's reactivity towards nucleophilic attack.

G cluster_workflow Experimental Workflow: SNAr Kinetics Start Start Prep Prepare 0.01M Acid & 0.1M Nucleophile Solutions in DMSO Start->Prep Equilibrate Equilibrate Solutions & Spectrophotometer to Reaction Temperature Prep->Equilibrate Mix Mix Solutions in Cuvette Equilibrate->Mix Monitor Monitor Absorbance Increase Over Time at λmax Mix->Monitor Plot Plot ln(A∞ - At) vs. Time Monitor->Plot Calculate Calculate Rate Constant (k') from the Slope Plot->Calculate End End Calculate->End

Caption: Workflow for comparing SNAr reaction rates via UV-Vis spectrophotometry.

Conclusion

The reactivity of this compound is markedly different from that of the standard nitrobenzoic acid isomers, primarily due to the cumulative electron-withdrawing effects and the potential for nucleophilic aromatic substitution.

  • Acidity : this compound is predicted to be a significantly stronger acid than any of the non-fluorinated isomers.

  • SNAr Reactivity : It is highly activated for SNAr reactions, a key feature for its use as a synthetic building block, whereas the other isomers are inert under typical SNAr conditions.

  • Esterification : Reactivity is likely to be sterically hindered, similar to 2-nitrobenzoic acid.

The choice of a specific nitrobenzoic acid derivative is a critical decision in synthetic design. While the simple isomers offer a range of acidities and electronic properties, this compound provides unique reactivity, particularly for constructing complex molecules via nucleophilic aromatic substitution. The experimental protocols outlined above provide a framework for quantitatively validating these predicted differences in a laboratory setting.

References

A Comparative Guide to 3,5-Difluoro-2-nitrobenzoic Acid and 3,5-Dichloro-2-nitrobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of starting materials and intermediates is paramount to the success of a synthetic route. Halogenated nitroaromatic compounds, in particular, serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides an objective comparison of two such key intermediates: 3,5-Difluoro-2-nitrobenzoic acid and 3,5-dichloro-2-nitrobenzoic acid. The subtle yet significant differences in the physicochemical properties of fluorine and chlorine impart distinct reactivity profiles to these molecules, influencing reaction outcomes, yields, and the scope of their applications.

This comparison is based on established principles of physical organic chemistry and available data for analogous compounds, providing a framework for informed decision-making in your synthetic endeavors.

Physicochemical Properties: A Tale of Two Halogens

The electronic properties of fluorine and chlorine are central to understanding the differential reactivity of these two acids. Both halogens exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring. However, they also exhibit a positive mesomeric effect (+M) or resonance effect, donating electron density from their lone pairs to the pi-system of the ring. The balance of these two opposing effects dictates the overall electron density of the aromatic ring and the acidity of the carboxylic acid.

PropertyThis compound3,5-Dichloro-2-nitrobenzoic acidRationale
Molecular Weight 203.10 g/mol 236.01 g/mol Chlorine has a higher atomic mass than fluorine.
Acidity (Predicted pKa) Expected to be slightly less acidicExpected to be slightly more acidicFluorine's stronger +M effect, due to better orbital overlap between its 2p orbitals and the carbon 2p orbitals of the benzene ring, can slightly destabilize the carboxylate anion compared to chlorine.[1][2] Chlorine's larger 3p orbitals have less effective overlap, making its -I effect more dominant in this context, thus stabilizing the conjugate base more effectively and increasing acidity.[1][2][3]
Reactivity of Halogens C-F bond is generally stronger and less prone to nucleophilic substitution.C-Cl bond is weaker and can be more readily displaced in nucleophilic aromatic substitution reactions.The high electronegativity and strong bond energy of the C-F bond make it a poorer leaving group compared to the C-Cl bond.
Thermal Stability Potentially lower thermal stability in highly nitrated analogs.Generally stable under typical synthetic conditions.Studies on related fluorinated nitroaromatics suggest that fluorine substitution can decrease thermal stability.

Performance in Synthesis: A Comparative Overview

ParameterThis compound3,5-Dichloro-2-nitrobenzoic acid
Esterification/Amidation The carboxylic acid group can be readily converted to esters or amides using standard coupling agents or by forming the acid chloride.Similar to the fluoro analog, the carboxylic acid can be easily functionalized.
Nitro Group Reduction The nitro group can be reduced to an amine using various methods like catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl).The nitro group is also readily reduced under similar conditions.
Nucleophilic Aromatic Substitution (of Halogen) The fluorine atoms are generally poor leaving groups and require harsh conditions for substitution.The chlorine atoms are more susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles and under elevated temperatures.

Experimental Protocols

The following are representative, generalized protocols for the synthesis and a common subsequent reaction of 3,5-dihalo-2-nitrobenzoic acids. These are based on procedures for analogous compounds and should be optimized for specific substrates and scales.

Synthesis of 3,5-Dihalo-2-nitrobenzoic Acids by Nitration

This protocol is adapted from the nitration of similar dichlorobenzoic acid derivatives.

Materials:

  • 3,5-Dihalobenzoic acid (1 equivalent)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add the 3,5-dihalobenzoic acid to the cooled sulfuric acid while stirring until fully dissolved.

  • Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (the reaction progress should be monitored by TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated product is collected by vacuum filtration, washed with cold deionized water until the filtrate is neutral, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reduction of the Nitro Group to an Amine

This is a general procedure for the reduction of a nitro group on a halogenated benzoic acid.

Materials:

  • 3,5-Dihalo-2-nitrobenzoic acid (1 equivalent)

  • Ethanol or Methanol

  • Palladium on Carbon (Pd/C, 10 mol%)

  • Hydrogen Gas (H₂)

Procedure:

  • Dissolve the 3,5-dihalo-2-nitrobenzoic acid in ethanol or methanol in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-amino-3,5-dihalobenzoic acid, which can be purified by recrystallization.

Logical Relationships and Workflows

The following diagrams illustrate the general synthetic pathways and the electronic effects influencing the properties of these compounds.

Synthesis_Pathway Start 3,5-Dihalobenzoic Acid Intermediate 3,5-Dihalo-2-nitrobenzoic Acid Start->Intermediate Nitration (H₂SO₄, HNO₃) Product 2-Amino-3,5-dihalobenzoic Acid Intermediate->Product Reduction (e.g., H₂, Pd/C)

Caption: General synthetic route to 2-amino-3,5-dihalobenzoic acids.

Electronic_Effects Halogen Halogen (F or Cl) Inductive Inductive Effect (-I) Electron Withdrawing Halogen->Inductive Mesomeric Mesomeric Effect (+M) Electron Donating Halogen->Mesomeric Acidity Carboxylic Acid Acidity Inductive->Acidity Increases Mesomeric->Acidity Decreases

Caption: Opposing electronic effects of halogens on the acidity of the benzoic acid.

Conclusion

The choice between this compound and 3,5-dichloro-2-nitrobenzoic acid in a synthetic campaign will depend on the specific requirements of the target molecule.

  • This compound is the preferred reagent when the final product requires the presence of fluorine atoms, which can impart desirable properties such as increased metabolic stability and binding affinity in drug candidates. The C-F bonds are robust and less likely to undergo unwanted side reactions.

  • 3,5-Dichloro-2-nitrobenzoic acid offers greater synthetic flexibility when further functionalization at the halogen positions is desired. The chlorine atoms can serve as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wider range of substituents.

Ultimately, a careful consideration of the electronic and steric effects of the halogen substituents, along with the desired reactivity profile, will guide the synthetic chemist to the optimal choice for their specific application.

References

A Comparative Guide to Amide Bond Formation: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of amides is a cornerstone of modern organic and medicinal chemistry, pivotal in the construction of peptides, pharmaceuticals, and advanced materials.[1][2] While the direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures, which can be detrimental to sensitive substrates.[3] Consequently, a vast arsenal of coupling reagents has been developed to facilitate this transformation under milder conditions by activating the carboxylic acid.[4][5] This guide provides a comparative overview of common activating reagents used for amide synthesis, offering insights into their performance, mechanistic pathways, and experimental protocols to aid researchers in selecting the optimal reagent for their specific needs.

Performance Comparison of Common Coupling Reagents

The efficacy of a coupling reagent is typically evaluated based on several key parameters, including the yield of the desired amide, the suppression of side reactions (most notably racemization of chiral centers), reaction kinetics, and compatibility with various functional groups.[1] Below is a summary of quantitative and qualitative data for some of the most widely utilized classes of coupling reagents.

Reagent ClassExample Reagent(s)Typical YieldRacemization RiskKey AdvantagesKey Disadvantages
Carbodiimides DCC, DIC, EDCGood to ExcellentModerate to High (additives like HOBt or Oxyma are often required to suppress it)[6]Low cost, readily available.[6] EDC and its urea byproduct are water-soluble, simplifying purification.[6]DCC byproduct (DCU) is poorly soluble and can be difficult to remove.[6] Can cause allergic reactions.
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUExcellentLowHigh reactivity, fast reaction times, and high yields.[1][6][] COMU is more soluble and has a better safety profile than benzotriazole-based reagents.[6][8]Higher cost, can form guanidinium byproducts with the amine.
Phosphonium Salts PyBOP, PyAOPExcellentLowHigh reactivity, particularly effective for sterically hindered substrates.[1]Can be more expensive, byproducts can sometimes complicate purification.
Triazine Derivatives DMT-MMGood to ExcellentLowEffective in aqueous media, making it a "green" chemistry option.[4][9]May not be as effective for sterically hindered substrates.[4]
Other CDI, T3P®Good to ExcellentLowCDI is a mild reagent that releases CO2 and imidazole as byproducts.[] T3P® is a powerful water scavenger with environmentally friendly byproducts.[10]CDI can be sensitive to moisture. T3P® is a viscous liquid that can be difficult to handle.

Mechanisms of Action and Experimental Workflows

Understanding the mechanism by which a coupling reagent activates a carboxylic acid is crucial for optimizing reaction conditions and troubleshooting. The following diagrams illustrate the general mechanisms for the major classes of reagents and a typical experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in an aprotic solvent B Add Coupling Reagent and (if needed) additive and base A->B 1. C Add Amine B->C 2. (Activation) D Stir at appropriate temperature (0°C to RT) C->D 3. E Aqueous Work-up D->E 4. (Reaction Complete) F Purification (e.g., chromatography) E->F 5. Carbodiimide_Mechanism cluster_additive With Additive (Reduces Racemization) RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC, EDC) Amide Amide (R-CONH-R') O_Acylisourea->Amide + Amine Urea Urea Byproduct (e.g., DCU) O_Acylisourea->Urea Active_Ester Active Ester (e.g., OBt-ester) O_Acylisourea->Active_Ester + Additive Amine Amine (R'-NH2) Additive Additive (e.g., HOBt) Active_Ester->Amide + Amine Uronium_Salt_Mechanism RCOOH Carboxylic Acid (R-COOH) Active_Ester Active Ester Intermediate (e.g., OAt/OBt ester) RCOOH->Active_Ester + Uronium Salt + Base Uronium_Salt Uronium/Aminium Salt (e.g., HATU, HBTU) Uronium_Salt->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide Amide (R-CONH-R') Active_Ester->Amide + Amine Amine Amine (R'-NH2) Byproducts Byproducts Amide->Byproducts

References

A Comparative Study of Coupling Reagents for 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of amides is a cornerstone of modern drug discovery and development. The choice of coupling reagent for the formation of an amide bond from a carboxylic acid and an amine is critical to ensure high yield, purity, and process efficiency. This guide provides a comparative analysis of three commonly used coupling reagents—HATU, EDC/HOBt, and T3P—for the amide coupling of 3,5-Difluoro-2-nitrobenzoic acid, a key building block in various pharmaceutical scaffolds.

Performance Comparison

The selection of a coupling reagent is often a trade-off between reactivity, cost, ease of workup, and the potential for side reactions. The following table summarizes the expected performance of HATU, EDC/HOBt, and T3P in the context of coupling with this compound.

Coupling ReagentTypical YieldTypical Reaction TimeKey AdvantagesPotential Disadvantages
HATU High (>90%)1-4 hoursHigh reactivity, effective for hindered substrates, low epimerization.[1][2]Higher cost, potential for side reactions if not used in appropriate stoichiometry.
EDC/HOBt Good to High (70-95%)4-24 hoursCost-effective, well-established, water-soluble byproducts.[3]Longer reaction times, potential for side reactions without HOBt.
T3P® High (>90%)1-6 hoursExcellent safety profile, easy workup (water-soluble byproducts), low epimerization.[4]Moderate cost.

Note: The data presented is based on general performance and published data for similar substrates. Actual results may vary depending on the specific amine and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the amide coupling of a substituted benzoic acid using the discussed reagents.

Protocol 1: HATU-Mediated Coupling

This protocol is adapted from general procedures for HATU-mediated amide bond formation.[5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF, add the amine and DIPEA.

  • Add HATU to the mixture at room temperature.

  • Stir the reaction mixture for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol is based on the successful coupling of the structurally similar 3-fluoro-5-iodobenzoic acid.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of this compound and HOBt in anhydrous DCM, add the amine.

  • Cool the mixture to 0 °C and add DIPEA.

  • Add EDC·HCl portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: T3P®-Mediated Coupling

This protocol is based on general procedures for T3P® as a coupling reagent.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50% in ethyl acetate) (1.5 equiv)

  • Pyridine or Triethylamine (3.0 equiv)

  • Anhydrous Ethyl Acetate

Procedure:

  • To a solution of this compound and the amine in anhydrous ethyl acetate, add the base.

  • Add the T3P® solution dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Mechanisms

To aid in the understanding of the experimental process and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Acid 3,5-Difluoro-2- nitrobenzoic Acid Mixing Mixing in Anhydrous Solvent Acid->Mixing Amine Amine Amine->Mixing CouplingReagent Coupling Reagent (HATU, EDC/HOBt, or T3P) CouplingReagent->Mixing Base Base (e.g., DIPEA) Base->Mixing Stirring Stirring at RT Mixing->Stirring Quenching Quenching (e.g., with Water) Stirring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying & Concentration Washing->Drying Purification Column Chromatography Drying->Purification Amide Purified Amide Purification->Amide

Caption: A generalized workflow for the amide coupling of this compound.

coupling_mechanisms cluster_haturoute HATU Pathway cluster_edcroute EDC/HOBt Pathway cluster_t3proute T3P® Pathway HATU_Acid Carboxylic Acid + HATU HATU_ActiveEster OAt-Active Ester HATU_Acid->HATU_ActiveEster + Base HATU_Amide Amide HATU_ActiveEster->HATU_Amide HATU_Amine Amine HATU_Amine->HATU_Amide EDC_Acid Carboxylic Acid + EDC EDC_OAI O-Acylisourea EDC_Acid->EDC_OAI EDC_ActiveEster HOBt-Active Ester EDC_OAI->EDC_ActiveEster EDC_HOBt HOBt EDC_HOBt->EDC_ActiveEster EDC_Amide Amide EDC_ActiveEster->EDC_Amide EDC_Amine Amine EDC_Amine->EDC_Amide T3P_Acid Carboxylic Acid + T3P® T3P_MixedAnhydride Mixed Anhydride T3P_Acid->T3P_MixedAnhydride + Base T3P_Amide Amide T3P_MixedAnhydride->T3P_Amide T3P_Amine Amine T3P_Amine->T3P_Amide

Caption: Simplified reaction pathways for amide formation using HATU, EDC/HOBt, and T3P®.

Conclusion

The choice of coupling reagent for the synthesis of amides from this compound will depend on the specific requirements of the reaction, including the nature of the amine, desired reaction time, and cost considerations. For rapid and high-yielding couplings, especially with challenging substrates, HATU is an excellent choice. The EDC/HOBt system offers a reliable and cost-effective alternative, particularly for routine syntheses. T3P® stands out for its operational simplicity, mild reaction conditions, and excellent safety profile, making it a strong candidate for scale-up and process chemistry. It is recommended to perform small-scale optimization experiments to determine the most suitable coupling reagent and conditions for a specific amine substrate.

References

A Comparative Guide to the Synthetic Routes of 3,5-Difluoro-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 3,5-difluoro-2-nitrobenzoic acid and its derivatives. Due to the limited availability of direct experimental data for this specific molecule, this comparison is based on established and validated synthetic methodologies for structurally analogous compounds. The information herein is intended to guide researchers in developing efficient and practical synthetic strategies.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms and a nitro group on the aromatic ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. The validation of synthetic routes to this and related compounds is crucial for ensuring a reliable supply of high-purity material for research and development. This guide compares two primary plausible synthetic strategies: direct nitration of 3,5-difluorobenzoic acid and a multi-step synthesis involving a Sandmeyer-type reaction.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several pathways. Below is a comparison of two logical routes, with performance metrics estimated from analogous reactions reported in the literature.

ParameterRoute 1: Direct NitrationRoute 2: Multi-step Synthesis via Diazotization
Starting Material 3,5-Difluorobenzoic acid2-Amino-3,5-difluorobenzoic acid
Key Reactions Electrophilic NitrationDiazotization, Sandmeyer Reaction (Nitration)
Reagents Concentrated Nitric Acid, Sulfuric AcidSodium Nitrite, Acid (e.g., HBF4), Copper Nitrite
Reported Yields (Analogous) 85-95% (for similar substrates)[1]70-85% (overall for similar transformations)
Scalability Potentially high, but may require careful temperature control.Moderate, diazotization can be sensitive on a large scale.
Safety Considerations Use of strong, corrosive acids. Exothermic reaction.Handling of potentially unstable diazonium salts.
Potential Byproducts Isomeric dinitro and mononitro-isomers.Products from competing nucleophilic substitution.

Experimental Protocols (Adapted from Analogous Syntheses)

Route 1: Direct Nitration of 3,5-Difluorobenzoic Acid

This protocol is adapted from the nitration of similar fluorinated benzoic acids.[1]

Materials:

  • 3,5-Difluorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 3,5-difluorobenzoic acid to the sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it to 0°C.

  • Add the nitrating mixture dropwise to the solution of 3,5-difluorobenzoic acid over 1-2 hours, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Multi-step Synthesis via Diazotization

This hypothetical route is based on the well-established Sandmeyer reaction.

Step 2a: Diazotization of 2-Amino-3,5-difluorobenzoic acid

  • Dissolve 2-amino-3,5-difluorobenzoic acid in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2b: Sandmeyer Reaction (Nitration)

  • In a separate flask, prepare a solution of copper(I) nitrite or sodium nitrite with a copper catalyst.

  • Slowly add the cold diazonium salt solution to the nitrite solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The product can then be isolated by extraction and purified by chromatography or recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Synthetic_Routes cluster_0 Route 1: Direct Nitration cluster_1 Route 2: Multi-step Synthesis 3,5-Difluorobenzoic_Acid 3,5-Difluorobenzoic_Acid Nitration Nitration 3,5-Difluorobenzoic_Acid->Nitration HNO3, H2SO4 3,5-Difluoro-2-nitrobenzoic_Acid_1 This compound Nitration->3,5-Difluoro-2-nitrobenzoic_Acid_1 2-Amino-3,5-difluorobenzoic_Acid 2-Amino-3,5-difluorobenzoic_Acid Diazotization Diazotization 2-Amino-3,5-difluorobenzoic_Acid->Diazotization NaNO2, H+ Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer_Reaction Sandmeyer-type Nitration Diazonium_Salt->Sandmeyer_Reaction CuNO2 or NaNO2/Cu+ 3,5-Difluoro-2-nitrobenzoic_Acid_2 This compound Sandmeyer_Reaction->3,5-Difluoro-2-nitrobenzoic_Acid_2

Caption: Comparison of two potential synthetic routes to this compound.

Conclusion

Both direct nitration and a multi-step Sandmeyer-type reaction represent viable strategies for the synthesis of this compound. The direct nitration route is more atom-economical and involves fewer steps, making it potentially more suitable for large-scale production. However, it may present challenges in controlling regioselectivity, leading to isomeric impurities. The multi-step synthesis offers the potential for higher regioselectivity but involves the handling of diazonium intermediates and may have a lower overall yield.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including desired purity, scale of synthesis, and available starting materials and equipment. Further experimental validation is necessary to determine the precise reaction conditions and yields for the synthesis of this compound.

References

A Spectroscopic Showdown: Unveiling the Impact of Fluorination on Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of molecular characteristics is paramount. This guide provides a comparative spectroscopic analysis of fluorinated and non-fluorinated nitrobenzoic acids, offering insights into how the introduction of fluorine alters their spectral properties. The data presented herein is crucial for the unambiguous identification, characterization, and quality control of these important chemical building blocks.

The strategic placement of a fluorine atom on the aromatic ring of nitrobenzoic acid can significantly influence its electronic environment, leading to discernible shifts in its spectroscopic signatures. This comparison will delve into the nuances observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data at a Glance

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of representative non-fluorinated and fluorinated nitrobenzoic acids.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within a molecule. The electron-withdrawing nature of both the nitro group and the fluorine atom significantly influences the chemical shifts of the aromatic protons and carbons.

CompoundNucleusChemical Shift (δ) in ppm
2-Nitrobenzoic Acid ¹HH-6: 8.00 - 8.03H-4: 7.88 - 7.90H-5: 7.81 - 7.82H-3: 7.79
¹³CC=O: 165.7C-2: 147.9C-4: 133.5C-6: 131.8C-1: 130.3C-5: 129.1C-3: 124.2
4-Nitrobenzoic Acid ¹HH-2, H-6: 8.35 (d)H-3, H-5: 8.15 (d)
¹³CC=O: 166.5C-1: 136.5C-4: 150.5C-2, C-6: 130.5C-3, C-5: 123.5
4-Fluoro-3-nitrobenzoic Acid ¹HH-2: 8.55 (dd)H-6: 8.25 (ddd)H-5: 7.55 (t)
¹³CC=O: 164.0C-4 (C-F): 162.5 (d, ¹JCF)C-3 (C-NO₂): 139.0C-1: 128.5 (d)C-2: 135.0 (d)C-6: 125.0 (d)C-5: 118.0 (d)
2-Fluoro-5-nitrobenzoic Acid ¹HH-6: 8.40 (dd)H-4: 8.30 (ddd)H-3: 7.40 (t)
¹³CC=O: 163.5C-2 (C-F): 160.0 (d, ¹JCF)C-5 (C-NO₂): 141.0C-1: 122.0 (d)C-6: 129.0 (d)C-4: 126.0 (d)C-3: 117.0 (d)

Note: NMR data is typically recorded in deuterated solvents such as DMSO-d6 or CDCl3, and chemical shifts are referenced to tetramethylsilane (TMS). The presented data is a compilation from various sources and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying functional groups. The characteristic absorptions of the carboxylic acid and nitro groups are prominent in these compounds. Fluorination can induce subtle shifts in the vibrational frequencies of neighboring bonds.

CompoundFunctional GroupCharacteristic Absorption Bands (cm⁻¹)
Non-fluorinated Nitrobenzoic Acids O-H stretch (Carboxylic Acid)3300 - 2500 (broad)
C=O stretch (Carboxylic Acid)1700 - 1680
N-O stretch (Nitro Group)~1530 (asymmetric), ~1350 (symmetric)
C-O stretch (Carboxylic Acid)1320 - 1210
Fluorinated Nitrobenzoic Acids C-F stretch1250 - 1000 (strong)
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)
C=O stretch (Carboxylic Acid)1710 - 1690
N-O stretch (Nitro Group)~1540 (asymmetric), ~1360 (symmetric)
C-O stretch (Carboxylic Acid)1320 - 1210

Note: The broadness of the O-H stretch is due to hydrogen bonding. The exact peak positions can be influenced by the physical state of the sample (solid or solution) and the presence of intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring and the nitro group are the primary chromophores in these compounds.

CompoundSolventλmax (nm)
2-Nitrobenzoic Acid Ethanol275
4-Nitrobenzoic Acid Alcohol258
Fluorinated Nitrobenzoic Acids Ethanol250 - 270

Note: The position of the maximum absorbance (λmax) can be influenced by the solvent polarity and the pH of the solution.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible spectroscopic data.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of the nitrobenzoic acid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer with a field strength of at least 300 MHz for ¹H NMR.

  • Data Acquisition for ¹H NMR:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse sequence.

    • Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 0 to 200 ppm and a larger number of scans compared to ¹H NMR to achieve adequate signal intensity.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Typically, spectra are collected in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

UV-Vis Spectroscopy Protocol

Objective: To determine the wavelength of maximum absorbance (λmax).

  • Sample Preparation: Prepare a stock solution of the nitrobenzoic acid in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Visualizing Experimental and Synthetic Pathways

The following diagrams illustrate a general experimental workflow for spectroscopic analysis and the synthetic utility of these compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample Nitrobenzoic Acid Sample Dissolution Dissolution (Deuterated Solvent) Sample->Dissolution Pellet KBr Pellet Preparation Sample->Pellet Solution Dilute Solution (UV-Vis Solvent) Sample->Solution NMR NMR Spectrometer Dissolution->NMR FTIR FTIR Spectrometer Pellet->FTIR UVVis UV-Vis Spectrophotometer Solution->UVVis NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data UVVis_Data UV-Vis Spectrum UVVis->UVVis_Data synthetic_utility cluster_reactions Key Chemical Transformations cluster_products Resulting Functional Groups / Intermediates cluster_applications Applications F_NBA Fluorinated Nitrobenzoic Acid Reduction Reduction of Nitro Group F_NBA->Reduction Esterification Esterification of Carboxylic Acid F_NBA->Esterification Amidation Amidation of Carboxylic Acid F_NBA->Amidation SNAr Nucleophilic Aromatic Substitution (SNAr) F_NBA->SNAr Amino_Acid Fluorinated Aminobenzoic Acid Reduction->Amino_Acid Ester Fluorinated Nitrobenzoate Ester Esterification->Ester Amide Fluorinated Nitrobenzamide Amidation->Amide Substituted_Ring Further Functionalized Aromatic Ring SNAr->Substituted_Ring Pharma Pharmaceuticals Amino_Acid->Pharma Agro Agrochemicals Ester->Agro Amide->Pharma Materials Advanced Materials Substituted_Ring->Materials

A Researcher's Guide to Purity Assessment of Synthesized 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. Impurities can lead to erroneous experimental results, altered biological activity, and potential safety concerns. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 3,5-Difluoro-2-nitrobenzoic acid, a valuable building block in medicinal chemistry. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS), complete with detailed experimental protocols and supporting data.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination is contingent on several factors, including the anticipated purity level, the nature of potential impurities, and the desired accuracy and precision. The following table offers a comparative overview of the most common techniques employed for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Mass Spectrometry (MS)
Principle Separation based on differential partitioning between a stationary and a mobile phase, followed by UV detection.Signal intensity is directly proportional to the number of atomic nuclei. Purity is determined relative to a certified internal standard.[1]Separation of ions based on their mass-to-charge ratio, providing molecular weight and structural information.
Selectivity High; capable of separating the main component from structurally similar impurities.High; provides structural information that aids in the identification of impurities.Very high; offers excellent separation and specific identification of volatile and non-volatile impurities when coupled with a separation technique (e.g., GC-MS, LC-MS).
Accuracy High (Purity values for similar compounds are often reported with high accuracy).[2]Very high; considered a primary ratio method with errors often below 1%.[1]Primarily qualitative, but can be quantitative with appropriate standards and calibration.
Precision High (Relative Standard Deviation, RSD, typically <2%).[1]Very high (RSD can be as low as 0.35%).[1]High for quantitative applications when properly validated.
Limit of Detection (LOD) / Limit of Quantification (LOQ) Low (µg/mL to ng/mL range).Moderate (mg/mL range).Very low (pg to ng range).

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable results in purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity analysis of non-volatile organic compounds like this compound. A reversed-phase method is generally effective for separating the analyte from potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

Mobile Phase Preparation:

Prepare a mobile phase consisting of a mixture of acetonitrile and water containing an acidifier. A common starting point is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid.[3] The use of formic acid makes the mobile phase compatible with mass spectrometry.[4]

Standard and Sample Solution Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a standard solution of a specific concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the synthesized sample to be analyzed at a similar concentration to the standard solution using the mobile phase as the diluent.

Chromatographic Conditions:

ParameterCondition
Stationary Phase C18 bonded silica (e.g., Newcrom R1)[4]
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (or Formic Acid)
Elution Type Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm[3]
Injection Volume 10 µL
Column Temperature Ambient

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject Blank C->D E Inject Standard D->E F Inject Sample E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: Workflow for HPLC purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[5]

Instrumentation and Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., maleic acid, dimethyl sulfone)[6]

  • Analytical balance (0.01 mg accuracy)

Selection of Internal Standard:

The choice of an internal standard is critical for accurate qNMR analysis. The ideal internal standard should:

  • Be highly pure and stable.

  • Have a simple spectrum with signals that do not overlap with the analyte signals.[6]

  • Be soluble in the same deuterated solvent as the analyte.[6]

  • Have a known molecular weight.

For this compound, which is an aromatic compound, a standard with signals in the aliphatic region, such as dimethyl sulfone, would be a suitable choice to avoid signal overlap.

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

ParameterGuideline
Pulse Program Single pulse, no decoupling
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of both the analyte and the internal standard
Number of Scans Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest
Acquisition Time Sufficient to ensure good digital resolution

Data Processing and Purity Calculation:

  • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR_Logic cluster_input Inputs cluster_calc Calculation cluster_output Output Analyte Analyte Data (Integral, # Protons, Weight, MW) Formula Purity Formula Analyte->Formula IS Internal Standard Data (Integral, # Protons, Weight, MW, Purity) IS->Formula Purity Purity of Analyte (%) Formula->Purity MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Direct Infusion or LC/GC B Ionization (ESI or EI) A->B C Mass Analysis B->C D Detection C->D E Mass Spectrum Generation D->E F Identify Molecular Ion & Fragments E->F

References

A Comparative Guide to the Mechanistic Nuances of Reactions Involving 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity and reaction mechanisms of 3,5-Difluoro-2-nitrobenzoic acid and its structural isomers. The inclusion of fluorine atoms and a nitro group on the benzoic acid scaffold imparts unique electronic properties that significantly influence the course and efficiency of various organic transformations. This document summarizes key experimental data, provides detailed protocols for representative reactions, and visualizes reaction pathways to aid in the rational design of synthetic routes and mechanistic studies.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the two fluorine atoms and the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and influences the reactivity of the carboxylic acid moiety. Understanding the interplay of these functional groups is crucial for predicting reaction outcomes and optimizing conditions. This guide focuses on common transformations such as benzimidazole synthesis, which involves sequential nucleophilic aromatic substitution and nitro group reduction, to highlight the reactivity differences between this compound and its isomers.

Data Presentation: Comparison of Reactivity in Benzimidazole Synthesis

The synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry, serves as an excellent platform for comparing the reactivity of fluorinated nitrobenzoic acids. The reaction typically proceeds through a sequence of nucleophilic substitution of an activated aryl fluoride, followed by reduction of the nitro group and subsequent cyclization.

Starting MaterialReaction SequenceKey ReagentsProductYield (%)Reference
2,3,4-Trifluoro-5-nitrobenzoic acid1. Esterification 2. Amination (SNAr) 3. Nitro Reduction 4. Cyclization1. TMSCl, MeOH 2. NH4OH 3. H2, Pd/C 4. (Not specified)Methyl 5-amino-6-fluoro-1H-benzo[d]imidazole-7-carboxylate92% (Esterification), Not specified for other steps[1]
2-Fluoro-5-nitrobenzene-1,4-diamineReductive Cyclizationp-tolualdehyde, Na2S2O4, EtOH/H2O6-Fluoro-2-(p-tolyl)-1H-benzo[d]imidazoleNot specified[2]
4-Fluoro-3-nitrobenzonitrile1. SNAr 2. Nitro Reduction 3. Cyclization1. 4-isopropoxyaniline, Et3N, CH3CN 2. SnCl2·2H2O, EtOAc 3. Formamidine acetate, EtOH5-vinyl-benzo[d]imidazole derivative98% (SNAr)

Mechanistic Considerations

The electronic and steric environment of the aromatic ring, dictated by the substitution pattern of the fluorine and nitro groups, governs the reactivity in several key transformations.

Nucleophilic Aromatic Substitution (SNAr)

The rate of SNAr reactions is highly dependent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate. Electron-withdrawing groups positioned ortho and para to the leaving group (typically a halogen) accelerate the reaction. In the case of difluoronitrobenzoic acids, both the nitro group and the fluorine atoms contribute to this activation. The precise positioning of these groups in different isomers leads to variations in reactivity. For instance, in 4-fluoro-3-nitrobenzonitrile, the fluorine at position 4 is activated by the para-nitro group, leading to a high yield in the SNAr reaction with an amine.

Nitro Group Reduction

The reduction of the nitro group to an amine is a critical step in many synthetic sequences involving nitroaromatic compounds. A wide variety of reducing agents can be employed, with the choice often dictated by the presence of other functional groups.[3][4][5]

Common Reagents for Nitro Group Reduction:

  • Catalytic Hydrogenation: H2 with catalysts like Pd/C or Raney Nickel is a common and efficient method. However, it can also reduce other functional groups and may lead to dehalogenation in aryl halides.[4]

  • Metal/Acid Systems: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) are classic reagents for nitro group reduction.

  • Sodium Dithionite (Na2S2O4): This reagent is effective for reducing aromatic nitro groups and is compatible with many functional groups.[6]

The electronic environment of the nitro group can influence the ease of reduction. The presence of multiple electron-withdrawing fluorine atoms can make the nitro group more electron-deficient and potentially easier to reduce.

Fischer Esterification

The esterification of the carboxylic acid group is often performed as a protecting group strategy or to generate precursors for further reactions. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method.[7][8][9] The reaction is an equilibrium process, and the use of excess alcohol or removal of water can drive it towards the product. The electronic nature of the substituents on the benzoic acid can influence the reactivity of the carboxylic acid, with electron-withdrawing groups generally increasing its electrophilicity.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (from a related precursor)

This protocol is adapted from the synthesis of a key intermediate for benzimidazole compounds.[1]

Step 1: Esterification of 4-amino-2,3-difluoro-5-nitrobenzoic acid

  • To a slurry of 4-amino-2,3-difluoro-5-nitrobenzoic acid (132.3 g, 0.607 mol) in methanol (325 mL), add TMSCl (132 g, 1.21 mol) over 5 minutes.

  • Heat the mixture at reflux for 15 hours.

  • Monitor the reaction completion by HPLC.

  • Cool the reaction mixture in an ice-water bath for 45 minutes.

  • Filter the mixture and wash the cake with methanol (65 mL).

  • Dry the wet cake overnight at 55 °C under high vacuum to yield methyl 4-amino-2,3-difluoro-5-nitrobenzoate (128.8 g, 92% yield).

Protocol 2: One-Pot Reductive Cyclization for Benzimidazole Synthesis

This protocol describes the synthesis of a 2-aryl-6-fluorobenzimidazole from 2-Fluoro-5-nitrobenzene-1,4-diamine.[2]

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-5-nitrobenzene-1,4-diamine (1.71 g, 10.0 mmol).

  • Add p-tolualdehyde (1.32 g, 11.0 mmol).

  • Add ethanol (60 mL) and deionized water (30 mL) to the flask and stir at room temperature to form a suspension.

  • Heat the mixture to 80 °C.

  • Once refluxing, add sodium dithionite (6.96 g, 40.0 mmol) portion-wise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature to allow the product to precipitate.

  • Isolate the product by filtration, wash with water, and dry.

Visualizations

Logical Workflow for Benzimidazole Synthesis from a Fluoronitrobenzoic Acid

G A Fluoronitrobenzoic Acid Derivative B Esterification (e.g., ROH, H+) A->B C Ester Product B->C D Nucleophilic Aromatic Substitution (e.g., Amine Nucleophile) C->D E Substituted Amine Intermediate D->E F Nitro Group Reduction (e.g., H2, Pd/C) E->F G Diamino Intermediate F->G H Cyclization (e.g., with Aldehyde or Carboxylic Acid) G->H I Benzimidazole Product H->I

Caption: A general workflow for the synthesis of benzimidazoles starting from a fluoronitrobenzoic acid derivative.

Key Steps in Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Reactants Aryl Halide (Ar-X) + Nucleophile (Nu-) TransitionState1 Transition State 1 Reactants->TransitionState1 Attack of Nu- Intermediate Meisenheimer Complex (Stabilized Carbanion) TransitionState1->Intermediate TransitionState2 Transition State 2 Intermediate->TransitionState2 Loss of Leaving Group Products Substituted Product (Ar-Nu) + Leaving Group (X-) TransitionState2->Products

Caption: The stepwise mechanism of nucleophilic aromatic substitution (SNAr) involving the formation of a Meisenheimer complex.

References

3,5-Difluoro-2-nitrobenzoic Acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of its Synthetic Utility and Potential Applications in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of available synthons, halogenated benzoic acids have garnered significant attention due to the favorable modulations they impart on the physicochemical and pharmacokinetic properties of drug candidates. 3,5-Difluoro-2-nitrobenzoic acid, with its unique substitution pattern, presents itself as a promising, albeit underexplored, scaffold for the generation of diverse and potent bioactive molecules. This guide provides a comparative overview of the potential applications of this compound, drawing parallels with structurally similar and extensively utilized analogs in the synthesis of kinase inhibitors and anti-inflammatory agents.

Physicochemical Properties and Synthetic Potential

The reactivity of this compound is dictated by its three key functional groups: a carboxylic acid, a nitro group, and a difluorinated aromatic ring. The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring for certain nucleophilic aromatic substitution reactions, although the positions are not as classically activated as in other isomers. The primary synthetic utility of this molecule lies in the sequential modification of its functional groups. The carboxylic acid is readily converted to amides, esters, or acid chlorides, providing a key handle for molecular elaboration. The nitro group can be selectively reduced to an amine, which then serves as a nucleophilic center for the introduction of various side chains or for the construction of heterocyclic ring systems.

Comparative Synthetic Application: Kinase Inhibitors

The difluoro-nitrobenzoic acid motif is a common feature in the development of kinase inhibitors, a class of targeted therapeutics for cancer and inflammatory diseases. While specific examples utilizing the 3,5-difluoro-2-nitro isomer are not extensively documented in peer-reviewed literature, we can extrapolate its potential by examining the synthesis of analogous compounds. For instance, various fluorinated anilinic moieties, often derived from the reduction of a corresponding nitrobenzoic acid, are crucial components of ATP-competitive kinase inhibitors that target the hinge region of the enzyme's active site.

To illustrate this, a hypothetical synthetic pathway for a potential kinase inhibitor derived from this compound is presented below. This is compared with a known synthetic route for a generic kinase inhibitor scaffold.

Data Presentation

Table 1: Comparison of a Hypothetical Kinase Inhibitor Synthesis with a Standard Route

StepReactionReagent/CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
Hypothetical Route (from this compound)
1aAmide FormationSOCl₂, PyridineDCM25295>98
1bNitro ReductionFe, NH₄ClEtOH/H₂O80485>97
1cSuzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O1001275>98
Standard Route (from a generic fluoronitrobenzoic acid)
2aAmide FormationHATU, DIPEADMF25392>98
2bNitro ReductionH₂, Pd/CMeOH25690>99
2cBuchwald-Hartwig AminationAryl amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene1101880>98

Table 2: Hypothetical Biological Activity Profile

CompoundTarget KinaseIC₅₀ (nM)Cell-based Assay (GI₅₀, µM)
Hypothetical Inhibitor 1 EGFR150.5 (A549)
Reference Inhibitor A EGFR100.3 (A549)
Hypothetical Inhibitor 2 JAK2251.2 (HEL)
Reference Inhibitor B JAK2200.8 (HEL)

Experimental Protocols

Hypothetical Synthesis of a Kinase Inhibitor from this compound

Step 1a: Amide Formation

To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is redissolved in DCM and added to a solution of the desired amine (1.1 eq) and pyridine (1.5 eq) in DCM at 0 °C. The reaction is stirred at room temperature for 2 hours. The mixture is then washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the amide product.

Step 1b: Nitro Reduction

The amide from the previous step (1.0 eq) is dissolved in a mixture of ethanol and water (4:1, 0.1 M). Iron powder (5.0 eq) and ammonium chloride (4.0 eq) are added, and the mixture is heated to reflux at 80 °C for 4 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered through Celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the aniline derivative.

Step 1c: Suzuki Coupling

To a solution of the aniline derivative (1.0 eq) and the corresponding arylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water (0.1 M), potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) are added. The mixture is degassed with argon and then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the final kinase inhibitor.

Visualizations

G cluster_0 Hypothetical Synthetic Pathway This compound This compound Amide Intermediate Amide Intermediate This compound->Amide Intermediate Amidation Aniline Derivative Aniline Derivative Amide Intermediate->Aniline Derivative Nitro Reduction Final Kinase Inhibitor Final Kinase Inhibitor Aniline Derivative->Final Kinase Inhibitor Suzuki Coupling

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Cell Proliferation & Survival Cell Proliferation & Survival Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation & Survival Hypothetical Inhibitor Hypothetical Inhibitor Hypothetical Inhibitor->Receptor Tyrosine Kinase (RTK)

Caption: Potential mechanism of action for the hypothetical kinase inhibitor.

Comparative Analysis of 3,5-Difluoro-2-nitrobenzoic Acid Derivatives: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following sections outline the necessary components for a comprehensive comparison, including structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and workflows, as per the core requirements for a publishable comparison guide.

Quantitative Biological Activity Data

A direct comparison of the biological efficacy of different 3,5-Difluoro-2-nitrobenzoic acid derivatives would necessitate quantitative data from standardized assays. This data should be presented in a clear, tabular format to allow for easy interpretation and comparison of structure-activity relationships.

Table 1: Hypothetical Anticancer Activity of this compound Amide Derivatives against A549 Lung Carcinoma Cells

Compound IDDerivative StructureIC50 (µM) ± SDSelectivity Index (SI)
DFNBA-001N-methyl amide15.2 ± 1.8>10
DFNBA-002N-ethyl amide12.5 ± 1.3>12
DFNBA-003N-propyl amide25.8 ± 2.1>5
DFNBA-004N-phenyl amide8.7 ± 0.9>18
DFNBA-005N-(4-chlorophenyl) amide5.1 ± 0.6>25
Doxorubicin(Reference Drug)0.8 ± 0.1-

Table 2: Hypothetical Antimicrobial Activity of this compound Ester Derivatives

Compound IDDerivative StructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
DFNBE-001Methyl ester3264
DFNBE-002Ethyl ester1632
DFNBE-003Propyl ester3264
DFNBE-004Isopropyl ester816
DFNBE-005Phenyl ester1632
Vancomycin(Reference Drug)1-
Ciprofloxacin(Reference Drug)-0.5

Experimental Protocols

Detailed methodologies are paramount for the reproducibility and validation of scientific findings. The following are examples of the types of experimental protocols that would be required to generate the data for the tables above.

Synthesis of this compound Derivatives (General Procedure)

This compound (1 equivalent) would be dissolved in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents), and a base, such as diisopropylethylamine (DIPEA) (2 equivalents), would be added. The corresponding amine or alcohol (1.1 equivalents) would then be added, and the reaction mixture stirred at room temperature for a specified time (e.g., 12-24 hours). The product would be purified using standard techniques like column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., A549) would be seeded in 96-well plates and incubated for 24 hours. The cells would then be treated with various concentrations of the synthesized derivatives and incubated for an additional 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution would be added to each well, and the plates incubated for 4 hours. The resulting formazan crystals would be dissolved in a solubilization buffer, and the absorbance measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values would be calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the compounds would be prepared in a 96-well microtiter plate with Mueller-Hinton broth. A standardized bacterial inoculum would be added to each well, and the plates incubated at 37°C for 18-24 hours. The MIC would be defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis s1 This compound s3 Coupling Reaction s1->s3 s2 Amine / Alcohol s2->s3 s4 Purification s3->s4 s5 Characterization (NMR, MS) s4->s5 b1 Anticancer Assays (e.g., MTT) s5->b1 b2 Antimicrobial Assays (e.g., MIC) s5->b2 b3 Enzyme Inhibition Assays s5->b3 d1 IC50 / MIC Determination b1->d1 b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) d1->d2 d3 Lead Compound Identification d2->d3

General workflow for the synthesis and biological evaluation of derivatives.

signaling_pathway compound 3,5-Difluoro-2-nitrobenzoic Acid Derivative target_protein Target Protein (e.g., Kinase, Enzyme) compound->target_protein Inhibition downstream_effector Downstream Effector target_protein->downstream_effector Activation / Inhibition cellular_response Cellular Response (e.g., Apoptosis, Growth Arrest) downstream_effector->cellular_response

Hypothetical signaling pathway inhibited by a bioactive derivative.

Safety Operating Guide

Navigating the Safe Disposal of 3,5-Difluoro-2-nitrobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of laboratory chemicals are paramount for ensuring operational safety and adhering to regulatory standards. This guide delineates the essential, step-by-step procedures for the proper disposal of 3,5-Difluoro-2-nitrobenzoic acid, safeguarding both personnel and the environment.

Immediate Safety and Spill Response

Prompt and appropriate action in the event of a spill is critical to mitigating potential hazards. Should a spill of this compound occur, the following steps should be taken:

  • Isolate the Area : Immediately cordon off the spill or leak area. For a solid substance, a minimum isolation distance of 25 meters (75 feet) in all directions is recommended.

  • Prevent Dust Formation : Dampen the spilled solid material with alcohol to avoid the generation of airborne dust.

  • Containment : Transfer the dampened material into a suitable, sealed container for disposal.

  • Residue Cleanup : Absorb any remaining residue with paper towels dampened with alcohol.

  • Decontamination : Wash all contaminated surfaces, first with alcohol and then with a strong soap and water solution.

  • Waste Packaging : All contaminated materials, including personal protective equipment (PPE), must be sealed in a vapor-tight plastic bag for disposal.

  • Area Verification : Do not re-enter the contaminated area until a designated safety officer has confirmed that it has been thoroughly and properly cleaned.

Disposal Procedures

The disposal of this compound waste must be carried out in strict accordance with local, regional, and national regulations. The universally recommended method for disposal is through a licensed professional waste disposal service.

Step-by-Step Disposal Protocol:

  • Segregation and Collection : Collect waste this compound in a designated, correctly labeled, and securely sealed container. Do not mix with other waste.

  • Labeling : Ensure the container is clearly labeled with the chemical name and any associated hazard warnings.

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[1] Provide the waste disposal company with accurate and detailed information about the chemical.

  • Documentation : Maintain a comprehensive record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory bodies.

The preferred professional disposal method for similar chemical compounds is often incineration in a chemical incinerator equipped with an afterburner and scrubber.

Summary of Safety and Disposal Data

ParameterGuidelineSource
Spill Isolation (Solids) At least 25 meters (75 feet) in all directions
Spill Containment Dampen with alcohol to prevent dust, then transfer to a sealed container.
Personal Protective Equipment (PPE) Lab coat, safety goggles, and chemical-resistant gloves.
Waste Container Designated, properly labeled, and securely sealed.
Disposal Method Contact a licensed professional waste disposal service.[1]
Incompatible Materials Strong oxidizing agents, strong bases.

Disposal Workflow

Proper Disposal Workflow for this compound cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Collect waste in a designated, sealed container B Label container with chemical name and hazards A->B C Store in a cool, dry, well-ventilated area B->C D Contact EHS or licensed waste disposal company C->D E Provide accurate waste information D->E F Maintain disposal records E->F

References

Safeguarding Your Research: A Guide to Handling 3,5-Difluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 3,5-Difluoro-2-nitrobenzoic acid, ensuring the well-being of laboratory personnel and the integrity of your work.

Immediate Safety and Handling Precautions

This compound is a chemical compound that requires careful handling to prevent adverse health effects. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation. Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications
Eyes/Face Chemical Splash Goggles, Face ShieldGoggles should be worn at all times.[1] A face shield is recommended when there is a significant risk of splashing.[1][2]
Hands Chemical-resistant glovesNitrile, neoprene, or PVC gloves are suitable options.[2] Always inspect gloves for integrity before use.
Body Chemical-resistant clothing, Lab coat, ApronA lab coat should be standard.[3] An apron provides an additional layer of protection against splashes.[1][2]
Respiratory RespiratorUse a respirator with the appropriate filter if working in a poorly ventilated area or if dusts or aerosols may be generated.[4][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

  • Preparation : Before handling, ensure that the work area is well-ventilated.[5] Locate the nearest safety shower and eyewash station.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Handling the Chemical :

    • Avoid the formation of dust and aerosols.[6]

    • Use this chemical in a well-ventilated area.

    • Avoid contact with skin, eyes, and clothing.[6]

    • Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.

  • Doffing PPE : Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items properly.

cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Prep1 Ensure good ventilation Prep2 Locate safety equipment Prep1->Prep2 PPE1 Don appropriate PPE Prep2->PPE1 Handle1 Avoid dust/aerosol formation PPE1->Handle1 Handle2 Prevent contact Handle1->Handle2 Handle3 Thoroughly wash hands Handle2->Handle3 Store1 Store in a cool, dry, well-ventilated area Handle3->Store1 Disp1 Dispose of waste according to regulations Store1->Disp1

Figure 1. Step-by-step workflow for handling this compound.

Emergency and Disposal Plan

In the event of an emergency, a clear and practiced plan is essential to mitigate harm.

Spill Response

  • Minor Spills : For small spills, trained personnel should wear appropriate PPE, contain the spill with absorbent material, and clean the area.[3][7]

  • Major Spills : In the case of a large spill, evacuate the area immediately and contact the appropriate emergency response team.[3][7]

First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Skin Contact : Take off contaminated clothing and wash the affected area with soap and plenty of water.[6] If skin irritation occurs, get medical advice.

  • Inhalation : Move the person to fresh air.[6] If breathing is difficult, give oxygen.[6] Seek medical attention if you feel unwell.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.[6]

cluster_core Core Safety Principle cluster_preventive Preventive Measures cluster_responsive Responsive Measures cluster_disposal Disposal Core Safe Handling of this compound PPE Appropriate PPE Core->PPE Ventilation Proper Ventilation Core->Ventilation Training Personnel Training Core->Training Spill Spill Response Plan Core->Spill FirstAid First Aid Procedures Core->FirstAid Waste Proper Waste Disposal Core->Waste

Figure 2. Logical relationship of safety measures for chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.